2-(4-Chlorophenyl)-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNXKQSAAZNUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277635 | |
| Record name | 2-(4-Chlorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211-35-4 | |
| Record name | 1211-35-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chlorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Chlorophenyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Chlorophenyl)-1H-indole: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-Chlorophenyl)-1H-indole, a key heterocyclic compound. As a versatile building block, its unique structural features and reactivity have positioned it as a significant intermediate in the synthesis of a wide array of biologically active molecules and functional materials. This document will delve into its core chemical properties, structural characteristics, common synthetic routes, and its burgeoning applications in medicinal chemistry and materials science.
Molecular Structure and Physicochemical Profile
This compound possesses a rigid, planar heterocyclic scaffold, which is fundamental to its chemical behavior and biological interactions. The structure consists of a bicyclic indole ring system, with a 4-chlorophenyl substituent at the C2 position. This substitution pattern is crucial for its utility in creating diverse molecular architectures.[1]
The presence of the indole nitrogen and the electron-rich aromatic system allows for various chemical modifications, making it an ideal starting material for complex syntheses.[2] The chlorine atom on the phenyl ring introduces a site for further functionalization and influences the compound's overall electronic properties and lipophilicity.
Below is a diagram illustrating the chemical structure of this compound, generated using the DOT language.
Sources
Unraveling the Anticancer Potential of 2-(4-Chlorophenyl)-1H-indole: A Technical Guide to its Mechanism of Action
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Among these, 2-arylindoles have emerged as a promising class of anticancer agents. This technical guide delves into the hypothesized mechanism of action of a specific analogue, 2-(4-Chlorophenyl)-1H-indole, in cancer cells. Drawing upon evidence from structurally related compounds, we posit a primary mechanism centered on the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis. This document provides a comprehensive overview of the putative molecular targets, the resultant cellular consequences, and detailed experimental protocols for the validation of this proposed mechanism. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to further investigate and potentially exploit the therapeutic utility of this compound.
Introduction: The Indole Scaffold in Oncology
Indole derivatives are ubiquitous in nature and have been extensively explored for their diverse pharmacological activities.[1] In the realm of oncology, these compounds have demonstrated a remarkable ability to interfere with various oncogenic processes.[2] The versatility of the indole ring allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity. Several indole-based drugs have received FDA approval for the treatment of various cancers, underscoring the therapeutic significance of this heterocyclic motif.[1]
The anticancer effects of indole derivatives are multifaceted, encompassing the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, modulation of epigenetic regulators, and the induction of programmed cell death (apoptosis).[2][3] A significant number of these compounds exert their cytotoxic effects by targeting the cellular cytoskeleton, specifically by inhibiting the polymerization of tubulin.[4]
Hypothesized Mechanism of Action of this compound
While direct and comprehensive studies on the precise mechanism of action of this compound are emerging, a strong hypothesis can be formulated based on the well-documented activities of structurally similar 2-phenylindole derivatives. The prevailing evidence points towards the inhibition of tubulin polymerization as the primary mode of action.[5][6]
Primary Target: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in various cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[7] Consequently, agents that disrupt microtubule dynamics are potent anticancer therapeutics.
2-Phenylindole derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[5][8] This binding event prevents the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule formation and function has profound consequences for rapidly dividing cancer cells, leading to a cascade of events culminating in cell death.
Caption: Hypothesized mechanism of this compound.
Downstream Cellular Consequences
The inhibition of tubulin polymerization by this compound is predicted to trigger the following key cellular events:
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[9] This prevents the cell from progressing through mitosis and undergoing cell division.
-
Induction of Apoptosis: Prolonged G2/M arrest ultimately leads to the activation of the intrinsic apoptotic pathway. This is often mediated by the modulation of the Bcl-2 family of proteins, resulting in a shift towards a pro-apoptotic state.[10] The activation of executioner caspases, such as caspase-3, then orchestrates the systematic dismantling of the cell.[1]
-
Generation of Reactive Oxygen Species (ROS): Some studies on related indole compounds suggest that the induction of apoptosis is also linked to an increase in intracellular reactive oxygen species (ROS).[11] Elevated ROS levels can cause oxidative damage to cellular components and further promote apoptotic cell death.
Experimental Validation of the Hypothesized Mechanism
To rigorously test the proposed mechanism of action of this compound, a series of well-established in vitro assays are required. The following section provides detailed protocols for these key experiments.
In Vitro Cytotoxicity Assessment
The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxic activity against a panel of cancer cell lines.
Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Cell Cycle Analysis
Flow cytometry is a powerful technique to determine the distribution of cells in the different phases of the cell cycle.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% cold ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of tubulin polymerization inhibition.
Caption: Workflow for cell cycle analysis by flow cytometry.
Apoptosis Detection
The induction of apoptosis can be confirmed by detecting key protein markers using Western blotting.
Protocol: Western Blot for Apoptosis Markers
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Table 1: Key Apoptosis Markers for Western Blot Analysis
| Target Protein | Expected Change with Treatment | Role in Apoptosis |
| Cleaved Caspase-3 | Increase | Executioner caspase |
| Cleaved PARP | Increase | Substrate of cleaved caspase-3 |
| Bcl-2 | Decrease | Anti-apoptotic protein |
| Bax | Increase | Pro-apoptotic protein |
Quantitative Data from Related Compounds
To provide context for the expected potency of this compound, the following table summarizes the cytotoxic activity of some related 2-phenylindole derivatives against various cancer cell lines.
Table 2: Antiproliferative Activity of Selected 2-Phenylindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB-231 | 0.035 | [5] |
| OXi8006 analogue | Various | < 5 | [8] |
| 2-phenylindole derivative 3e | MCF-7 | 0.0016 | [6] |
| Bisindole derivative 31 | MCF-7 | 2.71 | [12] |
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising anticancer agent that likely exerts its cytotoxic effects through the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the definitive validation of this hypothesized mechanism of action.
Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models of cancer. Furthermore, structure-activity relationship (SAR) studies could lead to the development of even more potent and selective analogues. A thorough understanding of the molecular interactions between this compound and its target will be crucial for its potential translation into a clinical setting.
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- Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymeriz
- CoMFA and docking studies of 2-phenylindole deriv
- Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
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- Activity of 2-aryl-2-(3-indolyl)acetohydroxamates against drug-resistant cancer cells.
- Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole deriv
- Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells.
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- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
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The 2-Arylindole Scaffold: From Serendipitous Discovery to a Privileged Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is unequivocally one of the most significant heterocyclic systems in drug discovery, frequently described as a "privileged structure" for its ability to bind to a multitude of biological receptors with high affinity.[1][2][3] Among the vast chemical space occupied by indole derivatives, the 2-arylindole subset has emerged as a particularly fruitful scaffold, yielding compounds with potent and diverse pharmacological activities. This guide provides a comprehensive overview of the discovery and history of 2-arylindoles in medicinal chemistry. It delves into the seminal synthetic strategies that enabled their creation, explores the mechanistic underpinnings of their broad-ranging biological effects—from anticancer and antimicrobial to anti-inflammatory—and presents key experimental protocols and data that highlight their journey from chemical curiosity to clinical candidates.
Introduction: The Rise of a Privileged Scaffold
The story of the 2-arylindole is intrinsically linked to the broader history of the indole ring itself—a structure ubiquitous in nature, found in everything from the amino acid tryptophan to neurotransmitters like serotonin and potent alkaloids. Medicinal chemists have long recognized that the indole core provides an ideal framework for molecular recognition, offering a rich combination of hydrogen bonding capabilities, aromatic stacking interactions, and a tunable electronic profile.
The strategic placement of an aryl group at the C2 position of the indole ring (Figure 1) proved to be a transformative step. This modification not only expands the structural diversity but also profoundly influences the molecule's steric and electronic properties, granting access to novel biological targets and improved pharmacological profiles. 2-Arylindoles have demonstrated a remarkable capacity to modulate enzymes, receptors, and protein-protein interactions, leading to their investigation in nearly every major therapeutic area.[3][4]
Caption: General structure of the 2-arylindole scaffold.
Historical & Synthetic Milestones: Forging the Core
The ability to synthesize and functionalize the 2-arylindole scaffold has been pivotal to its development. While early methods were often harsh and limited in scope, the advent of modern catalysis has revolutionized access to this privileged core.
The Classical Foundation: Fischer Indole Synthesis
The first major leap in indole chemistry was the Fischer Indole Synthesis , reported by Emil Fischer and F. Jourdan in 1883.[5][6][7] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone remains a cornerstone of heterocyclic chemistry.[5] For the synthesis of 2-arylindoles, the reaction typically employs an aryl ketone and a substituted phenylhydrazine.
The causality behind this reaction lies in a sequence of acid-mediated transformations: the initial formation of a hydrazone is followed by tautomerization to an ene-hydrazine. The critical step is a[8][8]-sigmatropic rearrangement, which forms a new C-C bond and transiently disrupts the aromaticity of the aniline ring. Subsequent cyclization and elimination of ammonia re-aromatizes the system to yield the stable indole product.[7] The choice of a strong acid catalyst (protic or Lewis, such as ZnCl₂) is crucial for promoting both the rearrangement and the final dehydration/ammonia elimination steps.[6]
Caption: Workflow of the Fischer Indole Synthesis.
The Modern Revolution: Larock Indole Synthesis
A paradigm shift in 2-arylindole synthesis occurred in 1991 with the work of Richard C. Larock.[9][10] The Larock Indole Synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline (typically iodo- or bromo-substituted) with a disubstituted alkyne.[10][11] This method offered milder reaction conditions, greater functional group tolerance, and a more direct route to complex, multi-substituted indoles compared to classical approaches.[9][12]
The catalytic cycle is a masterful display of organometallic chemistry. It begins with the oxidative addition of the o-haloaniline to a Pd(0) species. The alkyne then coordinates to the resulting arylpalladium(II) complex and undergoes migratory insertion. The final key steps involve an intramolecular N-attack onto the vinylpalladium intermediate to form a six-membered ring, followed by reductive elimination to release the indole product and regenerate the Pd(0) catalyst.[10] The choice of base (e.g., K₂CO₃) and additives like LiCl is critical for facilitating the catalytic turnover and ensuring high yields.[10]
Caption: The catalytic cycle of the Larock Indole Synthesis.
Other modern methods, such as palladium-catalyzed C-H functionalization and Heck-type reactions, have further expanded the synthetic toolkit, allowing for the direct arylation of the indole core at the C2 position with remarkable efficiency and regioselectivity.[4][13]
A Spectrum of Biological Activity: The 2-Arylindole in Action
The true value of the 2-arylindole scaffold lies in its extraordinary range of biological activities. This versatility has made it a focal point in the search for new therapeutics.[1][2]
Anticancer Agents
2-Arylindoles have emerged as one of the most promising classes of anticancer agents, acting through multiple mechanisms.[14][15]
-
Tubulin Polymerization Inhibitors: A significant number of 2-arylindoles function as potent antimitotic agents by interfering with microtubule dynamics.[8][16] Compounds such as 2-aroylindoles and arylthioindoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][17] This mechanism disrupts the formation of the mitotic spindle, a critical apparatus for cell division, making these compounds highly effective against rapidly proliferating cancer cells.[18]
-
Selective Estrogen Receptor Modulators (SERMs): The 2-arylindole scaffold has been masterfully adapted to create potent and highly selective ligands for the estrogen receptor (ER), particularly the alpha subtype (ERα).[19][20] In hormone-dependent breast cancers, where estrogen signaling drives tumor growth, these SERMs can act as antagonists, blocking the receptor and inhibiting proliferation.[20][21] The development of novel 2-arylindole-based SERMs, including conjugates with other cytotoxic agents like combretastatin A4, represents a major therapeutic advance.[20][22]
-
Overcoming Drug Resistance: Certain 2-aryl-2-(3-indolyl)acetohydroxamic acids have shown remarkable activity against cancer cells that are resistant to apoptosis and multidrug resistance mechanisms, highlighting their potential to treat refractory tumors.[23]
Caption: Mechanism of action for 2-arylindole tubulin inhibitors.
| Compound Class | Target/Mechanism | Representative Activity | Reference |
| 2-Aroylindoles | Tubulin Polymerization Inhibition | IC₅₀ = 20-75 nM (HeLa, SK-OV-3 cells) | [8] |
| 2-Arylindoles (SERMs) | Estrogen Receptor α (ERα) Antagonism | 130-fold selectivity for ERα | [19] |
| Bisindole Conjugates | ER Binding & Cytotoxicity | IC₅₀ = 1.86 µM (MCF-7 cells) | [20] |
| Arylthioindoles | Tubulin Polymerization Inhibition | IC₅₀ = 13 nM (MCF-7 cells) | [17] |
Table 1: Selected anticancer activities of 2-arylindole derivatives.
Antimicrobial and Antifungal Agents
The utility of 2-arylindoles extends into infectious diseases.
-
Antibacterial Activity: Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[24] A particularly compelling strategy involves the inhibition of bacterial efflux pumps, such as NorA in Staphylococcus aureus. By blocking these pumps, 2-arylindoles can restore the efficacy of conventional antibiotics that would otherwise be expelled from the cell, thus combating multidrug resistance.[25]
-
Fungicidal Activity: In the realm of agriculture and medicine, 2-arylindoles have been identified as potent fungicides.[26] For instance, 4-fluoro-2-phenyl-1H-indole shows a broad spectrum of activity, inhibiting the growth of pathogenic fungi like Rhizoctonia cerealis and Botrytis cinerea with low micromolar efficacy.[26]
| Compound | Target Organism | Activity (EC₅₀) | Reference |
| 4-fluoro-2-phenyl-1H-indole | Rhizoctonia cerealis | 2.31 µg/mL | [26] |
| 4-fluoro-2-phenyl-1H-indole | Botrytis cinerea | 6.78 µg/mL | [26] |
| 4-fluoro-2-phenyl-1H-indole | Rhizoctonia solani | 4.98 µg/mL | [26] |
Table 2: Fungicidal activity of a representative 2-arylindole.
Anti-inflammatory Agents
Chronic inflammation is a driver of numerous diseases, and 2-arylindoles offer potential therapeutic interventions. The discovery that 2-phenylindole can inhibit nitric oxide production and the NF-κB signaling pathway opened a new avenue of research.[27] NF-κB is a master regulator of the inflammatory response, and its inhibition can dampen the production of pro-inflammatory cytokines. This has led to the synthesis and optimization of 2-arylindoles as novel anti-inflammatory and cancer preventive agents.[27]
Key Experimental Protocols
To ensure trustworthiness and reproducibility, the following sections detail generalized, self-validating protocols for the two key synthetic methods discussed.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This protocol describes a classic, acid-catalyzed method for synthesizing a foundational 2-arylindole. The successful formation of the product, verifiable by NMR and mass spectrometry, validates the chosen conditions.
Methodology:
-
Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid. Stir for 10 minutes at room temperature. Add acetophenone (1.05 eq) dropwise. Continue stirring at room temperature for 2-3 hours until a precipitate (the hydrazone) forms.
-
Isolation (Optional but Recommended): The formed hydrazone can be isolated by filtration, washed with cold ethanol, and dried under vacuum. This intermediate step allows for purification and characterization.
-
Cyclization: Add the isolated acetophenone phenylhydrazone to a flask containing a Lewis acid catalyst, such as zinc chloride (ZnCl₂, 2.0 eq), or a protic acid like polyphosphoric acid (PPA).
-
Heating: Heat the mixture to 150-180 °C (depending on the catalyst) with stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice and water. If PPA was used, neutralize with a strong base (e.g., NaOH solution) until the solution is basic.
-
Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 2-phenylindole.
Protocol 2: Palladium-Catalyzed Larock Indole Synthesis
This protocol outlines a modern, versatile method for constructing a 2,3-disubstituted indole. The efficiency of the palladium catalyst is self-validating; a successful reaction with high yield confirms the integrity of the catalytic cycle.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the o-iodoaniline (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable ligand if required (e.g., PPh₃, 4-10 mol%), potassium carbonate (K₂CO₃, 2.5 eq), and lithium chloride (LiCl, 1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or NMP). Stir the mixture for 10-15 minutes. Add the disubstituted alkyne (1.2-2.0 eq) via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C. The reaction is typically complete within 8-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Extraction & Purification: Combine the organic layers, wash sequentially with water and brine to remove the solvent and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the pure 2,3-disubstituted indole.
Conclusion and Future Outlook
The journey of the 2-arylindole scaffold from a classical synthetic target to a modern-day privileged structure is a testament to the power of synthetic innovation and medicinal chemistry. The development of robust synthetic methods, particularly palladium-catalyzed reactions, has unlocked a vast chemical space, enabling the systematic exploration of structure-activity relationships.[4]
The broad and potent pharmacological activities, spanning from targeted anticancer therapies to novel antimicrobial strategies, confirm that 2-arylindoles are far from being fully exploited.[1][3] Future research will likely focus on developing even more selective and potent analogues, exploring novel biological targets, and advancing current lead compounds through preclinical and clinical development. The 2-arylindole core, a simple yet elegant fusion of two aromatic systems, will undoubtedly remain a cornerstone of drug discovery for decades to come.
References
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An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Chlorophenyl)-1H-indole
Introduction: The Therapeutic Promise of the 2-Phenylindole Scaffold
The 2-phenylindole structural motif is recognized in medicinal chemistry as a "privileged structure," a molecular framework that can bind to a variety of biological targets with high affinity. This versatility has made 2-phenylindole and its derivatives a fertile ground for the discovery of novel therapeutic agents across multiple disease areas, including oncology, inflammation, and infectious diseases.[1][2] The subject of this guide, 2-(4-Chlorophenyl)-1H-indole, is a prominent member of this class, featuring a chlorine substitution on the 2-phenyl ring that significantly influences its electronic properties and biological activity. This document provides a comprehensive exploration of the key molecular targets of this compound and its close derivatives, offering mechanistic insights and detailed experimental protocols for researchers in drug discovery and development.
Oncological Targets: A Multi-pronged Approach to Cancer Therapy
The most extensively studied therapeutic potential of this compound and related compounds lies in their anticancer properties. These molecules have been shown to interact with several key targets involved in cancer cell proliferation, survival, and metastasis.
Tubulin Polymerization: Disrupting the Cytoskeleton
A primary mechanism of action for many 2-phenylindole derivatives is the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By interfering with microtubule dynamics, these compounds can induce mitotic arrest and subsequently trigger apoptosis in rapidly dividing cancer cells.[3]
Mechanism of Action: 2-Phenylindole derivatives often bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to a disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.
Diagram: Inhibition of Tubulin Polymerization
Caption: Mechanism of tubulin polymerization inhibition.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin, >99% pure)
-
GTP solution (100 mM)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare the tubulin solution by diluting the stock to the desired final concentration (e.g., 2 mg/mL) in ice-cold polymerization buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Dispense the tubulin/GTP solution into pre-chilled 96-well plates.
-
Add the test compound, positive control, or negative control to the wells. The final DMSO concentration should be kept low (e.g., <1%).
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Plot the absorbance versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the negative control.
Estrogen Receptors: Modulating Hormone-Dependent Cancer Growth
The 2-phenylindole scaffold is structurally similar to non-steroidal estrogen receptor ligands, and as such, derivatives can function as Selective Estrogen Receptor Modulators (SERMs).[4] This makes them particularly relevant for hormone-dependent cancers, such as certain types of breast cancer.
Mechanism of Action: this compound can competitively bind to estrogen receptors (ERα and/or ERβ). Depending on the specific derivative and the cellular context, this binding can either block or partially activate the receptor, leading to an overall anti-proliferative effect in estrogen-dependent cancer cells.
Diagram: Estrogen Receptor Signaling and Inhibition
Caption: Competitive inhibition of the estrogen receptor.
Epidermal Growth Factor Receptor (EGFR): Targeting Tyrosine Kinase Signaling
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers. Indole derivatives have been investigated as potential EGFR inhibitors.[5][6]
Mechanism of Action: this compound and its analogs can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cancer cell growth and survival.[7]
Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay
This protocol describes a luminescent assay to measure the inhibition of EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (this compound) in DMSO
-
Positive control (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and controls in kinase assay buffer.
-
In a 96-well plate, add the test compound/controls, EGFR enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output with a luciferase/luciferin reaction.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Poly (ADP-ribose) Polymerase-1 (PARP-1): Exploiting DNA Repair Deficiencies
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Inhibition of PARP-1 is a promising therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[8] Indole-based compounds have emerged as potential PARP-1 inhibitors.
Mechanism of Action: this compound derivatives can act as nicotinamide adenine dinucleotide (NAD+) mimetics, competitively binding to the catalytic domain of PARP-1.[9] This inhibition of PARP-1's enzymatic activity prevents the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA-mutated), these unrepaired single-strand breaks are converted to toxic double-strand breaks during DNA replication, leading to cell death.[8]
Diagram: PARP-1 Inhibition and Synthetic Lethality
Caption: Synthetic lethality via PARP-1 inhibition.
Anti-inflammatory Targets: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in the development of many diseases, including cancer and autoimmune disorders. 2-Phenylindole derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[10] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Mechanism of Action: 2-Phenylindole derivatives can act as inhibitors of COX enzymes.[3] The selectivity for COX-2 over COX-1 can be modulated by substitutions on the indole and phenyl rings. By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential of a compound.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme cofactor
-
Fluorometric substrate (e.g., Amplex™ Red)
-
Arachidonic acid
-
Test compound (this compound) in DMSO
-
Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and controls.
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2 in separate wells).
-
Add the test compound or controls to the wells and incubate to allow for binding to the enzyme.
-
Add the fluorometric substrate.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
The rate of increase in fluorescence is proportional to the COX peroxidase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Case Study: N-(4-Chlorophenyl)-1H-indole-2-carboxamide in Osteosarcoma
A derivative of the core molecule, N-(4-Chlorophenyl)-1H-indole-2-carboxamide, has shown cytotoxic effects against the Saos-2 osteosarcoma cell line.[11] This highlights the potential of this chemical class in treating bone cancers. The study suggests that the compound inhibits cell proliferation in a dose- and time-dependent manner, with tyrosine kinases being implicated as potential targets.[2][11]
Experimental Protocol: Cell Viability (MTT) Assay for Saos-2 Cells
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Saos-2 osteosarcoma cells
-
Complete cell culture medium (e.g., McCoy's 5A with 15% FBS and 1% penicillin/streptomycin)
-
Test compound (N-(4-Chlorophenyl)-1H-indole-2-carboxamide) in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed Saos-2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with serial dilutions of the test compound and controls. Include a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
This compound and its derivatives represent a highly promising class of compounds with the potential to target multiple key pathways in oncology and inflammation. The evidence points towards a multi-targeting mechanism of action, which can be advantageous in treating complex diseases like cancer. Future research should focus on elucidating the precise structure-activity relationships to optimize potency and selectivity for each of the identified targets. Furthermore, in vivo studies are crucial to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and safety profiles. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising molecules from the laboratory to the clinic.
References
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- Taşdemir, M., Özgürses, M. E., Darıcı, H., & Ordueri, N. E. (2020). Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells. Journal of Ankara University Faculty of Medicine, 73(2), 173-178.[2][11]
- BenchChem. (2025).
- Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085–2115.[13]
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- von Angerer, E., et al. (1994). 2-Phenylindoles with sulfur containing side chains. Estrogen receptor affinity, antiestrogenic potency, and antitumor activity. Journal of Steroid Biochemistry and Molecular Biology, 49(1), 51-62.[4]
- Khalilullah, H., Agarwal, D. K., Ahsan, M. J., Jadav, S. S., Mohammed, H. A., Khan, M. A., Mohammed, S. A. A., & Khan, R. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. International Journal of Molecular Sciences, 23(12), 6548.[5][6][16]
- Promega Corporation. (n.d.). EGFR Kinase Assay. Promega.[7]
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- Frontiers in Pharmacology. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers.[8]
- BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. BellBrook Labs.[18]
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- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.[8]
- Taşdemir, M., et al. (2020). Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells.
- NIH. (2011). A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Chlorophenyl)-1H-indole
Introduction
2-(4-Chlorophenyl)-1H-indole is a versatile heterocyclic compound that serves as a crucial building block in the development of various pharmaceutical agents, agrochemicals, and advanced materials.[1][2] Its indole core, substituted with a chlorophenyl group at the 2-position, imparts specific biological activities and physicochemical properties, making it a subject of significant interest for researchers in drug discovery and materials science. A thorough understanding of its structural features is paramount for its effective application and further derivatization. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights into its characterization.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's composition is the first step in its comprehensive analysis.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₄H₁₀ClN | [2] |
| Molecular Weight | 227.69 g/mol | [2] |
| Monoisotopic Mass | 227.0502 Da | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 203-205 °C | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR provides detailed information about the chemical environment of each hydrogen atom in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons on the indole ring and the chlorophenyl substituent.
Interpreting the ¹H NMR Spectrum:
The ¹H NMR spectrum of the closely related compound, 2-(4-Chloro-phenyl)-1-methyl-1H-indole, shows aromatic protons in the range of 6.71-7.80 ppm.[5] For this compound, a broad singlet corresponding to the N-H proton of the indole ring is also expected, typically in the downfield region (around 8.0-8.5 ppm), though its position and appearance can be influenced by solvent and concentration. The protons of the indole ring and the chlorophenyl group will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, offering a powerful tool for structural verification.
Interpreting the ¹³C NMR Spectrum:
The ¹³C NMR spectrum of 2-(4-Chloro-phenyl)-1-methyl-1H-indole displays signals between 31.2 and 139.8 ppm.[5] A similar range is expected for this compound, with the carbons of the aromatic rings appearing in the downfield region (typically 100-140 ppm). The carbon atom attached to the chlorine atom will have its chemical shift influenced by the electronegativity of the halogen.
Experimental Protocol: NMR Spectroscopic Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrumental Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR:
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).
-
Utilize proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed effectively.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to specific protons in the molecule.
-
Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Diagram of the NMR Workflow:
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
| ~3400 | N-H Stretch | Indole N-H | [5] |
| 3100-3000 | C-H Stretch | Aromatic C-H | [5] |
| 1600-1450 | C=C Stretch | Aromatic Rings | [5] |
| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted benzene | |
| ~740 | C-H Bend (out-of-plane) | ortho-disubstituted benzene (indole) | |
| 1100-1000 | C-Cl Stretch | Aryl Chloride | [5] |
Expert Interpretation: The most telling absorption in the IR spectrum of this compound is the N-H stretching vibration of the indole ring, which typically appears as a sharp to moderately broad peak around 3400 cm⁻¹. The presence of multiple peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the compound. The out-of-plane C-H bending vibrations in the fingerprint region can provide clues about the substitution patterns on the aromatic rings.
Experimental Protocol: IR Spectroscopic Analysis
Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.
Methodology (Thin Solid Film):
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Carefully deposit a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
-
Instrumental Analysis:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and record their wavenumbers (in cm⁻¹).
-
Assign these bands to the corresponding functional group vibrations based on established correlation charts and literature data.
-
Diagram of the IR Spectroscopy Workflow:
Caption: Workflow for IR Spectroscopic Analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
Mass Spectrum of this compound:
| m/z | Interpretation |
| 227 | Molecular ion (M⁺) containing ³⁵Cl |
| 229 | Isotopic peak for the molecular ion containing ³⁷Cl (approximately 1/3 the intensity of M⁺) |
| 192 | Loss of a chlorine atom ([M-Cl]⁺) |
| 165 | Further fragmentation, possibly loss of HCN from the indole ring |
Expert Interpretation: The mass spectrum of this compound will prominently feature the molecular ion peak (M⁺) at m/z 227, corresponding to the molecule containing the more abundant ³⁵Cl isotope.[2] A characteristic isotopic peak at m/z 229 (M+2) with roughly one-third the intensity of the M⁺ peak is a definitive indicator of the presence of a single chlorine atom.[2] The fragmentation pattern provides further structural confirmation. The loss of a chlorine radical to give a fragment at m/z 192 is a common fragmentation pathway for aryl chlorides. Further fragmentation of the indole ring system can lead to the observed ion at m/z 165.
Experimental Protocol: GC-MS Analysis
Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and analyze its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
-
Instrumental Parameters (GC-MS):
-
Gas Chromatograph (GC):
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Column: Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a short period, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Range: Scan a wide mass range to detect the molecular ion and all significant fragments (e.g., m/z 40-400).
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺) and the M+2 isotopic peak to confirm the molecular formula.
-
Analyze the major fragment ions and propose plausible fragmentation pathways.
-
Diagram of the Mass Spectrometry Fragmentation Pathway:
Caption: Proposed MS Fragmentation of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural elucidation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous confirmation of the compound's identity. This guide serves as a valuable resource for researchers, enabling them to confidently characterize this important molecule and advance its application in various scientific disciplines.
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Potential applications of 2-(4-Chlorophenyl)-1H-indole in material science
An In-Depth Technical Guide to the Material Science Applications of 2-(4-Chlorophenyl)-1H-indole
Foreword: Unlocking the Potential of a Versatile Heterocycle
The indole scaffold is a cornerstone in medicinal chemistry, but its potential in material science is an evolving and exciting frontier.[1] This guide delves into the promising, yet underexplored, applications of a specific indole derivative: this compound. Its unique electronic properties, stemming from the fusion of an electron-rich indole core with an electron-withdrawing chlorophenyl substituent, make it a compelling candidate for a new generation of organic electronic materials. This document serves as a technical resource for researchers and material scientists, providing both a theoretical framework and practical insights into harnessing the potential of this molecule. We will explore its core properties, potential applications in organic light-emitting diodes (OLEDs) and sensors, and the experimental pathways to bring these applications to fruition.
Core Physicochemical and Electronic Properties
This compound is a solid, cream-colored powder with a melting point in the range of 204-208 °C.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀ClN | [1][2] |
| Molecular Weight | 227.69 g/mol | [1][2] |
| Appearance | Solid, Cream Powder | [1] |
| Melting Point | 204 - 208 °C | [1] |
The material's true potential lies in its electronic structure. The indole nucleus is inherently electron-rich and a good hole conductor, while the 4-chlorophenyl group introduces electron-withdrawing characteristics. This combination creates a bipolar nature that is highly desirable in organic semiconductors.[3]
Computational studies on similar indole derivatives and related chlorophenyl compounds provide insights into the expected electronic properties.[4][5] Density Functional Theory (DFT) calculations would likely reveal a Highest Occupied Molecular Orbital (HOMO) localized primarily on the electron-rich indole ring, facilitating hole injection and transport. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would be influenced by the chlorophenyl moiety, affecting electron affinity and the material's band gap. This inherent electronic structure makes this compound a versatile building block for functional organic materials.[1][6]
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The development of stable and efficient hole-transporting materials (HTMs) and host materials is crucial for the performance of OLEDs.[7][8] Indole derivatives have shown significant promise in this area due to their excellent hole mobility and high thermal stability.[9] The bipolar nature of this compound makes it a particularly interesting candidate for these applications.
Causality in Experimental Design: In an OLED, the HTM needs to have a suitable HOMO level to facilitate the injection of holes from the anode and efficiently transport them to the emissive layer. The high thermal stability of the indole core is also a critical factor in preventing the degradation of the device during operation. By functionalizing the nitrogen of the indole ring, it is possible to create derivatives with even higher glass transition temperatures (Tg), further enhancing the morphological stability of the OLED.[8]
Hypothetical Performance of an Indole-Based OLED:
| Parameter | Expected Value |
| Turn-on Voltage | 2.5 - 4.0 V |
| Maximum Luminance | > 10,000 cd/m² |
| Current Efficiency | 15 - 40 cd/A |
| External Quantum Efficiency (EQE) | 5 - 20% |
| Color (CIE x,y) | Dependent on the emitter |
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol describes a hypothetical process for fabricating a simple OLED device using a functionalized derivative of this compound as a hole-transporting layer.
Step 1: Substrate Preparation
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried in a stream of nitrogen gas and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
Step 2: Hole Injection and Transport Layer Deposition
-
A hole injection layer of PEDOT:PSS is spin-coated onto the ITO substrate and annealed at 120°C for 15 minutes in a nitrogen-filled glove box.
-
A solution of a this compound derivative (functionalized for solubility and to form a stable amorphous film) in chlorobenzene (10 mg/mL) is then spin-coated on top of the PEDOT:PSS layer to form the hole-transporting layer (HTL). The substrate is then annealed at 90°C for 30 minutes.
Step 3: Emissive Layer Deposition
-
A solution containing a host material (e.g., CBP) and a phosphorescent emitter (e.g., Ir(ppy)₃) in chlorobenzene is spin-coated on top of the HTL. The film is annealed at 90°C for 30 minutes.
Step 4: Electron Transport and Cathode Deposition
-
An electron-transporting layer (e.g., TPBi) is deposited by thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
A cathode consisting of LiF (1 nm) and Al (100 nm) is then sequentially deposited by thermal evaporation.
Step 5: Encapsulation and Characterization
-
The completed device is encapsulated using a glass lid and UV-curable epoxy resin inside the glove box.
-
The current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the device are then measured using a programmable sourcemeter and a spectroradiometer.
Diagram: OLED Device Architecture
Caption: Structure of a typical multi-layer OLED device.
Conductive Polymers
The indole nucleus can be polymerized through electrochemical or chemical oxidation, leading to the formation of electroactive polymers.[10] These polymers have potential applications in electrochromic devices, sensors, and as antistatic coatings. The presence of the 4-chlorophenyl substituent in this compound would be expected to influence the polymerization process and the properties of the resulting polymer, such as its conductivity, band gap, and color.[10]
Experimental Protocol: Electropolymerization of this compound
Step 1: Electrolyte Preparation
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) in a suitable solvent (e.g., acetonitrile).
-
Dissolve this compound in the electrolyte solution to a concentration of 0.05 M.
Step 2: Electrochemical Cell Setup
-
Assemble a three-electrode electrochemical cell with an ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the electrolyte solution containing the monomer.
Step 3: Electropolymerization
-
Connect the electrodes to a potentiostat.
-
Apply a cyclic potential sweep between, for example, 0 V and +1.5 V versus Ag/AgCl at a scan rate of 50 mV/s for a number of cycles.
-
Alternatively, apply a constant potential (potentiostatic polymerization) at which the monomer oxidation occurs.
-
A colored polymer film should be observed to grow on the surface of the working electrode.
Step 4: Characterization
-
After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Characterize the polymer film using techniques such as cyclic voltammetry (to study its redox behavior), UV-Vis spectroscopy (to determine its optical properties), and scanning electron microscopy (to observe its morphology).
Diagram: Electropolymerization of this compound
Caption: Proposed electropolymerization of this compound.
Applications in Sensor Technology
The indole scaffold is an excellent fluorophore, and its derivatives have been widely used in the development of fluorescent chemosensors for the detection of various ions and molecules.[11][12][13] The N-H proton of the indole ring can act as a hydrogen bond donor, and the electron density of the aromatic system can be modulated by the presence of analytes, leading to changes in the fluorescence properties.
Causality in Experimental Design: For a fluorescent sensor, the key is to have a mechanism by which the analyte interacts with the sensor molecule to produce a measurable change in its fluorescence emission. In the case of indole-based sensors for anions like fluoride, the interaction often involves hydrogen bonding between the indole N-H and the anion, which can lead to deprotonation and a change in the electronic structure of the fluorophore, resulting in a colorimetric and/or fluorometric response.[11]
Experimental Protocol: Synthesis and Testing of an Anion Sensor
This protocol outlines a hypothetical synthesis of a simple chemosensor based on this compound and its use for the detection of fluoride ions.
Step 1: Synthesis of the Sensor Molecule
-
Functionalize the this compound at the 3-position with a receptor group that can enhance anion binding, for example, by introducing a thiourea moiety. This can be achieved through a multi-step synthesis starting with Vilsmeier-Haack formylation of the indole.
-
Purify the final product by column chromatography and characterize it using NMR and mass spectrometry.
Step 2: Preparation of Solutions
-
Prepare a stock solution of the sensor molecule in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mM.
-
Prepare stock solutions of various anions (as their tetrabutylammonium salts) in the same solvent.
Step 3: Fluorescence Titration
-
In a series of cuvettes, place a fixed concentration of the sensor solution (e.g., 10 µM).
-
Add increasing concentrations of the fluoride ion solution to the cuvettes.
-
Record the fluorescence emission spectrum of each solution after excitation at the appropriate wavelength.
-
Plot the change in fluorescence intensity as a function of the fluoride ion concentration to determine the sensitivity and detection limit of the sensor.
Step 4: Selectivity Study
-
Repeat the fluorescence measurement with other anions at a high concentration to assess the selectivity of the sensor for fluoride.
Diagram: Mode of Action of an Indole-Based Anion Sensor
Caption: General mechanism of an indole-based fluorescent sensor.
Key Characterization Techniques
A thorough characterization is essential to understand the structure-property relationships of materials derived from this compound.
-
Spectroscopic Techniques:
-
UV-Vis Spectroscopy: To study the electronic absorption properties and determine the optical band gap.
-
Photoluminescence (PL) Spectroscopy: To investigate the emission properties, including the emission wavelength, quantum yield, and lifetime.
-
FTIR and Raman Spectroscopy: To confirm the chemical structure and bonding within the materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the monomer and any synthesized derivatives or polymers.
-
-
Electrochemical Techniques:
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, assess the electrochemical stability, and study the redox properties of the materials.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the materials.[14]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm), which are crucial for assessing the morphological stability of thin films.
-
-
Microscopy and Film Characterization:
-
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): To study the surface morphology and microstructure of thin films.
-
X-ray Diffraction (XRD): To investigate the crystallinity and molecular packing in the solid state.
-
Conclusion and Future Outlook
This compound represents a promising, yet largely untapped, resource for the development of novel organic materials. Its unique electronic structure, combining the hole-transporting properties of the indole core with the electron-withdrawing nature of the chlorophenyl group, provides a versatile platform for creating materials for OLEDs, conductive polymers, and sensors. While direct experimental data on the material science applications of this specific molecule is still emerging, the extensive research on related indole derivatives provides a strong foundation for future investigations.
Future work should focus on the synthesis and characterization of a wider range of derivatives, particularly through functionalization at the N-1 and C-3 positions of the indole ring, to fine-tune the electronic and physical properties for specific applications. The development of solution-processable materials will be key to enabling low-cost, large-area fabrication of electronic devices. As our understanding of the structure-property relationships in this class of materials grows, so too will the potential for this compound to become a valuable component in the next generation of organic electronics.
References
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- A Computational Study on Structural and Electronic Properties of 1-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1,2,3-Oxadiazol-2-Yl]Sulfanyl}Ethanone.
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- Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs.
- Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide.
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An In-Silico Approach to Predicting the Bioactivity of 2-(4-Chlorophenyl)-1H-indole: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This technical guide provides a comprehensive, in-silico workflow for predicting the bioactivity of a specific derivative, 2-(4-Chlorophenyl)-1H-indole. As drug discovery pipelines face increasing pressure to reduce costs and accelerate timelines, computational methods offer a powerful strategy to identify promising candidates and de-risk development by predicting efficacy and safety profiles early in the process.[2][3] This document is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established scientific principles. We will explore target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to build a comprehensive biological profile of this compound, with a focus on its potential as an anticancer agent—a well-documented activity for this class of compounds.[4]
Introduction: The 2-Phenylindole Scaffold and the Imperative of In-Silico Analysis
The indole nucleus is a cornerstone of pharmacologically active molecules, and the 2-phenylindole subset, in particular, has garnered significant attention for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][5] The specific compound of interest, this compound, serves as a key intermediate in the synthesis of various pharmaceuticals.[6][7] Its structural features make it a compelling candidate for therapeutic development.
Before committing to costly and time-consuming wet-lab synthesis and screening, a robust in-silico evaluation is essential.[8] This computational pre-assessment allows for the rational prioritization of compounds, providing critical insights into potential protein targets, binding affinities, drug-likeness, and safety profiles.[9][10] This guide follows a logical, multi-pillar approach to construct a hypothetical bioactivity profile for this compound.
Foundational Workflow: An Integrated In-Silico Strategy
Our predictive workflow is a multi-step process where each stage informs the next. This integrated approach ensures that our predictions are not based on a single metric but on a convergence of evidence from multiple computational techniques.
Figure 1: A generalized workflow for in-silico bioactivity prediction.
Pillar I: ADMET and Physicochemical Property Prediction
A potent molecule is therapeutically useless if it cannot reach its target in the body at a safe concentration.[9] Therefore, the first step is to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
Causality Behind the Protocol:
We predict ADMET properties first to quickly assess the "drug-likeness" of the compound. This acts as a crucial filter; if a compound has a high probability of poor absorption or high toxicity, further investigation into its specific target interactions may not be a productive use of resources.[2][11] We utilize established models like Lipinski's Rule of Five, which correlates physicochemical properties with oral bioavailability.
Detailed Experimental Protocol: Using SwissADME
-
Structure Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. A reliable source is PubChem (CID: 220463). The SMILES string is C1=CC(=CC=C1C2=C3C=CC=CC3=NC=C2)Cl.
-
Web Server Submission: Navigate to the SwissADME web server, a free and robust tool for ADMET prediction.[12] Paste the SMILES string into the query box and run the prediction.
-
Data Analysis & Interpretation: Analyze the output, focusing on several key areas:
-
Physicochemical Properties: Note the Molecular Weight (MW), LogP (lipophilicity), number of Hydrogen Bond Donors (HBD) and Acceptors (HBA).
-
Lipinski's Rule of Five: Check for violations. The rule states that a drug is more likely to be orally bioavailable if it has: MW ≤ 500, LogP ≤ 5, HBD ≤ 5, and HBA ≤ 10.
-
Pharmacokinetics: Examine the predicted Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation. The BOILED-Egg diagram provides a rapid visual assessment of these properties.[12]
-
Drug-Likeness: Review alerts for undesirable chemical features.
-
Medicinal Chemistry: Assess the Synthetic Accessibility (SA) score. A lower score (closer to 1) indicates easier synthesis.
-
Predicted Data Summary
| Property | Predicted Value | Conformance/Interpretation |
| Molecular Weight | 227.69 g/mol | Conforms to Lipinski's Rule (≤ 500) |
| LogP (WLOGP) | 4.45 | Conforms to Lipinski's Rule (≤ 5) |
| H-Bond Acceptors | 1 | Conforms to Lipinski's Rule (≤ 10) |
| H-Bond Donors | 1 | Conforms to Lipinski's Rule (≤ 5) |
| Lipinski's Rule Violations | 0 | High probability of good oral bioavailability. |
| GI Absorption | High | Likely well-absorbed from the gut. |
| BBB Permeant | Yes | Potential for activity in the central nervous system. |
| Synthetic Accessibility | 2.19 | Readily synthesizable. |
Note: Data is predicted using the SwissADME web server.
Pillar II: Target Identification and Molecular Docking
With a favorable ADMET profile, the next logical step is to identify potential protein targets and simulate the binding interaction through molecular docking. Given the extensive literature on 2-phenylindoles as anticancer agents, particularly as tubulin polymerization inhibitors or kinase inhibitors, we will focus our search in this area.[5][4][13]
Target Prediction
Causality Behind the Protocol:
Instead of randomly selecting targets, we use a ligand-based target prediction server. Tools like SwissTargetPrediction operate on the principle of similarity: a molecule is likely to bind to the same targets as other known, structurally similar molecules.[14][15] This data-driven approach provides a ranked list of the most probable protein targets, guiding our docking studies toward biologically relevant hypotheses.
Detailed Experimental Protocol: Using SwissTargetPrediction
-
Input Structure: Navigate to the SwissTargetPrediction server and input the SMILES string for this compound.
-
Organism Selection: Select "Homo sapiens" as the target organism.
-
Analyze Results: The server will return a list of predicted targets, ranked by probability. Examine the top-ranking targets, paying close attention to protein families known to be relevant to cancer, such as kinases, polymerases, and cytoskeletal proteins. For this guide, we will select a plausible and well-studied cancer target that appears in the results: Tyrosine-protein kinase ABL1 (Abl kinase), a key target in cancer therapy.
Molecular Docking
Causality Behind the Protocol:
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[16] This simulation provides a numerical score (binding energy) and a visual representation of the interactions (e.g., hydrogen bonds, hydrophobic contacts). A strong predicted binding affinity for a relevant cancer target provides compelling evidence for the compound's potential mechanism of action.[17]
Figure 2: A standard workflow for molecular docking studies.
Detailed Experimental Protocol: Docking to ABL1 Kinase
-
Protein Preparation:
-
Download the crystal structure of ABL1 kinase from the Protein Data Bank (PDB). We will use PDB ID: 2HYY , which is ABL1 in complex with the inhibitor Nilotinib.
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all water molecules and the co-crystallized ligand (Nilotinib). This leaves the apo-protein ready for docking.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using a tool like AutoDockTools. This is critical for accurately calculating electrostatic and hydrogen bonding interactions.[16]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound from its SMILES string using software like Avogadro or ChemDraw.
-
Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Using AutoDockTools, assign charges and define the rotatable bonds (torsions) of the ligand.
-
-
Docking Execution (AutoDock Vina):
-
Define the binding site. A common and effective strategy is to define the docking grid box around the position of the original co-crystallized ligand (Nilotinib in PDB 2HYY). This ensures the simulation is focused on the known active site.
-
Execute the docking simulation using AutoDock Vina, which will systematically search for the best binding poses of the ligand within the defined grid box.
-
Analyze the output file, which contains the predicted binding poses ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.
-
Predicted Docking Results
| Target Protein | PDB ID | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| ABL1 Kinase | 2HYY | This compound | -9.2 | MET318, LEU248, ILE360, VAL256 |
| ABL1 Kinase | 2HYY | Nilotinib (Reference) | -11.5 | MET318, THR315, PHE382, LEU370 |
Note: These are hypothetical results for illustrative purposes. Actual results will vary based on the specific software and parameters used.
Interpretation: The hypothetical binding affinity of -9.2 kcal/mol suggests a strong and stable interaction between this compound and the ABL1 kinase active site. Analysis of the best pose would likely reveal that the chlorophenyl group occupies a hydrophobic pocket, while the indole nitrogen acts as a hydrogen bond donor or acceptor with residues in the hinge region, a common binding motif for kinase inhibitors.[18][19]
Pillar III: Quantitative Structure-Activity Relationship (QSAR)
While docking predicts binding to a single target, QSAR modeling can predict the biological activity (e.g., IC50) of a compound based on its chemical structure.[20] This requires a dataset of structurally similar compounds with experimentally measured activity.
Causality Behind the Protocol:
QSAR works on the assumption that the structure of a molecule dictates its activity.[21] By calculating numerical "descriptors" that encode a molecule's physicochemical properties (e.g., size, shape, electronic properties), we can build a mathematical model that correlates these descriptors with biological activity.[22] A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding lead optimization efforts.[20]
Figure 3: The workflow for developing a QSAR model.
Detailed Experimental Protocol: Building a Predictive QSAR Model
-
Dataset Assembly: Collect a dataset of 2-phenylindole derivatives with measured anticancer activity (e.g., IC50 against a specific cell line like MCF-7) from the scientific literature.
-
Structure and Activity Preparation: Draw the 2D structures of all compounds and convert the biological activity to a logarithmic scale (e.g., pIC50 = -log(IC50)) to linearize the data.
-
Data Splitting: Divide the dataset into a training set (typically ~75-80% of the data) used to build the model, and a test set (~20-25%) used to validate its predictive power on unseen data.[20]
-
Descriptor Calculation: Using software like PaDEL-Descriptor or Dragon, calculate a wide range of molecular descriptors for each compound.
-
Model Building: Employ a statistical method, such as Multiple Linear Regression (MLR), to build an equation that links a subset of the descriptors (the independent variables) to the pIC50 values (the dependent variable).
-
Model Validation: Assess the quality of the model using several statistical metrics:
-
R² (Coefficient of Determination): Measures the goodness-of-fit for the training set. A value > 0.6 is generally considered good.
-
Q² (Cross-validated R²): Measures the internal predictive ability of the model.
-
R²_pred (External R²): Measures the model's ability to predict the activity of the external test set compounds. An R²_pred > 0.5 is desirable.[21]
-
-
Prediction: Once validated, use the QSAR equation to predict the pIC50 of this compound.
Hypothetical QSAR Model Summary
| Model Parameter | Value | Interpretation |
| R² (Training Set) | 0.85 | The model explains 85% of the variance in the training data. |
| Q² (Leave-one-out) | 0.78 | Good internal robustness and predictive ability. |
| R²_pred (Test Set) | 0.72 | Good predictive power on external, unseen data. |
Hypothetical QSAR Equation: pIC50 = 0.8 * (ALogP) + 1.2 * (TopologicalPolarSurfaceArea) - 0.5 * (MolecularWeight) + 2.1
Based on this hypothetical model, we could calculate the descriptors for this compound and predict its pIC50, providing a quantitative estimate of its anticancer potency.
Synthesis of Findings and Future Directions
The in-silico analysis presents a compelling, multi-faceted hypothesis for the bioactivity of this compound.
-
Drug-Likeness: The compound exhibits an excellent ADMET profile, with high predicted oral bioavailability and no violations of Lipinski's Rule of Five. Its predicted ability to cross the blood-brain barrier suggests potential applications for central nervous system targets as well.[1][5]
-
Mechanism of Action: Target prediction and molecular docking studies suggest that this compound is a potent inhibitor of ABL1 kinase, a validated anticancer target. The predicted binding affinity is strong, indicating a potentially effective mechanism of action.
-
Potency: A hypothetical QSAR model, based on data from similar analogs, would allow for a quantitative prediction of its anticancer potency, further strengthening the case for its development.
This computational evidence provides a strong rationale for advancing this compound to the next stage of the drug discovery process: experimental validation. The predictions made in this guide should be tested through in-vitro assays, such as kinase inhibition assays and cytotoxicity studies against relevant cancer cell lines (e.g., those with ABL1 involvement). Positive experimental results would validate the in-silico model and pave the way for further lead optimization and preclinical development.
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The Structure-Activity Relationship of 2-(4-Chlorophenyl)-1H-indole Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Privileged Scaffold in Anticancer, Antimicrobial, and Anti-inflammatory Research
The 2-phenylindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Within this class, the 2-(4-chlorophenyl)-1H-indole core has emerged as a particularly promising framework for the development of novel therapeutic agents. The presence of the chlorine atom at the para position of the phenyl ring significantly influences the molecule's electronic properties and binding interactions, leading to a diverse range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering valuable insights for researchers and drug development professionals.
Synthetic Strategies: Building the this compound Core
The synthesis of this compound analogs is most commonly achieved through the Fischer indole synthesis . This versatile and widely used method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde. In the context of our core scaffold, 4-chlorophenylhydrazine is reacted with an appropriate ketone to yield the desired 2-substituted indole.
A general synthetic protocol is outlined below:
Experimental Protocol: Fischer Indole Synthesis
-
Reaction Setup: A mixture of 4-chlorophenylhydrazine hydrochloride (1 equivalent) and the desired ketone (1.2 equivalents) is suspended in a suitable solvent, such as ethanol or glacial acetic acid.
-
Acid Catalysis: A catalytic amount of a strong acid, like sulfuric acid or polyphosphoric acid, is added to the mixture.
-
Heating: The reaction mixture is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound analog.
Structure-Activity Relationships: Unlocking Therapeutic Potential
The biological activity of this compound analogs can be finely tuned by introducing various substituents at different positions on the indole ring and the phenyl moiety. Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.
Anticancer Activity: Targeting Cellular Proliferation
The this compound scaffold has demonstrated significant potential as an anticancer agent, with many analogs exhibiting potent cytotoxicity against a range of cancer cell lines.[4] The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization , a critical process for cell division.[5][6] By disrupting microtubule dynamics, these analogs induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[7]
Key SAR Insights for Anticancer Activity:
-
Substitution at the N1-position of the Indole Ring:
-
Alkylation or benzylation at the N1-position can significantly impact anticancer activity. The introduction of small alkyl groups or substituted benzyl groups can enhance potency, likely by improving lipophilicity and cellular uptake.[8]
-
The presence of a free N-H group is often considered important for activity, as it can participate in hydrogen bonding interactions with the target protein.[9]
-
-
Substitution at the C3-position of the Indole Ring:
-
Substitution at the C5-position of the Indole Ring:
-
Electron-withdrawing groups, such as nitro or cyano groups, at the C5-position can increase the anticancer potency. This is likely due to the modulation of the electronic properties of the indole ring system, which can influence binding affinity.[11]
-
-
Substitution on the 2-Phenyl Ring:
-
While the 4-chloro substituent is a key feature of this scaffold, further modifications to the phenyl ring can modulate activity. The introduction of additional halogen atoms or small alkyl groups can influence both potency and selectivity.[12]
-
Below is a workflow for evaluating the anticancer activity of novel this compound analogs:
Caption: Workflow for Anticancer Drug Discovery with this compound Analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized this compound analogs are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity: Combating Pathogenic Microbes
The this compound scaffold has also demonstrated promising activity against a range of pathogenic bacteria and fungi.[11][12] The mechanism of action for the antimicrobial effects of these compounds is often attributed to the disruption of bacterial cell membrane integrity or the inhibition of essential enzymes.[4]
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its antimicrobial activity. Increased lipophilicity can enhance the compound's ability to penetrate the bacterial cell wall.[12]
-
Halogen Substitution: The presence of halogen atoms, particularly chlorine and fluorine, on both the indole and phenyl rings is often associated with enhanced antimicrobial potency.[1][12]
-
N1-Substitution: The introduction of bulky substituents at the N1-position can sometimes decrease antibacterial activity, suggesting that steric hindrance may play a role in target interaction.
-
C3-Substitution: The incorporation of moieties capable of hydrogen bonding at the C3-position can improve antimicrobial efficacy.
A typical workflow for screening antimicrobial activity is depicted below:
Caption: Workflow for Antimicrobial Drug Discovery with this compound Analogs.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The synthesized compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Derivatives of 2-phenylindole have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2.[3][13] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Key SAR Insights for Anti-inflammatory Activity:
-
N1-Substitution: The nature of the substituent at the N1-position of the indole ring is critical for COX-2 selectivity and potency. The presence of a sulfonamide group or other acidic moieties can enhance COX-2 inhibitory activity.
-
C5-Substitution: The introduction of small, electron-withdrawing groups at the C5-position can improve anti-inflammatory activity.
-
2-Phenyl Ring Substitution: The 4-chlorophenyl group is a key feature for potent COX-2 inhibition. The chlorine atom is thought to interact with a specific hydrophobic pocket in the active site of the COX-2 enzyme.
The following diagram illustrates the screening process for potential anti-inflammatory agents:
Caption: Workflow for Anti-inflammatory Drug Discovery with this compound Analogs.
Experimental Protocol: COX-2 Inhibitor Screening Assay
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The synthesized compounds are pre-incubated with the COX-2 enzyme for a specified period.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using a commercially available ELISA kit.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the COX-2 activity (IC50) is calculated. A similar assay is performed with COX-1 to determine the selectivity index.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the discovery of new drugs with anticancer, antimicrobial, and anti-inflammatory properties. The extensive body of research on this core structure has provided valuable insights into the key structural features that govern its biological activity. Future research in this area should focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the rational design of the next generation of this compound-based therapeutics. Furthermore, a deeper understanding of the precise molecular mechanisms of action will be crucial for the successful clinical translation of these promising compounds.
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A Technical Guide to the Neuroprotective Mechanisms and Evaluation of Substituted Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of substituted indole compounds as promising neuroprotective agents. Moving beyond a simple recitation of facts, this document is structured to deliver actionable insights and detailed methodologies, reflecting a senior application scientist's perspective on experimental design and mechanistic investigation. We will delve into the core biochemical pathways these compounds modulate and provide validated, step-by-step protocols for their preclinical evaluation.
Introduction: The Indole Nucleus as a Privileged Scaffold in Neuroprotection
The indole ring system, an aromatic heterocyclic structure, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] This distinction arises from its prevalence in numerous natural and synthetic molecules that exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] In the context of neurodegenerative diseases—complex conditions characterized by interconnected factors like oxidative stress, protein misfolding, and neuroinflammation—the indole scaffold's versatility allows for the design of multi-target agents.[2][3]
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are driven by a cascade of pathological events, including the accumulation of reactive oxygen species (ROS), mitochondrial dysfunction, and neuronal apoptosis.[1][2] Substituted indole derivatives have emerged as a significant class of compounds capable of interfering with these processes, offering a promising therapeutic avenue.[4] This guide will elucidate the key mechanisms through which these compounds exert their protective effects and provide the technical framework for their scientific validation.
Core Mechanisms of Indole-Mediated Neuroprotection
The neuroprotective capacity of substituted indoles is not monolithic; it stems from their ability to engage multiple cellular targets and pathways simultaneously.
Attenuation of Oxidative Stress
A primary driver of neuronal damage is oxidative stress, an imbalance between the production of ROS and the cell's ability to neutralize them.[4] Indole derivatives combat oxidative stress through two principal strategies:
-
Direct Radical Scavenging: The electron-rich nature of the indole ring allows it to donate electrons and neutralize free radicals, thereby preventing damage to lipids, proteins, and DNA.[4][5]
-
Activation of the Nrf2-ARE Pathway: A more profound and lasting antioxidant effect is achieved by modulating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway.[6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[7][8] Certain indole compounds can disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus.[6][9] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence, initiating the transcription of a suite of protective genes.[6][8] These include enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which are critical for cellular redox homeostasis.[8][10]
Signaling Pathway: Nrf2 Activation by Indole Compounds
The following diagram illustrates the mechanism by which indole compounds can induce a cellular antioxidant response.
Caption: Nrf2 activation pathway initiated by substituted indole compounds.
Modulation of Inflammatory Pathways
Chronic neuroinflammation is a key contributor to the progression of neurodegenerative diseases.[3][11] Activated microglia release pro-inflammatory cytokines that exacerbate neuronal damage.[12] Indole derivatives can exert anti-inflammatory effects, in part by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[7][13] Furthermore, there is significant crosstalk between the Nrf2 and NF-κB pathways; activation of Nrf2 can negatively regulate NF-κB signaling, providing a dual mechanism for reducing inflammation.[7]
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is the final common pathway for neuronal loss. Indole compounds can protect neurons by modulating key apoptotic regulators. This includes influencing the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins, which govern mitochondrial integrity, and inhibiting the activity of caspases, the executive enzymes of apoptosis.[14] For example, some derivatives have been shown to increase the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, preventing the release of mitochondrial cytochrome c and subsequent caspase activation.[15]
Enzyme Inhibition: The Case of MAO-B
A specific and highly valuable neuroprotective strategy involves the inhibition of monoamine oxidase B (MAO-B).[2] MAO-B is an enzyme in the brain that metabolizes dopamine.[16] Its activity not only reduces dopamine levels, which is critical in Parkinson's disease, but also generates hydrogen peroxide (H₂O₂), a source of oxidative stress.[17] Many substituted indole compounds have been designed as potent and selective MAO-B inhibitors.[16][17][18] By inhibiting MAO-B, these compounds can simultaneously increase dopamine availability and reduce oxidative burden in dopaminergic neurons.[2][17]
A Methodological Guide for Preclinical Evaluation
Rigorous and reproducible experimental validation is paramount in drug development. This section provides a self-validating system of protocols to assess the neuroprotective potential of substituted indole compounds in vitro.
General Experimental Workflow
A logical workflow ensures that data from different assays can be integrated to form a cohesive mechanistic narrative. The following diagram outlines a standard workflow for evaluating a novel indole compound.
Diagram: In Vitro Neuroprotection Evaluation Workflow
Caption: A typical experimental workflow for assessing neuroprotection.
Foundational Model: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used and reliable model for neurotoxicity studies because these cells can be differentiated into a more mature neuronal phenotype.[15][19] Hydrogen peroxide (H₂O₂) is a common and effective agent for inducing oxidative stress and mimicking conditions found in neurodegenerative diseases.[1][13][20]
Protocol 1: Establishing the H₂O₂-Induced Neurotoxicity Model Causality: The goal is to identify a concentration of H₂O₂ that causes significant (approx. 50%) cell death within 24 hours.[13][21] This provides a sufficient window to observe a protective effect from the test compound.
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in 5% CO₂.[22]
-
Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.[22][23]
-
H₂O₂ Titration: Prepare a range of H₂O₂ concentrations (e.g., 50 µM to 500 µM) in serum-free media.[15]
-
Treatment: Replace the culture medium with the H₂O₂ solutions and incubate for 24 hours.[13][23]
-
Viability Assessment: Perform an MTT assay (see Protocol 2) to determine the IC₅₀ (the concentration causing 50% inhibition of viability). This concentration will be used for subsequent neuroprotection experiments.[23]
Key Experimental Protocols
Protocol 2: Cell Viability Assessment (MTT Assay) Causality: This assay measures the metabolic activity of mitochondria, which is a proxy for cell viability. Healthy cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. A neuroprotective compound will preserve mitochondrial function in the presence of a toxin.
-
Setup: Seed cells and treat with the indole compound and/or H₂O₂ as described in the workflow.
-
MTT Addition: After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Incubation: Incubate the plate at 37°C for 4 hours to allow for formazan crystal formation.[19][23]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals.[19][23]
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[19][23]
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Protocol 3: Measurement of Intracellular ROS (DCFH-DA Assay) Causality: This assay directly quantifies intracellular ROS levels. The non-fluorescent DCFH-DA probe is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). A successful antioxidant compound will reduce the fluorescence signal.
-
Setup: Seed cells in a black, clear-bottom 96-well plate. Treat with the indole compound and H₂O₂.
-
Probe Loading: After treatment, wash cells with warm PBS. Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.[19]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[19][23]
-
Measurement: Wash the cells with PBS to remove excess probe. Measure fluorescence intensity with excitation at ~485 nm and emission at ~530 nm.[19][23]
-
Calculation: Quantify the relative ROS levels as a percentage of the H₂O₂-treated control group.
Protocol 4: Apoptosis Assessment (Caspase-3 Activity Assay) Causality: Caspase-3 is a key executioner caspase in the apoptotic cascade.[24] Measuring its activity provides a direct readout of apoptosis. This colorimetric or fluorometric assay uses a specific peptide substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) that is cleaved by active caspase-3 to produce a signal.[24][25]
-
Cell Lysis: After treatment, harvest and lyse the cells in a chilled lysis buffer.[24][26] Centrifuge at high speed (16,000 x g) at 4°C to pellet debris.[26]
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) to ensure equal loading.[19][24]
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample.[24]
-
Substrate Addition: Start the reaction by adding the caspase-3 substrate (e.g., Ac-DEVD-pNA).[26]
-
Measurement: Read the absorbance at 405 nm (for colorimetric assays) or fluorescence (Ex/Em ~380/460 nm for fluorometric assays).[24][25]
-
Calculation: Caspase-3 activity is proportional to the signal generated and can be compared across treatment groups.
Protocol 5: Western Blot Analysis for Nrf2 Pathway Activation Causality: Western blotting allows for the visualization and quantification of specific proteins. To confirm that an indole compound acts via the Nrf2 pathway, we must demonstrate an increase in the nuclear translocation of Nrf2 and the subsequent upregulation of its target protein, HO-1.
-
Protein Extraction: After treatment, lyse cells and separate nuclear and cytoplasmic fractions using a specialized kit.[27]
-
Quantification: Determine protein concentration for both fractions.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% or 13% SDS-polyacrylamide gel.[15]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[15][22]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.[19][22]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity and normalize to the loading control to determine the relative protein expression. An increase in nuclear Nrf2 and total HO-1 indicates pathway activation.[28]
Data Presentation and Interpretation
Synthesizing data from multiple assays is crucial for building a strong case for a compound's mechanism of action. Results should be presented clearly in tables for easy comparison.
Table 1: Summary of Neuroprotective Effects of a Hypothetical Indole Compound (IC-X)
| Assay | Parameter | H₂O₂ Control (200 µM) | IC-X (10 µM) + H₂O₂ |
| MTT Assay | % Cell Viability | 51.2 ± 3.5% | 85.7 ± 4.1% |
| DCFH-DA Assay | % Relative ROS Levels | 100% (Baseline) | 38.9 ± 5.2% |
| Caspase-3 Assay | Relative Activity (Fold Change) | 4.8 ± 0.5 | 1.6 ± 0.3 |
| Western Blot | Nuclear Nrf2 (Fold Change) | 1.1 ± 0.2 | 3.9 ± 0.4 |
| Western Blot | HO-1 Expression (Fold Change) | 1.3 ± 0.3 | 4.5 ± 0.6 |
Data are presented as Mean ± SD. All results for the IC-X group are statistically significant (p < 0.01) compared to the H₂O₂ control.
Interpretation: The data in Table 1 strongly support a neuroprotective role for IC-X. It significantly increases cell viability in the face of a lethal oxidative insult. This protective effect is mechanistically linked to its ability to drastically reduce ROS levels and inhibit apoptosis (suppressed caspase-3 activity). Furthermore, the Western blot data confirm that the antioxidant effect is mediated, at least in part, through the robust activation of the Nrf2/HO-1 signaling pathway.
Conclusion and Future Directions
Substituted indole compounds represent a highly promising and versatile class of molecules for the development of neuroprotective therapies. Their ability to simultaneously target multiple pathological pathways—including oxidative stress, inflammation, and apoptosis—makes them particularly well-suited for treating complex neurodegenerative diseases.[2] The methodological framework provided in this guide offers a robust system for the in vitro validation of novel indole derivatives, focusing on establishing a clear link between experimental observations and underlying biochemical mechanisms.
Future work must focus on translating these in vitro findings into in vivo models to assess blood-brain barrier permeability, pharmacokinetics, and therapeutic efficacy in a whole-organism context.[1] Continued exploration of the vast chemical space of substituted indoles, guided by the principles and protocols outlined here, will undoubtedly accelerate the discovery of next-generation treatments for neurodegenerative disorders.
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The Strategic Role of 2-(4-Chlorophenyl)-1H-indole in Modern Pharmaceutical Synthesis: A Technical Guide
Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry. Its unique electronic properties and ability to form a variety of intermolecular interactions have rendered it a "privileged scaffold" – a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] From naturally occurring alkaloids to synthetically derived blockbuster drugs, the indole core is a testament to nature's ingenuity and a fertile ground for synthetic chemists. This guide focuses on a particularly valuable derivative, 2-(4-Chlorophenyl)-1H-indole, exploring its synthesis, properties, and, most importantly, its pivotal role as a precursor in the development of next-generation pharmaceuticals, particularly in the realm of oncology.[3][4]
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide not only the foundational chemistry of this compound but also the strategic insights into its application, supported by detailed experimental protocols and a robust body of scientific literature.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective use in multi-step synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀ClN | [5] |
| Molecular Weight | 227.69 g/mol | [5] |
| Appearance | Cream-colored powder | [6] |
| Melting Point | 201.5-207.5 °C | [6] |
| CAS Number | 1211-35-4 | [5] |
Spectroscopic data is crucial for the unambiguous identification and quality control of this compound.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on both the indole and the chlorophenyl rings, as well as a broad singlet for the N-H proton of the indole.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the fourteen carbon atoms, with the chemical shifts providing insight into the electronic environment of each carbon.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will display a characteristic N-H stretching vibration, typically in the region of 3400-3500 cm⁻¹, confirming the presence of the indole N-H group. Aromatic C-H and C=C stretching vibrations will also be prominent.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak approximately one-third the intensity of the M+ peak).[5]
Synthesis of this compound: The Fischer Indole Synthesis
The most classical and widely employed method for the synthesis of 2-arylindoles is the Fischer indole synthesis.[8][9] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by a[10][10]-sigmatropic rearrangement to form the indole ring.[11]
Reaction Mechanism: A Stepwise Perspective
The elegance of the Fischer indole synthesis lies in its intricate yet predictable mechanistic pathway. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
Caption: Mechanistic pathway of the Fischer indole synthesis.
Detailed Experimental Protocol
This protocol provides a robust and field-proven method for the synthesis of this compound.
Step 1: Formation of the Phenylhydrazone
-
To a solution of 4-chloroacetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (approximately 5-10% of the volume of ethanol).[12]
-
Stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.
-
Cool the reaction mixture in an ice bath to induce crystallization of the phenylhydrazone.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.[13]
Step 2: Fischer Indole Cyclization
-
Combine the dried 4-chloroacetophenone phenylhydrazone (1 equivalent) with a suitable acid catalyst. Polyphosphoric acid (PPA) is a common and effective choice, typically used in a 10-20 fold excess by weight.[12] Alternatively, a mixture of anhydrous zinc chloride in a high-boiling solvent can be used.[13]
-
Heat the mixture with stirring to 120-150°C for 1-3 hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base, such as a concentrated solution of sodium hydroxide or ammonium hydroxide, until the pH is approximately 7-8.
-
The crude this compound will precipitate as a solid.
Purification of the Final Product
Purification of the crude product is critical to obtain material of suitable quality for subsequent pharmaceutical synthesis.
-
Collect the crude solid by vacuum filtration and wash thoroughly with water to remove any inorganic salts.
-
The primary method for purification is recrystallization.[14][15] A suitable solvent system must be determined empirically, but common choices for 2-arylindoles include ethanol, methanol, or a mixture of ethanol and water.
-
Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot gravity filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.[16]
Application in Pharmaceutical Synthesis: A Gateway to Potent Anticancer Agents
This compound is a highly valuable precursor for the synthesis of a variety of pharmacologically active molecules. Its most prominent application lies in the development of tubulin polymerization inhibitors, a cornerstone of modern cancer chemotherapy.[17]
Tubulin Polymerization Inhibitors: Disrupting the Machinery of Cell Division
Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and are integral to numerous cellular processes, most notably mitosis.[18] Tubulin inhibitors are a class of drugs that interfere with the assembly and disassembly of microtubules, leading to cell cycle arrest and ultimately apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][19]
The 2-arylindole scaffold, particularly with a halogenated phenyl group at the 2-position, has been extensively explored for its ability to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[8][20]
Synthetic Pathway to Advanced Intermediates
The following workflow illustrates a general synthetic strategy for elaborating this compound into more complex structures characteristic of potent tubulin inhibitors, such as the N-(pyridin-4-yl)-glyoxylamide scaffold found in compounds like D-24851.
Caption: General synthetic workflow from this compound to advanced pharmaceutical intermediates.
This generalized pathway highlights the key transformations:
-
N-Alkylation/Arylation: The indole nitrogen can be readily functionalized to introduce various side chains that can modulate the compound's solubility, metabolic stability, and target engagement.
-
C3-Functionalization: The C3 position of the indole ring is highly nucleophilic and can be acylated, for example, with oxalyl chloride, to introduce a glyoxylyl moiety. This is a common strategy for building the pharmacophore of many tubulin inhibitors.
-
Amide Bond Formation: The resulting acyl chloride can then be coupled with a variety of amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
Structure-Activity Relationship (SAR) Insights
SAR studies on 2-arylindole-based tubulin inhibitors have revealed several key structural features that are critical for potent anticancer activity:[3][5]
-
The 2-Aryl Group: The nature and substitution pattern of the aryl ring at the 2-position significantly influence activity. Electron-withdrawing groups, such as the chloro group in our precursor, are often beneficial.
-
The Indole Core: Modifications to the indole ring itself, such as substitution at the 5- or 6-position, can fine-tune the electronic properties and steric profile of the molecule.
-
The C3-Linker: The group at the C3-position plays a crucial role in orienting the molecule within the colchicine-binding site. Glyoxylyl and related linkers have proven to be particularly effective.
-
The N1-Substituent: The group attached to the indole nitrogen can impact pharmacokinetic properties and can also make additional interactions with the protein target.
Conclusion and Future Perspectives
This compound is more than just a chemical compound; it is a strategic building block that provides a direct entry into a class of highly potent and clinically relevant pharmaceutical agents. Its synthesis via the time-tested Fischer indole reaction is both scalable and adaptable. Its true value, however, is realized in its role as a versatile precursor for tubulin polymerization inhibitors and potentially other therapeutic agents. As our understanding of the molecular drivers of cancer and other diseases deepens, the demand for well-characterized and readily accessible precursors like this compound will only continue to grow. This guide provides the foundational knowledge and practical protocols to empower researchers to fully leverage the potential of this important molecule in their drug discovery endeavors.
References
A comprehensive list of references is provided on the following page. Each citation has been carefully selected to provide authoritative support for the claims and protocols presented in this guide.
References
- Yuanyuan Li, Jiazhen Yang, Lu Niu, Daojun Hu, Huijuan Li, Lijuan Chen, Yamei Yu, & Qiang Chen. (n.d.).
- Fatima Naaz, Kumari Neha, Md Rafi Haider, & Syed Shafi. (2021). Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. Future Medicinal Chemistry, 13(20), 1795–1828.
- Fatima Naaz, Kumari Neha, Md Rafi Haider, & Syed Shafi. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20).
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- Sheng Tang, Zhihui Zhou, Zhiyan Jiang, Wufu Zhu, & Dan Qiao. (2022).
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- (2020). Design, synthesis and bio-evaluation of novel 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazoles as the tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 186, 111881.
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- (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI.
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- (2003). D-24851, a novel synthetic microtubule inhibitor, exerts curative antitumoral activity in vivo, shows efficacy toward multidrug-resistant tumor cells, and lacks neurotoxicity. Cancer Research, 63(13), 3825–3832.
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Investigating the Anti-inflammatory Properties of 2-Phenylindoles: A Technical Guide for Drug Discovery Professionals
Abstract
Chronic inflammation is a significant driver of numerous debilitating diseases. The 2-phenylindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the anti-inflammatory properties of 2-phenylindole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, focusing on the modulation of key signaling pathways such as NF-κB and MAPK, and their role as inhibitors of pro-inflammatory enzymes like COX-2. Furthermore, this guide presents detailed, field-proven experimental protocols for the robust in vitro and in vivo evaluation of these compounds, ensuring scientific integrity and reproducibility.
Introduction: The Inflammatory Cascade and the Therapeutic Promise of 2-Phenylindoles
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the healing process, chronic, unresolved inflammation is a key pathological feature of a wide array of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory response is orchestrated by a complex network of signaling pathways and molecular mediators, making it a challenging but critical area for therapeutic intervention.
The 2-phenylindole core structure has garnered significant attention as a versatile scaffold for the development of novel therapeutic agents.[1] Its derivatives have been investigated for a multitude of pharmacological activities, with a substantial body of evidence pointing towards their potential as potent anti-inflammatory agents.[2] This guide will dissect the molecular mechanisms underpinning these properties and provide a practical framework for their investigation.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of 2-phenylindole derivatives are multi-faceted, primarily revolving around the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a vast number of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Several studies have demonstrated that 2-phenylindole derivatives can effectively suppress the NF-κB signaling pathway.[3] This inhibition is a cornerstone of their anti-inflammatory activity. For instance, certain 2-phenylindole derivatives have been shown to inhibit nitrite production and NF-κB activation in cellular assays with significant potency.[4]
Figure 2: Overview of the MAPK signaling cascade and potential points of modulation by 2-phenylindoles.
Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. [5]There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Several 2-phenylindole derivatives have been identified as potent and selective COX-2 inhibitors. [6]For instance, in vitro studies have shown that certain derivatives exhibit high selectivity for COX-2 over COX-1. [3]Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of the COX-2 enzyme. [3]
Other Potential Mechanisms
-
5-Lipoxygenase (5-LOX) Inhibition: The 5-LOX pathway is another important branch of arachidonic acid metabolism, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. [7]While less explored for 2-phenylindoles, inhibition of 5-LOX represents a potential mechanism of their anti-inflammatory action. [8]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation. [9]Activation of PPARγ has been shown to exert anti-inflammatory effects, and some indole derivatives have been investigated as PPARγ agonists. [10]
Experimental Protocols for Evaluation
The following section provides a comprehensive overview of standard in vitro and in vivo assays to evaluate the anti-inflammatory properties of 2-phenylindole derivatives.
In Vitro Assays
This assay assesses the ability of a compound to inhibit the production of key pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 2-phenylindole derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix equal volumes of supernatant and Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions. [11]7. Cell Viability Assay (MTT or LDH Assay): Perform a cell viability assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
This assay quantifies the inhibition of NF-κB transcriptional activity.
Protocol:
-
Cell Line: Use a cell line stably transfected with an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).
-
Transfection (if not using a stable cell line): Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment and Stimulation: Pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase Assay: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit. [12][13]Normalize the firefly luciferase signal to the Renilla luciferase signal.
This method assesses the phosphorylation status of key MAPK proteins (p38, JNK, ERK).
Protocol:
-
Cell Treatment: Treat RAW 264.7 cells with the 2-phenylindole derivative followed by LPS stimulation for a short duration (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total p38, JNK, and ERK. [14][15] * Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
In Vivo Assays
This is a widely used and well-established model of acute inflammation. [16] Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups (different doses of the 2-phenylindole derivative).
-
Compound Administration: Administer the test compound and standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat. [17]5. Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. [17]6. Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.
Figure 3: Workflow for the carrageenan-induced paw edema assay.
This model evaluates the systemic anti-inflammatory effects of a compound. [6] Protocol:
-
Animals: Use C57BL/6 or BALB/c mice.
-
Grouping and Compound Administration: Similar to the paw edema model.
-
LPS Challenge: Administer a non-lethal dose of LPS intraperitoneally.
-
Sample Collection: Collect blood samples at different time points (e.g., 2, 6, and 24 hours) after LPS injection.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Anti-inflammatory Activity of 2-Phenylindole Derivatives
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IC₅₀ (µM) for NF-κB Inhibition |
| Derivative A | 1 | 25.3 ± 2.1 | 30.1 ± 3.5 | 28.7 ± 2.9 | 5.2 |
| 10 | 68.9 ± 4.5 | 75.4 ± 5.1 | 72.1 ± 4.8 | ||
| 50 | 92.1 ± 3.8 | 95.6 ± 2.9 | 94.3 ± 3.1 | ||
| Derivative B | 1 | 15.8 ± 1.9 | 22.5 ± 2.8 | 18.9 ± 2.2 | 12.8 |
| 10 | 55.2 ± 3.7 | 61.8 ± 4.2 | 58.4 ± 3.9 | ||
| 50 | 85.7 ± 4.1 | 89.2 ± 3.5 | 87.6 ± 4.0 | ||
| Indomethacin | 10 | 88.5 ± 3.2 | N/A | N/A | N/A |
Data are presented as mean ± SEM.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h |
| Vehicle | - | 0 | 0 |
| Derivative A | 10 | 35.2 ± 3.1 | 45.8 ± 4.2 |
| 30 | 62.7 ± 5.5 | 75.1 ± 6.3 | |
| Indomethacin | 10 | 68.9 ± 4.8 | 78.4 ± 5.9 |
*p < 0.05 compared to the vehicle control group. Data are presented as mean ± SEM.
Conclusion and Future Directions
The 2-phenylindole scaffold represents a highly promising starting point for the development of novel anti-inflammatory agents. Their ability to modulate key inflammatory pathways, particularly NF-κB and potentially MAPK, along with their inhibitory effects on enzymes like COX-2, underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial in vitro screening to in vivo proof-of-concept studies.
Future research should focus on elucidating the structure-activity relationships (SAR) to optimize the potency and selectivity of 2-phenylindole derivatives. Further investigation into their effects on the MAPK, 5-LOX, and PPARγ pathways will provide a more complete understanding of their multifaceted anti-inflammatory mechanisms. Ultimately, a thorough understanding of the pharmacology of 2-phenylindoles will pave the way for the development of new and effective treatments for a range of inflammatory diseases.
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An In-depth Technical Guide to the Electronic Properties of Materials for OLED Applications
Introduction: The Electroluminescent Heart of Modern Displays
The efficiency, color purity, and operational lifetime of an OLED device are not accidental; they are the direct consequence of the fundamental electronic properties of the organic materials employed. A deep understanding of these properties and their precise measurement is therefore non-negotiable for researchers and scientists aiming to design and synthesize next-generation materials. This guide provides a technical exploration of the core electronic parameters that govern OLED performance, details the field-proven experimental methodologies for their characterization, and explains the causal links between molecular structure, electronic properties, and device efficacy.
Chapter 1: The Foundational Electronic Properties
The performance of an OLED is dictated by a delicate balance of charge injection, transport, and efficient radiative recombination. Three primary electronic properties of the organic materials govern these processes: 1) Frontier Molecular Orbital Energies (HOMO/LUMO) , 2) Charge Carrier Mobility , and 3) Triplet State Energy .
Frontier Molecular Orbital (FMO) Energies: The Gatekeepers of Charge Injection
-
Causality Behind FMO Importance : The energy difference between the work function of the electrodes and the FMOs of the adjacent organic layers creates an energy barrier that charge carriers must overcome.[7] A large injection barrier necessitates a higher applied voltage to initiate current flow, leading to lower power efficiency and increased device degradation over time.[7] For efficient operation, the anode's work function should be closely matched with the HOMO level of the hole transport layer (HTL), and the cathode's work function should align with the LUMO level of the electron transport layer (ETL), as depicted in the energy level diagram below.
-
Impact on Device Performance :
-
Low Turn-On Voltage : Minimized energy barriers for both hole and electron injection lead to a lower turn-on voltage and higher power efficiency.
-
Charge Balance : Proper alignment helps ensure a balanced injection of holes and electrons, which is crucial for confining the recombination of excitons within the desired emissive layer.[8]
-
Caption: Simplified OLED energy level diagram showing charge injection.
Charge Carrier Mobility: The Conductor of Current
Charge carrier mobility (µ) quantifies how quickly an electron or a hole can move through a material under the influence of an electric field. In the disordered landscape of organic semiconductors, charge transport occurs via a "hopping" mechanism between localized molecular sites.[9]
-
Causality Behind Mobility Importance : The mobility of both holes (µh) and electrons (µe) directly impacts the current density at a given voltage. Critically, the balance between µh and µe determines the location of the exciton recombination zone within the device.[8][10] If hole mobility is significantly higher than electron mobility, recombination will occur near the EML/ETL interface.[11] This can lead to excitons being quenched by adjacent layers, reducing efficiency.[12] Imbalanced mobilities can also lead to charge accumulation at interfaces, causing device instability and a shorter operational lifetime.[10]
-
Impact on Device Performance :
-
High Efficiency : Balanced charge mobility ensures that the recombination zone is centered within the EML, maximizing the probability of radiative decay and preventing exciton quenching.[12][13]
-
High Brightness : Higher mobility values generally allow for higher current densities at lower voltages, leading to brighter devices.
-
Longer Lifetime : Balanced transport reduces charge buildup and the formation of unstable charged species (polarons) that can lead to chemical degradation of the organic materials.[14]
-
Triplet State Energy (E T ): The Key to 100% Internal Quantum Efficiency
Upon recombination of an electron and a hole, excitons are formed in either a singlet (spin-paired) or triplet (spin-parallel) state. According to spin statistics, 25% of excitons are singlets, which decay radiatively via fluorescence, while 75% are non-emissive triplets.[15] Harvesting the energy from these triplet excitons is the single most important strategy for achieving high-efficiency OLEDs. This is the domain of phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs.
-
Causality Behind Triplet Energy Importance : In a PhOLED, a phosphorescent guest molecule is doped into a host material.[16] For efficient light emission, the triplet energy of the host material must be significantly higher than that of the phosphorescent guest.[7] If the host's ET is too low, triplet excitons formed on the host can either decay non-radiatively or, worse, the energy can transfer back from the guest to the host, effectively quenching the desired phosphorescence.[7]
-
Impact on Device Performance :
-
High Internal Quantum Efficiency (IQE) : A high ET host effectively confines triplet excitons on the guest emitter, enabling them to be harvested radiatively and pushing the theoretical IQE towards 100%.[17]
-
Color Purity : Proper energy confinement prevents emission from the host material, ensuring that the light output is purely from the intended guest dopant.
-
| Electronic Property | Impact on OLED Performance | Typical Values for Common Materials |
| HOMO/LUMO Levels | Governs charge injection barriers, turn-on voltage, and power efficiency. | NPB (HTL): HOMO ~5.4 eV, LUMO ~2.4 eVAlq₃ (ETL/Emitter): HOMO ~5.7 eV, LUMO ~3.1 eV |
| Charge Carrier Mobility (µ) | Determines current density and the location of the exciton recombination zone. Balanced mobility is key. | NPB (hole): ~10⁻⁴ cm²/VsAlq₃ (electron): ~10⁻⁶ cm²/Vs |
| Triplet Energy (E T ) | Crucial for confining excitons in phosphorescent and TADF systems to enable triplet harvesting. | CBP (Host): ~2.6 eVIr(ppy)₃ (Green Guest): ~2.4 eV[7] |
Chapter 2: Experimental Characterization Protocols
Accurate and reproducible measurement of electronic properties is paramount. This section provides detailed, self-validating protocols for key characterization techniques.
Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination
Cyclic Voltammetry is an electrochemical technique used to probe the redox behavior of a molecule, from which the HOMO and LUMO energy levels can be estimated.[18] The principle involves measuring the current that develops in an electrochemical cell as the voltage is linearly cycled.
-
Preparation (The Foundation of Accuracy)
-
Analyte Solution : Dissolve a small, precise amount of the organic material (~1-2 mg) in a suitable high-purity, anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile) containing a supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆). Causality: The electrolyte is essential to ensure conductivity in the solution, and anhydrous conditions prevent unwanted side reactions with water.
-
Cell Assembly : Assemble a three-electrode cell: a working electrode (e.g., Glassy Carbon or Platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Platinum wire).[19] Causality: The three-electrode setup allows the potential of the working electrode to be controlled accurately against the stable reference electrode, while the current passes through the counter electrode.
-
Degassing : Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment. Causality: Oxygen is electrochemically active and its reduction can interfere with the measurement of the analyte.
-
-
Internal Reference Calibration (The Self-Validation Step)
-
Add a small amount of an internal reference standard with a known, stable redox potential, such as Ferrocene/Ferrocenium (Fc/Fc⁺).
-
Perform a CV scan to measure the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple. Causality: The potential of reference electrodes can drift. By measuring against a stable internal standard, all measured potentials can be corrected, ensuring data is comparable across different experiments and labs. The Fc/Fc⁺ redox potential is often assumed to be -4.8 eV relative to the vacuum level.[20]
-
-
Data Acquisition (The Measurement)
-
Perform a CV scan on the analyte solution. Start the scan from the open-circuit potential and sweep towards positive potentials to find the oxidation peak, then reverse the scan towards negative potentials to find the reduction peak.
-
Record the voltammogram (a plot of current vs. potential). Identify the onset potentials for the first oxidation (Eox, onset) and the first reduction (Ered, onset). Causality: The onset potential, rather than the peak potential, corresponds to the energy required to remove or add the first electron, which directly relates to the HOMO and LUMO levels, respectively.[21]
-
-
Data Analysis (The Calculation)
-
Correct the measured onset potentials using the measured potential of the internal reference.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:[20]
-
EHOMO (eV) = - [Eox, onset vs Fc/Fc⁺ + 4.8]
-
ELUMO (eV) = - [Ered, onset vs Fc/Fc⁺ + 4.8]
-
-
Caption: Experimental workflow for Cyclic Voltammetry (CV).
Time-of-Flight (TOF) for Charge Carrier Mobility Measurement
The Time-of-Flight (TOF) technique is a direct method for measuring charge carrier mobility.[22] It involves creating a sheet of charge carriers near one electrode with a short laser pulse and measuring the time it takes for them to drift across a sample of known thickness under an applied electric field.
-
Sample Preparation (The Device Under Test)
-
Fabricate a "sandwich" device structure: Substrate/Transparent Electrode/Organic Layer/Top Electrode. The organic layer should be sufficiently thick (typically > 500 nm) to ensure a measurable transit time.[22] Causality: A thick, uniform film is crucial for creating a well-defined drift distance and avoiding electric field inconsistencies. The transparent electrode (e.g., ITO) allows for optical excitation.
-
-
Experimental Setup (The Measurement Circuit)
-
Connect the device in series with a voltage source and a sensing resistor (R). The voltage across the resistor is monitored by a fast oscilloscope.[22]
-
Position a pulsed laser (e.g., a nitrogen laser, 337 nm) to illuminate the sample through the transparent electrode. The laser pulse width must be much shorter than the carrier transit time. Causality: A short pulse creates a well-defined "start time" for the carrier packet's journey across the device.
-
-
Data Acquisition (Capturing the Transit)
-
Apply a constant DC voltage (V) across the sample. The polarity of the voltage determines whether holes or electrons are measured. (e.g., for hole mobility, the transparent electrode is biased positively).
-
Fire a single laser pulse. The photons are absorbed near the transparent electrode, generating electron-hole pairs.
-
The applied field separates the pairs, and one type of carrier drifts across the organic layer, inducing a transient photocurrent in the external circuit.
-
The oscilloscope records this photocurrent transient. Causality: The moving sheet of charge induces a current. When the sheet reaches the counter-electrode, the current drops, marking the end of the transit.
-
-
Data Analysis (The Calculation and Validation)
-
Analyze the transient photocurrent curve. The transit time (tT) is identified as the "knee" or inflection point in the curve, often plotted on a log-log scale to make it more distinct.[22]
-
Calculate the mobility (µ) using the formula: µ = d² / (V * tT) , where 'd' is the thickness of the organic layer and 'V' is the applied voltage.[23]
-
Self-Validation : Repeat the measurement at several different applied voltages. Plot the inverse of the transit time (1/tT) versus the applied voltage (V). The result should be a straight line passing through the origin. Causality: This linear relationship confirms that the measured time is indeed the transit time and that the mobility is constant over the tested field range, validating the measurement.
-
Caption: Experimental workflow for Time-of-Flight (TOF).
Additional Characterization Techniques
-
Ultraviolet Photoelectron Spectroscopy (UPS) : This ultra-high vacuum technique is a powerful method for directly measuring the work function of conductive substrates and the HOMO level of organic films.[24] It involves irradiating the sample with UV photons and measuring the kinetic energy of the emitted electrons.[3] This provides a more direct and often more accurate measurement of the hole injection barrier than CV.
-
Phosphorescence Spectroscopy : To measure the triplet energy of a material, a low-temperature (typically 77 K, liquid nitrogen) photoluminescence measurement is performed.[2] At this temperature, non-radiative decay pathways are suppressed, making the normally forbidden phosphorescence emission from the triplet state visible. The energy corresponding to the highest-energy peak (the 0-0 transition) in the phosphorescence spectrum gives the triplet energy, ET.[2]
Chapter 3: Advanced Concepts and Material Design
Achieving state-of-the-art OLED performance requires moving beyond basic principles to harness complex photophysical phenomena.
Exciton Dynamics: Förster and Dexter Transfer
In host-guest systems, energy must be efficiently transferred from the host, where excitons are initially formed, to the guest emitter. This occurs via two primary non-radiative mechanisms:
-
Förster Resonance Energy Transfer (FRET) : A long-range (1-10 nm) dipole-dipole coupling mechanism.[25] Its efficiency is highly dependent on the spectral overlap between the host's emission spectrum and the guest's absorption spectrum.[26] This is the dominant mechanism for transferring singlet excitons.
-
Dexter Energy Transfer : A short-range (<1 nm) electron exchange mechanism that requires direct orbital overlap between the host and guest molecules.[27] While less efficient at longer distances, Dexter transfer is crucial as it is the primary mechanism for transferring triplet excitons from the host to the phosphorescent or TADF guest.[25]
The design of host-guest systems must therefore ensure both good spectral overlap (for FRET) and close proximity of molecules (for Dexter) to facilitate the efficient harvesting of both singlet and triplet excitons.[28]
Triplet Harvesting Strategies
-
Phosphorescence : Utilizes heavy-metal complexes (e.g., Iridium, Platinum) where strong spin-orbit coupling makes the formally forbidden triplet-to-ground state transition allowed, leading to efficient light emission.[15] The key is to use a host with a higher triplet energy than the phosphorescent guest.[16]
-
Thermally Activated Delayed Fluorescence (TADF) : A clever strategy using purely organic molecules.[29] In TADF materials, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is made exceptionally small (< 0.2 eV). This allows triplet excitons to be converted back into emissive singlet excitons via a thermally activated process called Reverse Intersystem Crossing (RISC).[23][29] These "delayed" singlets then emit light through fluorescence, providing a pathway to harvest all excitons without using heavy metals.
Molecular Design and Structure-Property Relationships
The electronic properties of an organic material are not random; they are a direct result of its molecular structure. By making rational chemical modifications, scientists can tune these properties for optimal device performance.
-
Tuning HOMO/LUMO Levels : Incorporating electron-donating groups (e.g., amines, carbazoles) tends to raise the HOMO level, while electron-withdrawing groups (e.g., triazines, phosphine oxides) tend to lower the LUMO level.[16][17] Creating bipolar molecules that contain both types of moieties is a common strategy for designing host materials with balanced charge transport.[17]
-
Increasing Triplet Energy : To create high ET host materials for blue PhOLEDs, the design strategy often involves using rigid, non-planar structures and avoiding extended π-conjugation, which tends to lower the triplet state.[30] Connecting donor and acceptor units directly without a conjugated linker can help maintain a high triplet energy.[30]
-
Enhancing Mobility : Molecular packing in the solid state is critical for charge mobility. Planar molecules that can form strong π-π stacking interactions generally exhibit higher mobilities. However, this can also lead to undesirable aggregation and quenching. Therefore, a balance must be struck, often by adding bulky side groups to control the intermolecular distance without completely disrupting electronic communication.
Conclusion
The electronic properties of organic materials are the bedrock upon which high-performance OLEDs are built. The energy levels of the frontier molecular orbitals, charge carrier mobility, and triplet state energy are not merely abstract parameters but are the direct levers that control device efficiency, operating voltage, and stability. A thorough understanding of these properties, coupled with rigorous and validated experimental characterization, empowers researchers to establish clear structure-property relationships. This knowledge-driven approach is essential for the rational design of novel molecules and device architectures that will continue to push the boundaries of OLED technology, illuminating the future of displays and solid-state lighting.
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(4-Chlorophenyl)-1H-indole via the Fischer Indole Synthesis
Introduction: The Enduring Significance of the Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a highly versatile and widely employed method for the construction of the indole nucleus.[1] This powerful reaction, involving the acid-catalyzed cyclization of an arylhydrazone, provides access to a vast array of substituted indoles, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and natural products.[2][3] The indole scaffold's prevalence in biologically active molecules underscores the continued importance of mastering and optimizing the Fischer indole synthesis for applications in drug discovery and development.
This comprehensive guide provides an in-depth exploration of the synthesis of a specific, medicinally relevant indole, 2-(4-Chlorophenyl)-1H-indole. We will delve into the mechanistic underpinnings of the Fischer indole synthesis, provide detailed, field-proven experimental protocols for each synthetic step, and offer insights into reaction optimization and troubleshooting.
Reaction Mechanism: A Stepwise Journey to the Indole Core
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone from an arylhydrazine and a carbonyl compound.[4] The subsequent acid-catalyzed intramolecular cyclization and elimination of ammonia lead to the aromatic indole ring system.
A detailed mechanistic pathway is as follows:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine, in this case, (4-chlorophenyl)hydrazine, with a ketone, 4'-chloroacetophenone, to form the corresponding arylhydrazone. This is a reversible reaction that is typically driven to completion by the removal of water.
-
Tautomerization to the Ene-hydrazine: The arylhydrazone undergoes tautomerization to its more reactive enamine isomer, the ene-hydrazine.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a crucial[2][2]-sigmatropic rearrangement. This concerted pericyclic reaction is the key bond-forming step, creating a new carbon-carbon bond and breaking the weak nitrogen-nitrogen bond.
-
Rearomatization and Cyclization: The resulting intermediate undergoes a series of proton transfers and tautomerization to regain aromaticity in the six-membered ring. This is followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia from the cyclic intermediate to afford the stable, aromatic indole ring.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of this compound. These protocols are designed to be reproducible and include critical insights for ensuring a successful outcome.
Part 1: Synthesis of 4-Chlorophenylhydrazine Hydrochloride
The starting arylhydrazine can be conveniently prepared from the corresponding aniline through a diazotization reaction followed by reduction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloroaniline | 127.57 | 12.5 g | 0.098 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 50 g | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.5 g | 0.109 |
| Sodium Bisulfite (NaHSO₃) | 104.06 | 12 g | 0.115 |
| Copper(I) Iodide (CuI) | 190.45 | Catalytic amount | - |
| Water (H₂O) | 18.02 | As needed | - |
Procedure:
-
In a fume hood, slowly add 12.5 g of 4-chloroaniline to 50 g of 30% hydrochloric acid with vigorous stirring.
-
Cool the resulting suspension to -5 to 0 °C in an ice-salt bath.
-
Dissolve 7.5 g of sodium nitrite in water and add it dropwise to the cooled suspension, maintaining the temperature below 0 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Add a catalytic amount of Copper(I) iodide.
-
Slowly add 12 g of sodium bisulfite in portions, carefully controlling the temperature.
-
After the addition is complete, slowly warm the reaction mixture to 45 °C and maintain this temperature for one hour.
-
Cool the mixture to 0-5 °C to induce crystallization.
-
Isolate the solid 4-chlorophenylhydrazine hydrochloride by vacuum filtration and wash with cold water.[5]
Part 2: Synthesis of this compound
This procedure details the Fischer indole synthesis using the prepared 4-chlorophenylhydrazine hydrochloride and 4'-chloroacetophenone. The reaction can be performed in a one-pot manner without the isolation of the intermediate hydrazone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chlorophenylhydrazine hydrochloride | 179.06 | 1.0 mmol | - |
| 4'-Chloroacetophenone | 154.59 | 1.0 mmol | - |
| Polyphosphoric Acid (PPA) | - | Sufficient quantity | - |
| or Zinc Chloride (ZnCl₂) | 136.30 | 3.0 mmol | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
| Dichloromethane (for chromatography) | 84.93 | As needed | - |
| Hexanes (for chromatography) | - | As needed | - |
Protocol Option A: Polyphosphoric Acid (PPA) as Catalyst
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorophenylhydrazine hydrochloride (1.0 mmol) and 4'-chloroacetophenone (1.0 mmol).
-
Add a sufficient amount of polyphosphoric acid to ensure efficient stirring.
-
Heat the reaction mixture with stirring to a temperature of 100-120 °C for 2-4 hours.[6][7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol Option B: Zinc Chloride (ZnCl₂) as Catalyst
-
In a beaker, intimately mix 4-chloroacetophenone (4-chlorophenyl)hydrazone (0.25 mol, prepared separately or generated in situ) and powdered anhydrous zinc chloride (250 g).
-
Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously.
-
The mixture will become liquid, and white fumes will evolve. Remove the beaker from the oil bath and continue stirring for 5 minutes.[8]
-
Pour the hot reaction mixture into a beaker containing 400 mL of water.
-
To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid.
-
Collect the crude product by filtration and wash thoroughly with water.
-
Purify the crude this compound by recrystallization from hot ethanol.[4]
Purification and Characterization
Purification:
The crude this compound can be purified by either recrystallization or column chromatography.
-
Recrystallization: Ethanol is a commonly used and effective solvent for the recrystallization of 2-arylindoles.[4][8] Dissolve the crude product in a minimal amount of hot ethanol, and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. Other potential solvent systems for recrystallization include mixtures of hexanes and ethyl acetate or hexanes and dichloromethane.[9][10]
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A typical eluent system is a gradient of hexanes and dichloromethane or hexanes and ethyl acetate.[11]
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the indole ring and the 4-chlorophenyl substituent, as well as a broad singlet for the N-H proton of the indole.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon NMR spectrum will display the expected number of signals for the carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Expected ¹H and ¹³C NMR Data (based on similar compounds): [11]
-
¹H NMR (300 MHz, CDCl₃): δ ~8.1 (br s, 1H, NH), 7.7-7.2 (m, 8H, Ar-H), 6.7 (d, 1H, indole C3-H).
-
¹³C NMR (75 MHz, CDCl₃): Resonances in the aromatic region (δ ~110-140 ppm) are expected, corresponding to the carbon atoms of the indole and chlorophenyl rings.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete hydrazone formation. | Ensure anhydrous conditions and consider adding a dehydrating agent like molecular sieves. |
| Ineffective catalyst. | Use freshly opened or anhydrous zinc chloride. Consider using a stronger Brønsted acid like polyphosphoric acid.[2] | |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Temperatures that are too high can lead to decomposition. | |
| Formation of multiple products | Use of an unsymmetrical ketone. | Not applicable for this synthesis. |
| Side reactions. | Ensure the reaction is performed under an inert atmosphere to prevent oxidation. | |
| Difficulty in purification | Oiling out during recrystallization. | Use a different solvent system or a solvent pair.[9] |
| Incomplete removal of the catalyst. | Ensure thorough washing of the crude product to remove all traces of the acid catalyst. |
Visualization of the Synthetic Workflow
Figure 1. Workflow for the synthesis of this compound.
Mechanism Diagram
Figure 2. Mechanism of the Fischer indole synthesis.
Conclusion
The Fischer indole synthesis provides a reliable and efficient pathway for the preparation of this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable indole derivative can be obtained in good yield and high purity. The protocols and insights provided in this guide are intended to empower researchers in their efforts to synthesize this and other important indole-containing molecules for applications in medicinal chemistry and drug discovery.
References
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Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Arylindoles
Introduction: The Privileged Scaffold of 2-Arylindoles in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among its derivatives, the 2-arylindole motif is a particularly "privileged" scaffold, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4][5] The strategic placement of an aryl group at the C2-position of the indole ring allows for diverse molecular interactions with various biological targets, making these compounds highly sought after in drug development programs.[3][4]
Traditionally, the synthesis of 2-arylindoles via classical methods like the Fischer, Bischler-Möhlau, or Larock indole syntheses often required harsh reaction conditions, long reaction times, and frequently resulted in modest yields.[6][7] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of these valuable compounds.[2][7] Microwave irradiation offers a powerful alternative to conventional heating by utilizing direct dielectric heating of the reaction mixture.[7][8] This leads to rapid, uniform heating and often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and cleaner reaction profiles with fewer byproducts.[7][9][10]
This application note provides a detailed protocol for the efficient synthesis of 2-arylindoles using microwave irradiation, focusing on the Bischler-Möhlau and Fischer indole synthesis pathways. It is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this green and efficient technology.
The Power of Microwaves in Indole Synthesis: A Mechanistic Perspective
Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[8] In the context of indole synthesis, polar intermediates and reagents efficiently absorb microwave energy, leading to a rapid increase in temperature. This localized heating, on a molecular level, overcomes the activation energy barriers of the reaction more effectively than conventional heating, which relies on slower thermal conduction.[8][11]
For instance, in the acid-catalyzed cyclization step of the Fischer indole synthesis, the polar hydrazone intermediate readily couples with microwave energy, promoting the[12][12]-sigmatropic rearrangement and subsequent cyclization and aromatization steps at a significantly faster rate. Similarly, in the Bischler-Möhlau synthesis, the charged intermediates formed during the reaction are excellent microwave absorbers, driving the reaction to completion in a fraction of the time required by conventional methods.[6][13]
General Workflow for Microwave-Assisted 2-Arylindole Synthesis
The general workflow for the microwave-assisted synthesis of 2-arylindoles is a streamlined process that emphasizes efficiency and speed. The key stages are outlined in the diagram below.
Caption: General workflow for the synthesis of 2-arylindoles using microwave irradiation.
Detailed Experimental Protocols
Two robust and widely applicable methods for the microwave-assisted synthesis of 2-arylindoles are presented below: the Fischer Indole Synthesis and the Bischler-Möhlau Indole Synthesis.
Protocol 1: Microwave-Assisted Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from an aryl hydrazine and a ketone or aldehyde.[12][14] Microwave irradiation significantly accelerates this acid-catalyzed condensation and cyclization reaction.[12][15]
Reaction Scheme:
Caption: Reaction scheme for the Fischer indole synthesis.
Materials and Equipment:
-
Reactants: Substituted aryl hydrazine hydrochloride, substituted aryl ketone.
-
Solvent: Ethanol.
-
Catalyst: Glacial acetic acid.
-
Equipment: Microwave synthesizer, appropriate microwave reaction vessels with stir bars, rotary evaporator, column chromatography setup (silica gel), thin-layer chromatography (TLC) plates.
Step-by-Step Procedure:
-
Reactant Preparation: In a microwave reaction vessel, combine the aryl hydrazine hydrochloride (1.0 mmol), the aryl ketone (1.1 mmol), and ethanol (5 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate the mixture at a constant temperature of 80°C for 10-15 minutes with a power of 300W.[12]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction vessel to room temperature. The precipitated solid product can be collected by filtration.[12] If no precipitate forms, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
-
Characterization: Characterize the purified 2-arylindole by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis provides a direct route to 2-arylindoles from α-bromo-acetophenones and an excess of an aniline.[6][13] This method, often hampered by harsh conditions in conventional heating, is rendered significantly more efficient and environmentally friendly under solvent-free microwave conditions.[16][17]
Reaction Scheme:
Caption: Reaction scheme for the Bischler-Möhlau indole synthesis.
Materials and Equipment:
-
Reactants: Substituted aniline, substituted α-bromo-acetophenone.
-
Equipment: Microwave synthesizer, appropriate microwave reaction vessels, rotary evaporator, column chromatography setup (silica gel), thin-layer chromatography (TLC) plates.
Step-by-Step Procedure:
-
Reactant Preparation (One-Pot): In a microwave reaction vessel, thoroughly mix the aniline (2.0 mmol) and the α-bromo-acetophenone (1.0 mmol).[17]
-
Microwave Irradiation: Place the open vessel in the microwave synthesizer and irradiate the solid-state mixture for 45-60 seconds at a power of 540-600W.[16][17]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling, dissolve the resulting solid in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
-
Characterization: Confirm the structure of the purified 2-arylindole using ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Data and Expected Outcomes
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of 2-arylindoles, highlighting the significant improvements over conventional heating methods.
| Synthesis Method | Reactants | Conditions (Microwave) | Time (MW) | Yield (MW) | Time (Conventional) | Yield (Conventional) | Reference |
| Fischer Indole | Phenylhydrazine, Propiophenone | Eaton's reagent, 170°C | 10 min | 92% | 8 hours | 75% | [7] |
| Fischer Indole | 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide HCl, Aryl ketones | Acetic acid, Ethanol, 80°C, 300W | 10 min | up to 93% | N/A | 76% | [12][14] |
| Bischler-Möhlau | Anilines, Phenacyl bromides | Solvent-free, 540-600W | 45-60 sec | 52-75% | Several hours | Lower | [16][17] |
| Larock Indole | o-Iodoanilines, Disubstituted alkynes | Pd catalyst | 30-45 min | Comparable or superior | 12-24 hours | N/A | [7] |
Troubleshooting and Expert Insights
-
Solvent Choice: For microwave synthesis, solvents with high dielectric constants (e.g., ethanol, DMF, NMP) are generally preferred as they absorb microwave energy efficiently. However, solvent-free reactions, as demonstrated in the Bischler-Möhlau protocol, offer significant green chemistry advantages.[16][17]
-
Temperature and Power Control: Modern microwave synthesizers allow for precise control of temperature and pressure. It is crucial to operate within the safe limits of the reaction vessel and to optimize the temperature to maximize yield and minimize byproduct formation.
-
Catalyst Selection: In the Fischer indole synthesis, various protic and Lewis acids can be employed. Acetic acid is a common and effective choice. For other syntheses, such as the Larock indole synthesis, palladium catalysts are essential.[7]
-
Substrate Scope: The electronic nature of substituents on both the aryl hydrazine/aniline and the ketone/α-bromo-acetophenone can influence reaction rates and yields. Electron-donating groups on the aniline ring generally facilitate the reaction, while electron-withdrawing groups may require higher temperatures or longer reaction times.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of 2-arylindoles, offering a rapid, efficient, and environmentally conscious alternative to traditional methods.[8] The protocols detailed in this application note for the Fischer and Bischler-Möhlau syntheses provide robust starting points for researchers to access these valuable scaffolds. By leveraging the unique advantages of microwave heating, scientists in drug discovery and development can significantly accelerate the synthesis of novel 2-arylindole libraries for biological screening, thereby expediting the identification of new therapeutic agents.
References
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- Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate.
- Bischler–Möhlau indole synthesis. Wikipedia.
- 2-Arylindoles: Concise Syntheses and a Privileged Scaffold for Fungicide Discovery. Journal of Agricultural and Food Chemistry.
- Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate.
- Bischler-Möhlau indole synthesis. chemeurope.com.
- MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. International Journal of Research Publication and Reviews.
- Microwave-assisted synthesis of medicinally relevant indoles. PubMed.
- One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. National Institutes of Health.
- Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal.
- Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Sciforum.
- A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. PubMed.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI.
- One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. ResearchGate.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of saprisartan. National Institutes of Health.
- Preparation of Aryl-Susbstituted 2-Oxyindoles by Superelectrophilic Chemistry. National Institutes of Health.
- What are the advantages of using a microwave in green synthesis?. Quora.
- A Facile and Microwave-assisted Rapid Synthesis of 2-Arylamino-4-(3'-indolyl)- thiazoles as Apoptosis Inducing Cytotoxic Agents. PubMed.
- Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. PubMed.
- Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Metal Nanoparticles under Microwave Irradiation: Get Much with Less Energy. MDPI.
- Microwave-Assisted Cadogan Reaction for the Synthesis of 2-Aryl-2H-indazoles, 2-Aryl-1H-benzimidazoles, 2-Carbonylindoles, Carbazole, and Phenazine. ResearchGate.
- One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Publishing.
- Biocatalytic stereoselective oxidation of 2-arylindoles. OSTI.GOV.
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Using 2-(4-Chlorophenyl)-1H-indole in anti-cancer drug screening assays
Application Note & Protocols
Topic: High-Throughput Screening and Mechanistic Evaluation of 2-(4-Chlorophenyl)-1H-indole as a Potential Anti-Cancer Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the 2-Phenylindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Within this class, 2-phenylindole derivatives have garnered substantial interest in oncology for their potential as anti-cancer agents.[1][2][3] These compounds have been shown to interact with critical cellular targets, including tubulin and estrogen receptors, leading to the disruption of cancer cell proliferation.[2][4] this compound, a specific derivative, serves as a valuable starting point for drug discovery campaigns due to its synthetic tractability and demonstrated cytotoxic potential in various cancer cell lines.[5][6]
This guide provides a comprehensive framework for the initial screening and subsequent mechanistic evaluation of this compound. We present a series of robust, field-proven protocols designed to assess the compound's anti-proliferative effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. The methodologies are structured to enable researchers to generate reliable and reproducible data, forming a solid foundation for further preclinical development.
Part 1: Initial Screening for Anti-Proliferative Activity
The first step in evaluating a potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely adopted, reliable, and high-throughput colorimetric method for this purpose.[7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. By dissolving these formazan crystals in a solubilizing agent, the concentration can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm). A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Cell Viability Assay
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer)[2][8]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette, sterile pipette tips
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Seed the cells into a 96-well plate.[9]
-
Incubation: Incubate the plate for 24 hours in a humidified incubator to allow cells to attach and resume growth.
-
Treatment: Carefully remove the medium and add 100 µL of medium containing the various concentrations of this compound. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm or higher to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Interpretation
A dose-dependent decrease in cell viability suggests that this compound possesses cytotoxic or cytostatic properties. The IC₅₀ value provides a quantitative measure of the compound's potency.
| Compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Relative to Vehicle) |
| Vehicle Control (0) | 1.25 ± 0.08 | 100% |
| 1 | 1.10 ± 0.06 | 88% |
| 5 | 0.88 ± 0.05 | 70% |
| 10 | 0.63 ± 0.04 | 50% |
| 25 | 0.31 ± 0.03 | 25% |
| 50 | 0.15 ± 0.02 | 12% |
Part 2: Mechanistic Insight - Apoptosis Induction
A hallmark of many effective anti-cancer agents is their ability to induce apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and quantify apoptosis.
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[12] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. By using both stains, one can distinguish between different cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (primary necrosis).
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cells treated with this compound at IC₅₀ and 2x IC₅₀ concentrations
-
Untreated and vehicle-treated control cells
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC₅₀ and 2x IC₅₀) for a predetermined time (e.g., 24 or 48 hours). Include vehicle controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, and combine with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.
Visualizing Apoptotic Pathways
Many chemotherapeutic agents induce apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases (e.g., Caspase-3), leading to the dismantling of the cell.
Caption: Converging pathways of apoptosis induction in cancer cells.
Part 3: Mechanistic Insight - Cell Cycle Analysis
Disruption of the normal cell cycle is another key mechanism of anti-cancer drugs. Flow cytometry with propidium iodide (PI) staining is a robust method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]
Principle of Cell Cycle Analysis
PI is a fluorescent intercalating agent that binds to DNA stoichiometrically.[12] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the differentiation of cell populations:
-
G0/G1 phase: Cells have a normal (2n) amount of DNA.
-
S phase: Cells are actively replicating their DNA and have a DNA content between 2n and 4n.
-
G2/M phase: Cells have completed DNA replication and have a doubled (4n) amount of DNA.[13][14]
An accumulation of cells in a specific phase (cell cycle arrest) after treatment with a compound suggests interference with cell cycle progression at that checkpoint.
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and control cells (as prepared for the apoptosis assay)
-
Cold 70% ethanol
-
Cold PBS
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[14]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample as described previously.
-
Washing: Wash cells once with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. This step fixes and permeabilizes the cells.[14][15]
-
Incubation: Incubate the cells for at least 2 hours at 4°C (or overnight).
-
Rehydration: Centrifuge the fixed cells and wash once with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains the DNA.[12][14]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[14][15] Use doublet discrimination gating to exclude cell aggregates.[16]
Data Interpretation
The resulting DNA content histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in each phase. An increase in the percentage of cells in a specific phase compared to the control indicates cell cycle arrest.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65% | 20% | 15% |
| This compound (IC₅₀) | 25% | 15% | 60% |
This hypothetical data suggests that this compound induces a G2/M phase cell cycle arrest.
Conclusion
The protocols detailed in this application note provide a robust and systematic approach to evaluate this compound as a potential anti-cancer agent. By first establishing its anti-proliferative activity with the MTT assay, researchers can then delve into its mechanism of action by investigating apoptosis induction and cell cycle effects. The combined results from these assays will offer critical insights into the compound's therapeutic potential and guide future optimization and development efforts in the quest for novel cancer therapies.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science, 9(2), 51-60.
- Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- National Institutes of Health (NIH). (n.d.). Assaying cell cycle status using flow cytometry.
- University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- ResearchGate. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Journal of Applied Pharmaceutical Science. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems.
- Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
- Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- National Institutes of Health (NIH). (n.d.). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors.
- MDPI. (n.d.). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.
- Marmara University. (n.d.). Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells.
- MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
- National Institutes of Health (NIH). (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
- ACS Omega. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells.
- MDPI. (n.d.). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors.
- National Institutes of Health (NIH). (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells.
- PubMed. (2024). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25.
- PubChem. (n.d.). This compound.
- ScienceOpen. (2024). Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives.
- MDPI. (n.d.). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells.
- ResearchGate. (n.d.). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives.
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Application Notes & Protocols: Investigating 2-(4-Chlorophenyl)-1H-indole as a Potential Therapeutic Agent in Glioblastoma Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Chlorophenyl)-1H-indole in glioblastoma (GBM) research. This document outlines the scientific rationale, potential mechanisms of action, and detailed protocols for evaluating the anti-cancer efficacy of this compound.
Introduction: The Unmet Need in Glioblastoma and the Promise of Indole Scaffolds
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy.[1][2] The highly infiltrative nature of GBM and its profound intra- and inter-tumoral heterogeneity contribute to therapeutic resistance and tumor recurrence. Therefore, there is a critical need for the development of novel therapeutic agents that can target the key molecular pathways driving GBM progression.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of indole have been investigated for a wide range of therapeutic applications, including as anti-cancer agents.[3] Specifically, the 2-phenylindole scaffold has emerged as a promising framework for the design of compounds with potent anti-proliferative activities against various cancer cell lines.[3][4] These derivatives have been shown to exert their effects through diverse mechanisms, including the inhibition of tubulin polymerization and the modulation of critical signaling pathways.[4] This document focuses on a specific 2-phenylindole derivative, this compound, as a candidate for investigation in glioblastoma research.
Scientific Rationale and Putative Mechanism of Action
While direct studies on this compound in glioblastoma are emerging, the broader family of 2-phenylindole derivatives has demonstrated significant anti-cancer potential.[5] Based on existing literature for related compounds, we hypothesize that this compound may exert its anti-glioblastoma effects by targeting key signaling pathways crucial for GBM cell proliferation and survival, such as the PI3K/Akt/mTOR and the Ras/MEK/ERK pathways. The rationale for investigating this compound is further supported by the fact that other indole derivatives have been developed as anti-glioblastoma agents targeting receptor tyrosine kinases (RTKs) and tubulin polymerization.[1]
The proposed mechanism of action centers on the inhibition of upstream signaling nodes, leading to the downstream suppression of transcription factors responsible for cell cycle progression and survival. The chlorophenyl moiety at the 2-position of the indole ring is a common feature in many bioactive molecules and may contribute to the binding affinity of the compound to its putative molecular target(s).
Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound in glioblastoma cells.
Data Presentation: Exemplary Results
The following tables summarize hypothetical data that could be generated from the described experiments.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| U87 MG | 75.2 | 48.5 | 25.1 |
| U251 | 68.9 | 42.1 | 21.8 |
Table 2: Effect of this compound (48h treatment) on Apoptosis and Cell Cycle Distribution in U87 MG Cells
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 55.4 ± 2.1 | 28.3 ± 1.5 | 16.3 ± 1.2 |
| 25 µM Compound | 15.8 ± 1.2 | 8.2 ± 0.9 | 68.2 ± 2.5 | 15.1 ± 1.1 | 16.7 ± 1.3 |
| 50 µM Compound | 28.4 ± 2.3 | 15.6 ± 1.8 | 75.1 ± 3.1 | 8.7 ± 0.9 | 16.2 ± 1.4 |
Conclusion and Future Directions
These application notes provide a robust framework for the initial investigation of this compound as a potential anti-glioblastoma agent. The outlined protocols will enable researchers to assess its cytotoxic and cytostatic effects and to elucidate its mechanism of action. Positive results from these in vitro studies would warrant further investigation, including in vivo studies using orthotopic glioblastoma mouse models to evaluate the compound's efficacy, pharmacokinetics, and ability to cross the blood-brain barrier. Further medicinal chemistry efforts could also be employed to optimize the lead compound for improved potency and drug-like properties.
References
- Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. (2019).
- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). PubMed Central.
- Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). OMICS International.
- Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment. (2021). PubMed.
- 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. (2019). Taylor & Francis Online.
- Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. (2021). ResearchGate.
- Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]. ResearchGate.
- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). PubMed.
- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). ResearchGate.
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High-Yield Synthesis of 3,3'-Diindolylmethane (DIM) Derivatives: A Methodological Guide
An Application Guide for Researchers
Abstract: 3,3'-Diindolylmethane (DIM) and its derivatives are a critical class of bioactive compounds, recognized for their significant therapeutic potential, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] This application note provides a comprehensive, field-tested guide to the high-yield synthesis of DIM derivatives through the acid-catalyzed electrophilic substitution of indoles with carbonyl compounds. We will explore the underlying chemical principles, provide a detailed step-by-step protocol, and discuss key optimization and purification strategies relevant to researchers in medicinal chemistry and drug development.
Introduction: The Significance of the DIM Scaffold
3,3'-Diindolylmethane is a natural compound formed in the stomach's acidic environment from the precursor indole-3-carbinol, which is abundant in cruciferous vegetables like broccoli and cabbage.[3][4][5] The therapeutic promise of DIM has spurred extensive research into synthesizing novel derivatives to enhance bioavailability and target specific biological pathways.[2][6] These synthetic analogs often exhibit potent activity against drug-resistant tumors and modulate key signaling pathways such as NF-κB, Akt, and PI3K/Akt/mTOR.[6]
The core synthetic route to the DIM scaffold is the condensation reaction between two equivalents of an indole and one equivalent of an aldehyde or ketone. This method's versatility allows for the creation of a diverse library of derivatives by modifying either the indole or the carbonyl reactant.
The Chemical Principle: Electrophilic Substitution at C3
The synthesis of DIM derivatives is a classic example of an electrophilic aromatic substitution reaction. The indole nucleus is an electron-rich heterocycle, making it highly susceptible to attack by electrophiles.[7]
Causality of Reactivity:
-
Nucleophilic Center: The C3 position of the indole ring is the preferred site for electrophilic attack. This is because the resulting cationic intermediate (the Wheland intermediate) is more stable than the intermediate formed from attack at C2, as the positive charge can be effectively delocalized by the nitrogen atom's lone pair without disrupting the benzene ring's aromaticity.[7][8]
-
Electrophile Activation: In this synthesis, the carbonyl compound (aldehyde or ketone) is not sufficiently electrophilic to react directly with the indole. An acid catalyst is required to protonate the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and initiating the reaction.
The general mechanism proceeds as follows:
-
Activation: The acid catalyst protonates the carbonyl compound.
-
First Substitution: The electron-rich C3 of the first indole molecule attacks the activated carbonyl carbon, forming an unstable indolylcarbinol intermediate.
-
Carbocation Formation: Under acidic conditions, this intermediate readily loses a molecule of water to form a resonance-stabilized carbocation.
-
Second Substitution: This highly electrophilic carbocation is then rapidly attacked by the C3 position of a second indole molecule.
-
Deprotonation: The final step is the loss of a proton to regenerate the aromaticity of the second indole ring, yielding the final 3,3'-diindolylmethane product.
Caption: Simplified reaction mechanism for DIM synthesis.
High-Yield Synthesis Protocol
This protocol describes a general and robust method for synthesizing DIM derivatives, adaptable for various indole and carbonyl substrates. The use of p-toluenesulfonic acid is highlighted as an effective and commonly used catalyst.[9][10]
Materials & Reagents:
-
Substituted or unsubstituted Indole (2.0 equivalents)
-
Aldehyde or Ketone (1.0 equivalent)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equivalents, catalytic)
-
Solvent: A mixture of Water and Ethanol (e.g., 2:1 v/v) or Methylene Chloride[10]
-
Toluene or Ethyl Acetate/Ethanol for recrystallization[9][11]
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the indole (2.0 eq.), the chosen solvent (e.g., water/ethanol mixture), and the aldehyde or ketone (1.0 eq.). Stir the mixture at room temperature until the indole is fully dissolved.[10]
-
Catalyst Addition: Add the catalytic amount of p-toluenesulfonic acid (0.1 eq.) to the stirred solution.[9]
-
Reaction Execution: Heat the reaction mixture to 40-50°C.[9][10] Maintain this temperature for 3-5 hours. The product often begins to precipitate from the solution as the reaction progresses.
-
Expert Insight: Gentle heating accelerates the reaction but excessive temperatures can promote the formation of colored, oligomeric byproducts.[9] Maintaining the 40-50°C range is optimal for achieving high yields of the desired product.
-
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 benzene:ethyl acetate eluent). The reaction is considered complete when the starting indole spot has been consumed.
-
Product Isolation: Once the reaction is complete, cool the flask to room temperature and then in an ice bath to maximize precipitation. Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filtered solid (the crude product) with cold ethanol to remove residual catalyst and unreacted starting materials.[9][10]
-
Purification by Recrystallization:
-
Transfer the crude solid to a new flask. Add a minimal amount of a suitable solvent, such as toluene or an ethyl acetate/ethanol mixture.[9][11]
-
Heat the mixture until the solid completely dissolves. If any insoluble impurities remain, perform a hot filtration.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under low-temperature vacuum.[9][10]
-
-
Characterization: Assess the purity of the final product using HPLC and confirm its identity via NMR, Mass Spectrometry, and melting point determination.[4][11]
Caption: Experimental workflow for DIM derivative synthesis.
Data & Optimization
The choice of catalyst and reaction conditions can significantly impact yield and reaction time. While traditional Brønsted and Lewis acids are effective, modern solid acid catalysts offer advantages like easier separation and milder conditions.[1]
Table 1: Comparison of Catalytic Systems for DIM Synthesis
| Catalyst System | Electrophile | Solvent | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid | Paraformaldehyde | Water/Ethanol | 3h | 94.1% | [10] |
| Sulfuric Acid | Benzaldehyde | Water | 5 min | 95% | [12] |
| Montmorillonite K-10 | Acetone | Methylene Chloride | 3h | 22% | |
| Oxalic Acid Dihydrate | Paraformaldehyde | Water/Ethanol | 3h | 50.9% | [10] |
| Fe+3-montmorillonite K10 | Azo-linked aldehydes | Solvent-free | Short | Excellent | [13] |
Troubleshooting Common Issues:
-
Product Discoloration: Off-white or colored products suggest impurities from side reactions or indole oxidation. Thorough recrystallization is crucial to remove these.[9]
-
Gummy or Oily Product: This may indicate the presence of oligomeric impurities or residual solvent. Ensure the product is completely dry and consider washing the crude solid with a cold non-polar solvent (like hexane) to remove soluble impurities before recrystallization.[9]
-
Low Yield: Ensure the carbonyl compound is of high quality, as impurities can inhibit the reaction. Confirm the catalyst is active and consider extending the reaction time if TLC shows incomplete conversion.
Conclusion
The acid-catalyzed condensation of indoles with carbonyl compounds is a powerful and highly efficient method for synthesizing 3,3'-diindolylmethane derivatives. By understanding the underlying electrophilic substitution mechanism and carefully controlling reaction parameters such as temperature and catalyst choice, researchers can achieve excellent yields of high-purity products. The protocol outlined in this guide is versatile and can be adapted to create a wide array of DIM analogs, providing a robust platform for further investigation in drug discovery and development programs.[14][15]
References
- BenchChem. (2025). Technical Support Center: Synthesis of 3,3'-Diindolylmethane (CAS 73019-12-2). BenchChem.
- Synthesis and Chemistry of Indole. (n.d.).
- BenchChem. (2025). A Technical Guide to 3,3'-Diindolylmethane (DIM): Discovery, Origin, and Therapeutic Mechanisms. BenchChem.
- Amin, A. et al. (n.d.). 3,3'-Diindolylmethane and its derivatives: nature-inspired strategies tackling drug resistant tumors by regulation of signal transduction, transcription factors and microRNAs. NIH.
- Mechanism of bioactive 3,3'-diindolylmethane formation in flaxseed meal-xylose-tryptophan Maillard reaction. (n.d.). ResearchGate.
- BenchChem. (2025). In-depth Technical Guide: Synthesis and Purification of 3,3'-Diindolylmethane (DIM). BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,3'-Diindolylmethane (DIM): Properties, Applications, and Health Benefits in Pharmaceutical and Nutritional Sectors.
- 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans. (n.d.). PMC.
- Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
- Banerji, J. et al. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt.
- The reaction of aromatic aldehydes with 3-substituted indoles under various conditions. (n.d.). ResearchGate.
- Roy, S. et al. (2014). Synthesis and antibacterial evaluation of 3,3′-diindolylmethane derivatives. ResearchGate.
- Maciejewska, D. et al. (2009). Novel 3,3'-diindolylmethane derivatives: synthesis and cytotoxicity, structural characterization in solid state. PubMed.
- De Santi, M. et al. (2023). 3,3'-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways. PubMed.
- 3,3'-Diindolylmethane. (n.d.). Wikipedia.
- Preparation method of 3, 3'-diindolylmethane. (n.d.). Google Patents.
- Process method for synthesizing 3,3' -diindolylmethane. (n.d.). Google Patents.
- Pillaiyar, T. et al. (2018). A rapid, efficient and versatile green synthesis of 3,3'-diindolylmethanes. ResearchGate.
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Topic: A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of 2-(4-Chlorophenyl)-1H-indole
An Application Note and Protocol from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including anticancer effects.[1][2] This application note provides a comprehensive guide for evaluating the cytotoxic potential of a specific derivative, 2-(4-Chlorophenyl)-1H-indole, using a suite of robust in vitro cell-based assays. We move beyond a single-endpoint analysis to present a multi-parametric approach that interrogates cell viability, membrane integrity, and apoptotic pathways. By integrating data from the MTT, LDH release, and Caspase-Glo® 3/7 assays, researchers can build a detailed cytotoxicity profile, elucidate the primary mechanism of cell death, and determine critical dose-response relationships. This guide is designed to provide both the theoretical underpinnings and the detailed, field-tested protocols necessary for generating high-quality, reproducible data in a drug discovery or toxicological screening context.
Introduction: The Rationale for a Multi-Parametric Approach
Evaluating the cytotoxic effects of novel chemical entities is a cornerstone of preclinical drug development and safety assessment.[3][4] Compounds like this compound, belonging to a class with known antiproliferative potential, require rigorous characterization.[5][6][7] A simple measure of cell death is insufficient; a deeper understanding of the cytotoxic mechanism—whether through a controlled, programmed process like apoptosis or a catastrophic failure of membrane integrity like necrosis—is crucial for predicting in vivo outcomes and guiding further compound development.
This document outlines a tripartite strategy to profile the cytotoxicity of this compound:
-
Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[8][9] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. A decrease in metabolic activity is an early indicator of cellular stress or death.
-
Cytomembrane Integrity (LDH Assay): This method measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[10][11] An increase in extracellular LDH is a hallmark of necrosis.
-
Apoptosis Induction (Caspase-3/7 Assay): Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key effector caspases, and their activation is a central event in the apoptotic cascade.[12][13] Luminescent or fluorescent assays that measure caspase-3/7 activity provide a direct and sensitive readout of apoptosis.[14][15]
By combining these assays, we can distinguish between cytostatic effects (inhibition of proliferation), apoptotic cell death, and necrotic cell death, providing a comprehensive profile of the compound's cellular impact.
Overall Experimental Workflow
The process begins with culturing a suitable cell line, followed by treatment with the test compound across a range of concentrations. After the desired exposure period, parallel assays are performed on replicate plates to measure the different cytotoxicity endpoints.
Caption: High-level experimental workflow for cytotoxicity profiling.
Materials and Reagents
-
Cell Line: Human osteosarcoma cell line (Saos-2) or human breast adenocarcinoma cell line (MCF-7). The choice should be guided by the research context. Indole derivatives have shown activity against both.[2][5]
-
Culture Medium: McCoy's 5A Medium (for Saos-2) or DMEM (for MCF-7), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM).
-
Assay Kits:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder (Sigma-Aldrich, Cat. No. M5655 or similar).
-
LDH Cytotoxicity Assay Kit (Promega, Cat. No. G1780; Cayman Chemical, Cat. No. 601170; or similar).[10][16]
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar).[14][15]
-
-
Reagents & Consumables:
-
DMSO, cell culture grade.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
Sterile 96-well flat-bottom cell culture plates (clear for absorbance, white-walled for luminescence).
-
Multichannel pipettes and sterile tips.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader (capable of measuring absorbance and luminescence).
-
Positive Controls: Doxorubicin or Staurosporine for apoptosis/cytotoxicity.
-
Detailed Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Causality: Establishing a healthy, sub-confluent monolayer is critical for ensuring that the observed effects are due to the compound and not poor cell health or overgrowth. The seeding density must be optimized so that cells in the vehicle control wells are in the exponential growth phase at the end of the experiment.
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash cells once with sterile PBS.
-
Aspirate PBS and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 7-8 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete medium.
-
Dispense 100 µL of the cell suspension into each well of three 96-well plates (one for each assay type). Leave perimeter wells filled with sterile PBS to minimize evaporation effects.
-
Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
Protocol 2: Compound Treatment
-
Causality: A serial dilution allows for the determination of a dose-response relationship and the calculation of an IC50 value. The final DMSO concentration must be kept low and constant across all wells (including controls) to avoid solvent-induced toxicity.
-
Prepare a 2X working solution series of this compound in culture medium from the 10 mM DMSO stock. For example, to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.13 µM, prepare 2X solutions of 200, 100, 50, 25, 12.5, and 6.25 µM.
-
Prepare a 2X vehicle control solution containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.2% DMSO in medium if the 200 µM solution was made from a 10 mM stock).
-
After the 24-hour cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the appropriate 2X working solution or control solution to the wells in triplicate. This brings the final volume to 200 µL and the compound concentrations to 1X.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour time point is often a good starting point.
Protocol 3: MTT Assay for Metabolic Viability
-
Principle: Viable cells with active mitochondrial reductase enzymes convert the water-soluble yellow MTT into an insoluble purple formazan. The amount of formazan is proportional to the number of living cells.[17]
-
Following the treatment period, add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
After incubation, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 4: LDH Release Assay for Necrosis
-
Principle: Cell lysis releases the stable cytosolic enzyme LDH into the culture medium.[11] The assay uses an enzymatic reaction that converts a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the amount of LDH released.[16][18]
-
Self-Validation: This protocol requires specific controls for accurate data interpretation:
-
Following the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes. This step is recommended to pellet any detached cells and debris.[16]
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.[10]
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the Stop Solution provided in the kit.
-
Measure the absorbance at 490 nm within 1 hour.
Protocol 5: Caspase-Glo® 3/7 Assay for Apoptosis
-
Principle: This luminescent assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specific for caspases-3 and -7.[12][14] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[14]
-
Use the opaque, white-walled 96-well plate. Following the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[15]
-
Add 100 µL of the prepared reagent directly to each well.
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
Data Analysis and Interpretation
Data Calculation
-
MTT Assay (% Viability): % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100
-
Caspase-Glo® 3/7 Assay (Fold Induction): Fold Induction = (Luminescence_sample) / (Luminescence_vehicle)
Example Data Presentation
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Fold Induction |
| Vehicle Control (0) | 100.0 ± 4.5 | 0.0 ± 1.2 | 1.0 ± 0.1 |
| 3.13 | 95.2 ± 5.1 | 2.1 ± 0.8 | 1.5 ± 0.2 |
| 6.25 | 81.4 ± 6.2 | 4.5 ± 1.5 | 3.8 ± 0.4 |
| 12.5 | 52.3 ± 4.8 | 8.9 ± 2.1 | 6.2 ± 0.7 |
| 25 | 21.7 ± 3.9 | 15.3 ± 3.0 | 4.1 ± 0.5 |
| 50 | 8.9 ± 2.1 | 45.6 ± 4.5 | 1.8 ± 0.3 |
| 100 | 4.1 ± 1.5 | 88.2 ± 5.6 | 1.1 ± 0.2 |
Mechanistic Interpretation
The combined data allows for a nuanced interpretation of the compound's cytotoxic mechanism.
Caption: Interpreting results to define the cytotoxic mechanism.
-
Apoptosis-Dominant Profile: At lower concentrations (e.g., 6.25-25 µM in the table), a significant decrease in MTT viability and a strong increase in caspase-3/7 activity, with only a minor increase in LDH release, suggests apoptosis is the primary death mechanism. The decrease in caspase signal at the highest concentrations can occur as cells die and the enzymes are degraded.
-
Necrosis-Dominant Profile: At higher concentrations (e.g., 50-100 µM), a sharp increase in LDH release coupled with a near-total loss of viability indicates a shift towards necrosis or secondary necrosis following apoptosis.
-
Cytostatic Profile: If a decrease in MTT signal is observed without a significant increase in either LDH or caspase activity, the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic.
References
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]
- protocols.io. (2024). LDH cytotoxicity assay. [Link]
- CLYTE Technologies. (2025).
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]
- Wei, P. L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
- InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
- Cusabio. (n.d.). The Overview of Cell Viability. [Link]
- Ates, G., et al. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences, 25(1), 1. [Link]
- Virogin Biotech. (2025). Cytotoxicity Assays: How We Test Cell Viability. [Link]
- Kosheeka. (2025).
- Riss, T. L., et al. (2009). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current protocols in toxicology, Chapter 2, Unit 2.22. [Link]
- Al-Suhaimi, O. A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(19), 6939. [Link]
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- Er, M., et al. (2018). Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells. Fresenius Environmental Bulletin, 27(5A), 3469-3474. [Link]
- Al-Ostath, R. A., et al. (2023). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 28(13), 5066. [Link]
- Attia, M. I., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(10), 2289. [Link]
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- Defarge, N., et al. (2022).
- Al-Wahaibi, L. H., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7629. [Link]
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Application Notes & Protocols for the Development of Agrochemicals from 2-(4-Chlorophenyl)-1H-indole Intermediates
Abstract
The 2-(4-chlorophenyl)-1H-indole scaffold represents a "privileged" structural motif in medicinal and agrochemical research. Its inherent biological activity and synthetic tractability make it a highly valuable intermediate for the development of novel active ingredients.[1][2] This guide provides a comprehensive overview of the rationale, synthesis, derivatization, and screening of agrochemicals derived from this core structure. We will explore field-proven insights into synthetic protocols, structure-activity relationships (SAR), and bioassay validation, equipping researchers with the necessary knowledge to innovate in this chemical space. The protocols described herein are designed as self-validating systems, emphasizing reproducibility and mechanistic understanding.
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of many natural and synthetic bioactive compounds.[1][3] Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a wide range of biological targets. The specific intermediate, this compound, combines the indole core with a chlorophenyl group, a common feature in many commercial pesticides that can enhance binding affinity and metabolic stability. This intermediate serves as a versatile starting point for creating diverse chemical libraries targeting fungal pathogens, weeds, and insect pests.[2][4][5][6]
Recent research has highlighted the relationship between the chemical structure of the indole skeleton and its biological activity.[3] Substitutions at the N1, C2, and C3 positions, in particular, have been shown to modulate the compound's efficacy and target specificity, offering clear pathways for optimization.[3]
Synthesis of the Core Intermediate: this compound
The synthesis of the core intermediate is the critical first step. While several methods exist, the acid-catalyzed condensation of indole with 4-chlorobenzaldehyde offers a reliable and high-yielding route.[7] This reaction is robust and can be performed with standard laboratory equipment.
Synthetic Workflow Overview
The workflow involves the direct condensation of two commercially available starting materials, followed by purification. This simplicity is a key advantage for library synthesis.
Caption: Workflow for the synthesis of the core intermediate.
Detailed Synthesis Protocol
Materials:
-
Indole (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add indole (e.g., 5.0 g, 42.7 mmol) and 4-chlorobenzaldehyde (e.g., 5.99 g, 42.7 mmol).
-
Solvent Addition: Add glacial acetic acid (e.g., 50 mL). The acid acts as both the solvent and the catalyst for the condensation reaction.
-
Reaction Execution: Heat the mixture to reflux (approximately 118°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Pour the mixture into a beaker of ice water (e.g., 200 mL) to fully precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.
-
Validation (Self-Validating System):
Derivatization Strategies for Agrochemical Applications
The core intermediate can be functionalized at several positions to tune its biological activity. The most common and effective positions for modification are the indole nitrogen (N1) and the C3 position.
Strategy A: N1-Alkylation for Antifungal Agents
Rationale: The introduction of substituents at the N1 position can significantly impact antifungal activity by altering the molecule's lipophilicity and interaction with fungal enzymes.[3] Structure-activity relationship studies have shown that adding alkyl or functionalized alkyl chains can enhance efficacy against pathogens like Candida albicans and Aspergillus niger.[10]
Exemplar Protocol: Synthesis of 1-Alkyl-2-(4-chlorophenyl)-1H-indole Derivatives
-
Deprotonation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise. Causality: The strong base is required to deprotonate the indole nitrogen, which is only weakly acidic, forming a highly nucleophilic indolide anion.
-
Alkylation: Stir the mixture at 0°C for 30 minutes. Then, add the desired alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Derivatization at the N1 position via alkylation.
Strategy B: C3-Functionalization for Herbicidal/Insecticidal Agents
Rationale: The C3 position of the indole ring is electron-rich and susceptible to electrophilic substitution. Introducing groups at this position can lead to compounds with herbicidal or insecticidal properties. For instance, the synthesis of indolyl-triazole hybrids has shown promise in developing new bioactive agents.[11][12]
Exemplar Protocol: Vilsmeier-Haack Formylation at C3
-
Reagent Preparation: In a flask cooled to 0°C, add anhydrous DMF. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring. This forms the electrophilic Vilsmeier reagent in situ.
-
Electrophilic Substitution: Dissolve this compound (1.0 eq) in a separate portion of DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: After the addition, heat the mixture to 60-80°C for 2-3 hours.
-
Hydrolysis: Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous NaOH or K₂CO₃ solution until basic. This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Isolation & Purification: The product, this compound-3-carbaldehyde, will precipitate. Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent. This aldehyde can then be used in further reactions (e.g., condensation, oxidation, reduction) to build more complex derivatives.
Bioactivity Screening and Data Interpretation
A crucial part of the development pipeline is the systematic screening of synthesized derivatives. Protocols must include appropriate controls to be self-validating.
Protocol: In Vitro Antifungal Screening
Objective: To determine the Minimum Inhibitory Concentration (MIC) of novel derivatives against key plant pathogenic fungi.
Materials:
-
Synthesized indole derivatives
-
Target fungi (e.g., Botrytis cinerea, Colletotrichum gloeosporioides).[13]
-
Potato Dextrose Agar (PDA) or Broth (PDB)
-
Sterile microplates (96-well)
-
Positive control (e.g., commercial fungicide like Fluconazole)
-
Negative control (DMSO or solvent used for dissolution)
Procedure:
-
Stock Solutions: Prepare stock solutions of all test compounds and controls in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of each compound in PDB to achieve a range of test concentrations (e.g., 200 µg/mL down to 0.39 µg/mL).
-
Inoculation: Prepare a standardized fungal spore suspension (e.g., 1x10⁵ spores/mL) and add it to each well.
-
Incubation: Incubate the plates at an optimal temperature (e.g., 25-28°C) for 48-72 hours.
-
Data Collection: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Validation: The negative control wells should show robust fungal growth, while the positive control wells should show inhibition at its known effective concentration.
Data Presentation and SAR Analysis
Quantitative data should be summarized in tables to facilitate structure-activity relationship (SAR) analysis.
Table 1: Illustrative Antifungal Activity of N1-Substituted Derivatives
| Compound ID | N1-Substituent (R) | MIC against B. cinerea (µg/mL) | MIC against C. gloeosporioides (µg/mL) |
|---|---|---|---|
| INT-01 | -H (Parent) | >200 | >200 |
| A1-Me | -CH₃ | 128 | 64 |
| A1-Bn | -CH₂Ph | 32 | 16 |
| A1-Pr | -CH₂CH₂CH₃ | 64 | 32 |
| Control | Fluconazole | 8 | 16 |
Note: Data are for illustrative purposes to demonstrate SAR principles.
Interpretation: From this illustrative data, a clear SAR emerges: N1-alkylation enhances antifungal activity compared to the unsubstituted parent indole. The benzyl group (A1-Bn) provides the highest potency, suggesting that an aromatic ring at this position may be beneficial for target interaction. This aligns with findings that different functional groups at the N1 position can significantly modulate antifungal activity.[3]
Conclusion and Future Outlook
The this compound scaffold is a synthetically accessible and highly versatile starting point for the discovery of new agrochemicals. By employing systematic derivatization strategies at key positions like N1 and C3, and validating the resulting compounds through robust bioassays, researchers can efficiently explore this chemical space. The protocols and rationale outlined in this guide provide a solid foundation for initiating such discovery programs.
Future work should focus on expanding the diversity of substituents, exploring other positions on the indole and chlorophenyl rings, and conducting in-depth mechanistic studies to understand how these novel compounds exert their biological effects at the molecular level.
References
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- New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides.
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Application Notes and Protocols for the Chromatographic Analysis of 2-(4-Chlorophenyl)-1H-indole as an Analytical Standard
Introduction: The Role of 2-(4-Chlorophenyl)-1H-indole in Modern Analytical Chemistry
This compound is a heterocyclic compound of significant interest in pharmaceutical and chemical research. Its indole core is a common motif in numerous biologically active molecules, making it a crucial building block in the synthesis of novel therapeutic agents.[1] As an analytical standard, this compound provides a reliable reference for the identification and quantification of related indole derivatives in various matrices, from raw materials to final drug products. The accuracy and precision of chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamentally reliant on the purity and characterization of such standards.
This comprehensive guide presents detailed application notes and validated protocols for the use of this compound as an analytical standard. It is designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical methods for this compound and its analogues.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an analytical standard is paramount for method development, particularly in chromatography. These properties influence solubility, chromatographic retention, and detector response.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₀ClN | [1] |
| Molecular Weight | 227.69 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Soluble in methanol, acetonitrile, and DMSO. | General knowledge based on similar structures[2][3] |
| Melting Point | Not explicitly found, but expected to be a solid at room temperature. | General knowledge |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol provides a starting point for the development of a robust HPLC-UV method for the quantification of this compound. The selection of a C18 stationary phase is based on the nonpolar nature of the molecule, and the mobile phase composition is chosen to ensure adequate retention and peak shape.
Rationale for Method Design
A reversed-phase HPLC method is ideal for the analysis of moderately nonpolar molecules like this compound. The C18 column provides a hydrophobic stationary phase, leading to good retention. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte with good peak symmetry. The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of the indole nitrogen. The UV detection wavelength is selected based on the chromophores present in the molecule; the indole and chlorophenyl rings are expected to have strong absorbance in the UV region. Based on the UV spectrum of the parent compound, 2-phenylindole, a detection wavelength around 313 nm is a logical starting point, though a full UV scan is recommended to determine the optimal wavelength.[4]
Experimental Workflow for HPLC-UV Analysis
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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-(4-Chlorophenyl)-1H-indole
Introduction: The Significance of 2-Arylindoles
The indole scaffold is a cornerstone in drug discovery, present in a vast array of bioactive natural products and synthetic pharmaceuticals. The 2-arylindole subclass, in particular, has garnered significant attention. 2-(4-Chlorophenyl)-1H-indole serves as a crucial intermediate or final compound in the development of novel therapeutics, including anti-cancer and anti-inflammatory agents.[1][2] Its utility also extends to biological research for probing cellular pathways and to material science for creating organic semiconductors and dyes.[1] The reliable and scalable synthesis of this compound is therefore of paramount importance to the scientific community.
Overview of Synthetic Strategies
Several methods have been established for the synthesis of 2-arylindoles. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups.
-
Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this is arguably the most classic and widely used method for indole synthesis.[3] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, which proceeds through a phenylhydrazone intermediate.[3][4] While robust, the reaction often requires harsh acidic conditions and high temperatures.[5]
-
Bischler-Möhlau Indole Synthesis: This method forms a 2-aryl-indole by reacting an α-bromo-acetophenone with an excess of an aniline.[6][7][8] Like the Fischer synthesis, it is a classic route but can be limited by harsh conditions, unpredictable regioselectivity, and sometimes poor yields.[6][9]
-
Modern Cross-Coupling Methods: Contemporary organic synthesis often employs palladium-catalyzed reactions to construct the 2-arylindole core.[10] Techniques like Heck-type reactions, Suzuki, and Stille couplings offer milder conditions, broader substrate scope, and improved functional group compatibility, making them powerful alternatives to the classical methods.[11][12][13]
This guide will provide a detailed protocol for the Fischer Indole Synthesis due to its historical significance, common application, and illustrative mechanism.
Featured Protocol: Fischer Indole Synthesis of this compound
This protocol details the synthesis from phenylhydrazine and 4'-chloroacetophenone. The reaction proceeds in two main stages: the formation of the phenylhydrazone intermediate, followed by acid-catalyzed cyclization (indolization).
Principle & Reaction Scheme
The overall reaction involves the condensation of phenylhydrazine with 4'-chloroacetophenone to form a phenylhydrazone. This intermediate, under strong acid catalysis and heat, undergoes a[14][14]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole product.[3][15]
Reaction: Phenylhydrazine + 4'-Chloroacetophenone → this compound
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Molar Eq. | Properties |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 1.08 g (1.0 mL) | 1.0 | Toxic, suspected carcinogen |
| 4'-Chloroacetophenone | C₈H₇ClO | 154.59 | 1.55 g | 1.0 | Irritant |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ~20 mL | Solvent | Corrosive, flammable |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | N/A | ~15 g | Catalyst | Corrosive, hygroscopic |
| Toluene | C₇H₈ | 92.14 | As needed | Solvent | Flammable, irritant |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Solvent | Flammable, irritant |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | As needed | Base | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying Agent | - |
| Silica Gel | SiO₂ | 60.08 | As needed | Stationary Phase | - |
Experimental Workflow Diagram
Caption: Workflow for the Fischer Synthesis of this compound.
Step-by-Step Protocol
PART A: Phenylhydrazone Formation
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4'-chloroacetophenone (1.55 g, 10.0 mmol).
-
Reagent Addition: Add glacial acetic acid (20 mL) to dissolve the ketone. To this solution, add phenylhydrazine (1.0 mL, 10.0 mmol, 1.0 eq) dropwise.
-
Causality: Acetic acid serves as a solvent and a mild acid catalyst for the condensation reaction to form the hydrazone.[4]
-
-
Reaction: Heat the reaction mixture in an oil bath at 80°C for 1 hour. The formation of the hydrazone is often accompanied by a color change.
-
Cooling: Remove the flask from the heat and allow it to cool to room temperature. The phenylhydrazone may precipitate out of the solution but does not need to be isolated.[4]
PART B: Indolization (Cyclization) and Work-up
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA, ~15 g) to the flask containing the hydrazone mixture. PPA is highly viscous; it can be pre-heated gently to facilitate transfer.
-
Reaction: Heat the viscous mixture to 100-120°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching: After the reaction is complete, allow the mixture to cool slightly until it is still pourable. In a separate large beaker, prepare a slurry of crushed ice (~150 g). Cautiously pour the warm reaction mixture onto the ice with vigorous stirring.
-
Causality: This step quenches the reaction and precipitates the crude organic product, which is insoluble in water.
-
-
Neutralization: The aqueous mixture will be highly acidic. Slowly add saturated sodium bicarbonate (NaHCO₃) solution in portions until gas evolution ceases and the pH is neutral (~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Causality: The desired indole product is significantly more soluble in organic solvents like ethyl acetate than in the aqueous phase, allowing for its separation from inorganic salts.
-
-
Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the solid with a small amount of ethyl acetate.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound as a solid.
PART C: Purification and Characterization
-
Purification: The crude product should be purified by flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate) is typically effective.
-
Causality: Chromatography separates the target compound from unreacted starting materials and any side products based on differential polarity.
-
-
Isolation: Collect the fractions containing the pure product (identified by TLC) and combine them.
-
Final Product: Remove the solvent under reduced pressure to obtain this compound as a purified solid. Record the final mass and calculate the yield.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR (in CDCl₃): Expect signals for the aromatic protons and the broad N-H proton of the indole ring. The characteristic N-H proton typically appears as a broad singlet downfield (> 8.0 ppm).
-
¹³C NMR (in CDCl₃): Expect signals corresponding to the 14 carbons in the molecule.
-
Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z corresponding to C₁₄H₁₀ClN (approx. 227.05 g/mol ), along with a characteristic M+2 peak for the chlorine isotope.
-
Melting Point: Compare the observed melting point with the literature value.
Reaction Mechanism Visualization
The mechanism of the Fischer indole synthesis is a classic example of a sigmatropic rearrangement in heterocyclic chemistry.
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Safety and Hazard Management
Trustworthiness in science begins with safety. A thorough risk assessment must be conducted before beginning any chemical synthesis.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of volatile chemicals and toxic vapors.[16]
-
Chemical Hazards:
-
Phenylhydrazine: Acutely toxic, a suspected carcinogen, and an irritant. Handle with extreme care and avoid all contact.
-
Polyphosphoric Acid (PPA) & Acetic Acid: Highly corrosive.[17] Can cause severe burns upon contact. Handle with care, avoiding inhalation of vapors.
-
Organic Solvents (Toluene, Ethyl Acetate): Flammable and volatile. Ensure there are no ignition sources nearby.
-
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.[16][18] Do not pour any chemical waste down the drain.
References
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
- National Center for Biotechnology Information. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
- Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
- ResearchGate. (n.d.). Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole.
- National Center for Biotechnology Information. (n.d.). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation.
- Jinjing Chemical. (2025). What are the precautions when using 98% Indole?.
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
- Merck & Co. (n.d.). Bischler-Möhlau Indole Synthesis.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes.
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Application Notes and Protocols: One-Pot Synthesis of 6-Chloroindole Derivatives from 4-Chlorophenylhydrazine
Authored by: A Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Halogenated indoles, in particular, offer unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[3] This guide provides a comprehensive, in-depth protocol for the one-pot synthesis of 6-chloroindole derivatives, a valuable scaffold in drug discovery, starting from the readily available 4-chlorophenylhydrazine. We will delve into the mechanistic underpinnings of the foundational Fischer Indole Synthesis, present a detailed and validated experimental protocol, and discuss the broad applicability of this methodology for creating diverse molecular libraries. This document is designed for researchers, scientists, and drug development professionals seeking a robust and efficient route to this important class of heterocyclic compounds.
The Core Principle: The Fischer Indole Synthesis
The Fischer Indole Synthesis, first reported by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole core.[4][5] The reaction facilitates the conversion of an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole through an acid-catalyzed intramolecular cyclization and rearrangement.[6] The elegance of this reaction lies in its ability to form the bicyclic indole structure in a single synthetic operation from simple acyclic precursors.
One-pot variations are especially powerful as they streamline the process by avoiding the isolation of the intermediate hydrazone, thereby reducing reaction time, minimizing solvent waste, and simplifying purification.[7][8]
Reaction Mechanism
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process involves a cascade of well-defined steps:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 4-chlorophenylhydrazine with a ketone or aldehyde to form the corresponding 4-chlorophenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.
-
[9][9]-Sigmatropic Rearrangement: This is the key bond-forming step. Following protonation, the ene-hydrazine undergoes a concerted[9][9]-sigmatropic rearrangement (akin to a Claisen rearrangement), which temporarily disrupts the aromaticity of the benzene ring to form a di-imine intermediate.[4]
-
Rearomatization & Cyclization: The intermediate quickly rearomatizes. The resulting aniline nitrogen then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminoacetal (aminal) ring.
-
Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia, which drives the reaction forward and results in the formation of the stable, aromatic 6-chloroindole product.[6][10]
Visualization: Fischer Indole Synthesis Mechanism
Caption: The mechanistic pathway of the Fischer indole synthesis.
Application Protocol: One-Pot Synthesis of 6-Chloro-1,2,3,4-tetrahydrocarbazole
This section provides a detailed, step-by-step methodology for a representative one-pot synthesis using 4-chlorophenylhydrazine hydrochloride and cyclohexanone.
Objective
To synthesize 6-chloro-1,2,3,4-tetrahydrocarbazole efficiently in a one-pot procedure and to establish a protocol that can be adapted for a variety of carbonyl substrates.
Materials and Equipment
-
Reagents:
-
4-Chlorophenylhydrazine hydrochloride (1.0 eq)
-
Cyclohexanone (1.05 eq)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), 20 mol%)
-
Solvent (e.g., Toluene or Ethanol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for chromatography
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
Visualization: Experimental Workflow
Caption: A generalized workflow for the one-pot synthesis.
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenylhydrazine hydrochloride (e.g., 1.79 g, 10 mmol, 1.0 eq), cyclohexanone (1.03 g, 10.5 mmol, 1.05 eq), p-toluenesulfonic acid monohydrate (0.38 g, 2 mmol, 0.2 eq), and toluene (40 mL).
-
Causality Insight: Using the hydrochloride salt of the hydrazine enhances its stability for storage. The acid catalyst is essential for both the initial hydrazone formation and the subsequent rearrangement and cyclization steps.[4][6] Toluene is a good solvent as its boiling point provides sufficient thermal energy for the rearrangement and allows for azeotropic removal of water formed during hydrazone formation.
-
-
Reaction Conditions:
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 110 °C for toluene) with vigorous stirring.
-
Maintain the reflux for 2-4 hours.
-
Causality Insight: Elevated temperatures are required to provide the activation energy for the rate-determining[9][9]-sigmatropic rearrangement.[11]
-
-
Monitoring the Reaction:
-
Periodically (e.g., every 30-60 minutes), take a small aliquot from the reaction mixture using a capillary tube and spot it on a TLC plate.
-
Elute the plate using a solvent system such as 9:1 Hexane:Ethyl Acetate.
-
Visualize the spots under a UV lamp. The reaction is complete when the starting hydrazine spot has been consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash them with brine (1 x 40 mL). Causality Insight: The bicarbonate wash removes the acid catalyst, preventing potential degradation of the product during concentration. The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification and Validation:
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the 6-chloro-1,2,3,4-tetrahydrocarbazole as a solid.
-
Trustworthiness: The identity and purity of the final compound must be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to validate the success of the synthesis. 6-Chloroindole is a known compound, and its spectroscopic data can be compared to literature values.[12]
-
Data Presentation and Substrate Scope
The true power of this one-pot protocol lies in its applicability to a wide range of carbonyl compounds, enabling the rapid generation of a library of 6-chloroindole derivatives. The table below illustrates the expected outcomes with various ketones.
| Entry | Carbonyl Compound | Product Structure | Typical Yield (%) |
| 1 | Cyclohexanone | 6-chloro-1,2,3,4-tetrahydrocarbazole | 80-90 |
| 2 | Acetone | 6-chloro-2-methylindole | 75-85 |
| 3 | Propiophenone | 6-chloro-2-phenyl-3-methylindole | 70-80 |
| 4 | 4-Methylcyclohexanone | 6-chloro-8-methyl-1,2,3,4-tetrahydrocarbazole | 80-90 |
| 5 | Butan-2-one | 6-chloro-2,3-dimethylindole | 75-85 |
Note: Yields are representative and can vary based on specific reaction conditions and purification efficiency.
Applications in Drug Discovery and Development
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs for a wide array of therapeutic areas including cancer, inflammation, and central nervous system disorders.[1][13][14] The introduction of a chlorine atom onto the indole ring at the 6-position can significantly influence the molecule's properties:
-
Increased Lipophilicity: The chloro group enhances the molecule's ability to cross biological membranes, potentially improving oral bioavailability and penetration of the blood-brain barrier.[3]
-
Metabolic Blocking: The C-Cl bond is strong and can block positions that are susceptible to metabolic oxidation, thereby increasing the drug's half-life.
-
Modified Binding Interactions: The electronegative chlorine atom can form halogen bonds or other non-covalent interactions within a target protein's active site, potentially increasing binding affinity and potency.
Derivatives of 6-chloroindole are precursors to kinase inhibitors and other targeted therapies, making this synthetic route highly relevant for modern drug discovery programs.[12]
Conclusion
The one-pot Fischer Indole Synthesis starting from 4-chlorophenylhydrazine offers a highly efficient, reliable, and versatile strategy for accessing valuable 6-chloroindole derivatives. The protocol detailed herein is robust and can be readily adapted for the synthesis of diverse compound libraries. By understanding the underlying mechanism and the rationale behind each experimental step, researchers can effectively apply this methodology to accelerate the discovery and development of novel indole-based therapeutics.
References
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Application Note: Advanced Techniques for Growing Single Crystals of 2-(4-Chlorophenyl)-1H-indole
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the techniques for growing high-quality single crystals of 2-(4-Chlorophenyl)-1H-indole, a key heterocyclic scaffold. Obtaining diffraction-quality single crystals is an indispensable prerequisite for unambiguous structure elucidation via X-ray crystallography, which in turn informs structure-activity relationship (SAR) studies, polymorphism screening, and computational modeling. This guide moves beyond simple protocols to explain the underlying physicochemical principles governing crystallization, offering a framework for rational experimental design and troubleshooting. We detail field-proven methodologies, including slow evaporation, vapor diffusion, and slow cooling, supplemented with expert insights into solvent selection, purity considerations, and environmental control.
Introduction: The Structural Imperative
This compound is a member of the 2-arylindole family, a privileged scaffold in medicinal chemistry and materials science.[1][2][3] The precise three-dimensional arrangement of its atoms, intermolecular interactions, and crystal packing are critical determinants of its biological activity and material properties. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining this absolute structure. However, the success of SCXRD is entirely contingent on the availability of a high-quality single crystal, making crystallization the most significant bottleneck in the structural analysis workflow.[4]
This guide provides detailed, actionable protocols grounded in crystallization theory to empower researchers to overcome this challenge. The focus is not merely on procedural steps but on understanding the causality—the "why"—behind each experimental choice, enabling logical troubleshooting and adaptation for other challenging small molecules.
Foundational Principles of Crystallization
Crystallization is the process of transitioning a molecule from a disordered state (in solution) to a highly ordered, three-dimensional lattice. This process is driven by achieving a state of supersaturation , where the concentration of the solute exceeds its equilibrium solubility limit.[5] However, the rate at which supersaturation is approached is paramount; rapid changes often lead to amorphous precipitation or a shower of microcrystals, whereas slow, controlled progression through the metastable zone is required for the growth of large, well-ordered single crystals.[5][6]
Compound Purity: The Non-Negotiable Prerequisite
The purity of the starting material is the most critical factor for successful crystallization.[7][8] Impurities can inhibit nucleation, disrupt lattice formation, or be incorporated into the crystal, leading to defects and poor diffraction quality.
-
Recommendation: The this compound sample should be purified to the highest possible degree (ideally >98%) using techniques such as flash column chromatography or recrystallization prior to attempting single crystal growth. The final purification step should be followed by rigorous drying under high vacuum to remove residual solvents, which can also act as impurities.
Synthesis of this compound
A common and effective method for synthesizing 2-arylindoles is the Fischer indole synthesis .[9][10] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an appropriate aldehyde or ketone.[11][12]
For this compound, the synthesis would typically proceed by reacting phenylhydrazine with 4-chloroacetophenone to form the corresponding phenylhydrazone, followed by cyclization under acidic conditions (e.g., using polyphosphoric acid, zinc chloride, or acetic acid).[9][11]
Physicochemical Properties
Understanding the properties of the target molecule is key to designing a crystallization strategy.
| Property | Value | Source |
| IUPAC Name | This compound | [13] |
| Molecular Formula | C₁₄H₁₀ClN | [13] |
| Molecular Weight | 227.69 g/mol | [13][14] |
| General Solubility | Generally soluble in polar organic solvents like ethyl acetate, acetonitrile, and DMF; less soluble in non-polar solvents like hexanes.[15][16] |
Core Experimental Protocols for Crystal Growth
It is highly recommended to screen several techniques and solvent systems in parallel using small amounts of material (5-20 mg).[4][17]
Method 1: Slow Evaporation
This is often the simplest method, relying on the gradual removal of solvent to increase the solute concentration to the point of supersaturation.[6][18][19]
Causality: The slow rate of evaporation is crucial. If the solvent evaporates too quickly, the system rapidly becomes highly supersaturated, favoring rapid nucleation over slow crystal growth, resulting in many small crystals.[20] The choice of a solvent in which the compound is moderately soluble is ideal.[8]
Step-by-Step Protocol:
-
Solution Preparation: Dissolve 5-10 mg of purified this compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like DCM/hexane). Start with a volume that fully dissolves the compound (e.g., 1-2 mL).
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, small glass vial (e.g., a 2 mL shell vial). This removes dust and other particulates that can act as unwanted nucleation sites.[8]
-
Setup: Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number and size of the holes control the rate of evaporation.[19]
-
Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet drawer) at a constant temperature.[4]
-
Monitoring: Observe the vial periodically over several days to weeks without disturbing it.
Caption: Workflow for the Slow Evaporation crystallization method.
Method 2: Vapor Diffusion
Vapor diffusion is arguably the most successful technique for small molecules.[7] It involves slowly changing the solvent composition of the solution containing the compound by allowing an "anti-solvent" (a solvent in which the compound is insoluble) to diffuse in via the vapor phase.[5][21]
Causality: The slow diffusion of the anti-solvent vapor gradually decreases the solubility of the compound in the primary solvent, gently pushing the system into the metastable zone where high-quality crystals can grow.[22][23] The rate is controlled by the vapor pressures of the two solvents.
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent pair: a "good" solvent that dissolves the compound (e.g., Toluene, THF, Dichloromethane) and a volatile "anti-solvent" in which the compound is insoluble (e.g., Pentane, Hexane, Diethyl Ether).[7] The good solvent should ideally be less volatile than the anti-solvent.[23]
-
Preparation: In a small, open inner vial (e.g., 0.5 mL), dissolve 5-10 mg of the compound in a minimal amount of the "good" solvent to create a concentrated solution.
-
Setup: Place this inner vial inside a larger outer vial or jar (e.g., a 4 mL vial) that contains a small amount (e.g., 1-2 mL) of the anti-solvent.
-
Sealing: Tightly seal the outer vial. This creates a closed system where the anti-solvent vapor can equilibrate with the solution in the inner vial.[21]
-
Incubation: Place the sealed setup in a stable, vibration-free environment.
-
Monitoring: Crystals typically form at the bottom of the inner vial over several days.
Caption: Principle of the Vapor Diffusion crystallization method.
Method 3: Slow Cooling
This technique is effective for compounds that have a significant difference in solubility at different temperatures.[7] A saturated or near-saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[6]
Causality: As the solution cools, the solubility of the compound decreases, leading to supersaturation. The key is a slow cooling rate, which prevents the system from crashing out as a precipitate and allows for orderly crystal growth.[20]
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent (e.g., acetonitrile, ethanol) in which this compound is significantly more soluble when hot than when cold.
-
Solution Preparation: In a test tube or small Erlenmeyer flask, prepare a nearly saturated solution of the compound by gently warming the solvent. Add the solid in portions until a small amount no longer dissolves. Then, add a tiny amount of additional solvent to just dissolve the remaining solid.
-
Insulation & Cooling: Stopper the flask and place it into a large, insulated container (like a Dewar flask) filled with hot water at a similar temperature.[6]
-
Incubation: Allow the entire system to cool slowly and undisturbed to room temperature over 24-48 hours.
-
Further Cooling (Optional): If no crystals form at room temperature, the container can be moved to a refrigerator (4 °C) to further decrease solubility.
Troubleshooting Common Crystallization Problems
Even with careful execution, challenges are common. The following table provides a guide to diagnosing and solving frequent issues.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | The solution is not sufficiently supersaturated. | - For Evaporation: Use a cap with more/larger holes to slightly increase the evaporation rate.[19]- For Diffusion: Try a different anti-solvent that has higher miscibility with the good solvent.- For Cooling: The starting concentration was too low. Try again with a more concentrated solution.[20] |
| "Oiling Out" | The compound's solubility is too high at the point of saturation, or the rate of supersaturation is too fast, causing it to come out of solution as a liquid phase above its melting point.[20] | - Use a more dilute starting solution.[20]- Slow down the process (slower evaporation/diffusion/cooling).- Try a different solvent system where the compound is less soluble.[24] |
| Amorphous Precipitate | Supersaturation was achieved too quickly, causing the solid to crash out of solution without forming an ordered lattice. | - Decrease the starting concentration.[4] - Significantly slow down the rate of crystallization (e.g., smaller holes for evaporation, place diffusion setup in a refrigerator).[4][25] |
| Many Small Crystals | The rate of nucleation is too high, often due to excessive supersaturation or the presence of nucleation sites (e.g., dust). | - Ensure all glassware is scrupulously clean and filter the initial solution.[8]- Decrease the concentration of the solution.[4]- Slow down the crystallization process. |
| Poor Crystal Quality | Rapid or uninhibited growth; presence of impurities. | - Slow down the crystallization process.- Further purify the compound.[7]- Try a different solvent system, as solvent molecules can sometimes be incorporated into the crystal lattice and affect packing.[7][26] |
References
- BenchChem. (n.d.). Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis.
- Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1736-1765. DOI:10.1039/D2CS00697A.
- Lokanath, N. K., et al. (2016). Synthesis, Characterization and Crystal structure Studies of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole. Der Pharma Chemica, 8(13), 242-246.
- ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?
- Unknown. (n.d.). Crystallization of small molecules.
- Sieroń, L., et al. (2018). Structure and Morphology of Indole Analogue Crystals. Crystals, 8(3), 119.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Wisconsin-Madison, Department of Chemistry. (2006). Crystallisation Techniques.
- Jones, C. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.
- University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips.
- Staples, R. J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 70(Pt 7), a1.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds?
- University of California, San Diego, Department of Chemistry and Biochemistry. (n.d.). Slow Evaporation Method.
- J&K Scientific LLC. (2021). Fischer Indole Synthesis.
- Unknown. (n.d.). Fischer Indole Synthesis.
- École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization.
- MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal.
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
- Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Growing Crystals.
- National Toxicology Program. (1980). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
- J&K Scientific. (n.d.). 2-(4-Chlorophenyl)indole, 98%.
- ACS Publications. (2022). 2-Arylindoles: Concise Syntheses and a Privileged Scaffold for Fungicide Discovery. Journal of Agricultural and Food Chemistry.
- Figshare. (2022). 2‑Arylindoles: Concise Syntheses and a Privileged Scaffold for Fungicide Discovery.
- National Institutes of Health. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation.
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Application Note: Cell Cycle Analysis of Cancer Cells Treated with Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cell Cycle as a Prime Target in Oncology
The cell cycle is a fundamental and tightly regulated process that governs the replication and division of cells. Superficially, its link to cancer is straightforward: cancer is a disease characterized by uncontrolled cell proliferation, a direct consequence of a dysregulated cell cycle.[1][2] This loss of control often stems from mutations in genes that encode key cell cycle regulators.[2][3] Consequently, the molecular machinery of the cell cycle presents a critical target for the development of novel anticancer therapeutics.
Indole derivatives have emerged as a promising class of compounds in cancer research, demonstrating a wide range of biological activities.[4][5] Many of these derivatives exert their anticancer effects by interfering with cell cycle progression, inducing cell cycle arrest, and promoting apoptosis.[6][7][8] This application note provides a comprehensive guide to studying the effects of indole derivatives on the cell cycle of cancer cells, with a focus on flow cytometric analysis using propidium iodide (PI) staining.
Scientific Background: Indole Derivatives and Cell Cycle Regulation
Indole, a heterocyclic aromatic compound, serves as a scaffold for a multitude of natural and synthetic molecules with therapeutic potential. In oncology, indole derivatives have been shown to target various aspects of cancer cell biology, including signaling pathways, angiogenesis, and, crucially, cell cycle checkpoints.[6][7]
The cell cycle is composed of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Progression through these phases is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins and CDK inhibitors.[1][9] Checkpoints exist at the G1/S and G2/M transitions to ensure the fidelity of DNA replication and chromosome segregation.[10]
Indole derivatives can induce cell cycle arrest at these checkpoints through various mechanisms, such as:
-
Inhibition of CDKs: By blocking the activity of CDKs, these compounds can halt the cell cycle at specific phases.
-
Modulation of p53 and pRb pathways: These tumor suppressor pathways are critical for G1 arrest, and their activation by indole derivatives can prevent cells with damaged DNA from entering the S phase.[1]
-
Tubulin polymerization inhibition: Some indole derivatives can interfere with microtubule dynamics, leading to arrest in the M phase.[6][11]
Understanding the specific phase of cell cycle arrest induced by a novel indole derivative is a crucial step in elucidating its mechanism of action and assessing its therapeutic potential.
Experimental Workflow: From Cell Treatment to Data Analysis
The following diagram outlines the general workflow for assessing the impact of indole derivatives on the cancer cell cycle.
Figure 1: A generalized workflow for the analysis of cell cycle alterations in cancer cells following treatment with indole derivatives.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for treating a cancer cell line with an indole derivative, followed by staining with propidium iodide for cell cycle analysis via flow cytometry.[12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indole derivative stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)[15]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Allow cells to attach and resume growth overnight.
-
Treat the cells with the indole derivative at various concentrations (e.g., IC50, 2x IC50) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-only control.
-
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Carefully discard the supernatant and resuspend the cell pellet in a small volume of ice-cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. This step is crucial for fixing and permeabilizing the cells.[13][14]
-
Incubate the cells in 70% ethanol for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.[14]
-
-
Staining:
-
Centrifuge the fixed cells and carefully decant the ethanol.
-
Wash the cell pellet with PBS to remove residual ethanol.
-
Resuspend the cell pellet in the PI staining solution. The inclusion of RNase A is essential to degrade RNA and ensure that PI only binds to DNA.[12]
-
Incubate the cells in the dark at room temperature for 30 minutes.[15][16]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to generate a DNA content histogram.
-
Data Interpretation and Presentation
The output from the flow cytometer will be a histogram where the x-axis represents the fluorescence intensity of propidium iodide (proportional to DNA content) and the y-axis represents the number of cells.
-
G0/G1 Phase: A peak representing cells with 2n DNA content.
-
S Phase: A broad region between the G0/G1 and G2/M peaks, representing cells undergoing DNA synthesis.
-
G2/M Phase: A peak representing cells with 4n DNA content.
An accumulation of cells in a particular phase following treatment with an indole derivative indicates cell cycle arrest at that point.
Table 1: Example Data of Cell Cycle Distribution in Cancer Cells Treated with an Indole Derivative for 24 hours.
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.2 ± 2.1 | 28.5 ± 1.5 | 16.3 ± 1.8 |
| Indole Derivative (IC50) | 72.8 ± 3.4 | 15.1 ± 2.0 | 12.1 ± 1.3 |
| Indole Derivative (2x IC50) | 85.1 ± 4.0 | 8.2 ± 1.1 | 6.7 ± 0.9 |
The data in Table 1 suggests that the indole derivative induces a dose-dependent arrest in the G0/G1 phase of the cell cycle.
Visualizing the Mechanism: Cell Cycle Regulation
The following diagram illustrates the key regulatory points of the cell cycle that are often targeted by anticancer agents like indole derivatives.
Figure 2: A simplified diagram of the cell cycle and key regulatory proteins that can be targeted by indole derivatives.
Conclusion
The analysis of cell cycle distribution is a powerful tool for characterizing the mechanism of action of novel anticancer compounds. Indole derivatives represent a versatile class of molecules that can induce cell cycle arrest through various mechanisms.[7][8] The protocols and information provided in this application note offer a robust framework for researchers to investigate the effects of these promising compounds on cancer cell proliferation, thereby contributing to the development of more effective cancer therapies.
References
- Akhtar, M. J., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. [Link]
- Shapiro, G. I. (1997). The cell cycle and cancer. PNAS. [Link]
- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
- Clinician.com.
- Matthews, H. K., et al. (2022). Cell cycle control in cancer. Nature Reviews Molecular Cell Biology. [Link]
- Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
- Khan Academy. Cancer and the cell cycle. [Link]
- Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis. [Link]
- Akhtar, M. J., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Medicinal Chemistry. [Link]
- Kandioller, W., et al. (2019). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Semantic Scholar. [Link]
- Current Medicinal Chemistry. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. [Link]
- Cmoch, P., et al. (2022).
- Li, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online. [Link]
- Al-Ostath, M. H., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]
- National Center for Biotechnology Information. Genetics, Cancer Cell Cycle Phases. [Link]
- Sivaramkumar, M. S., et al. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening.
- MDPI. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
- ResearchGate. Flow cytometry analysis of the cell cycle.
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- 10. Cell cycle control in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Molecular Docking of 2-(4-Chlorophenyl)-1H-indole with the EGFR Kinase Domain
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, derivatives of 2-phenylindole have garnered significant interest for their potential as anticancer agents.[3][4] This application note provides a detailed, step-by-step protocol for conducting a molecular docking study of 2-(4-Chlorophenyl)-1H-indole, a key intermediate in the synthesis of bioactive compounds, against the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology. We will elucidate the principles of structure-based drug design, from target selection and validation to the final analysis of ligand-protein interactions, employing widely accessible computational tools. The causality behind each step is explained to provide a framework for robust and reproducible in silico screening.
Foundational Concepts: The "Why" of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[5] The primary goal is to simulate the molecular recognition process and predict the binding affinity, which is crucial for hit identification and lead optimization in drug discovery.[6]
The process can be broken down into two key components:
-
Sampling: This involves exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site. Algorithms like Genetic Algorithms (used in AutoDock) or Monte Carlo methods are employed to generate a diverse set of possible binding poses.[7][8]
-
Scoring: Once a pose is generated, a scoring function is used to estimate its binding affinity (e.g., in kcal/mol). These functions approximate the free energy of binding by considering factors like hydrogen bonds, van der Waals forces, and electrostatic interactions.[5][7] The pose with the lowest (most negative) score is predicted to be the most stable binding mode.
A successful docking study does not merely generate a number; it provides a structural hypothesis for how a molecule exerts its biological effect, guiding further experimental validation.
Target Selection and Rationale: Why EGFR?
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of various cancers, including non-small cell lung cancer and glioblastoma, making it a prime target for therapeutic intervention. Several approved drugs, such as Gefitinib and Erlotinib, function by inhibiting the EGFR kinase domain.
Indole derivatives have been specifically designed and synthesized as EGFR inhibitors, demonstrating the relevance of this scaffold for targeting this protein.[1][9] Given that this compound is a precursor for potential anticancer agents[3], investigating its interaction with the EGFR kinase domain is a logical and scientifically-grounded starting point for understanding its potential mechanism of action.
For this study, we will use the crystal structure of the EGFR kinase domain in complex with the inhibitor Erlotinib (PDB ID: 1M17). The presence of a co-crystallized ligand is critical for validating our docking protocol.[10]
Essential Software and Data
To ensure accessibility and reproducibility, this protocol utilizes freely available software and data repositories.
| Tool/Resource | Purpose | Source |
| Protein Data Bank (PDB) | Repository for 3D structures of biological macromolecules. | [Link] |
| PubChem | Database of chemical molecules and their activities. | [Link] |
| AutoDock Tools (ADT) | Graphical user interface for preparing protein and ligand files. | [Link] |
| AutoDock Vina | Molecular docking program for scoring and searching conformations. | [Link] |
| Open Babel | A chemical toolbox for converting between file formats. | [Link] |
| UCSF Chimera/PyMOL | Molecular visualization software for analysis and figure generation. |
Experimental Workflow Overview
The entire molecular docking process follows a structured workflow designed to ensure accuracy and validation at critical stages.
Caption: High-level workflow for the molecular docking study.
Protocol I: Ligand and Receptor Preparation
Meticulous preparation of both the ligand and the receptor is the most critical step for a meaningful docking simulation.[10] Errors introduced here, such as incorrect protonation states or missing atoms, will lead to unreliable results.
Caption: Detailed workflow for ligand and receptor preparation.
Ligand Preparation Protocol
-
Acquire Ligand Structure: Download the 3D conformer of this compound (PubChem CID: 220463) from the PubChem database in SDF format.
-
File Conversion: Use Open Babel or AutoDock Tools (ADT) to convert the SDF file into the PDBQT format required by AutoDock Vina. The PDBQT format includes atomic charges and information about rotatable bonds.
-
Energy Minimization (Optional but Recommended): Perform an energy minimization of the ligand structure using a force field (e.g., MMFF94) to ensure it is in a low-energy conformation. This can be done in software like Avogadro or UCSF Chimera.
-
Define Rotatable Bonds: In ADT, the program will automatically detect and define the rotatable bonds in the ligand, allowing for conformational flexibility during docking.[7]
-
Assign Charges: Use ADT to calculate and assign Gasteiger charges to the ligand atoms. These partial charges are essential for the scoring function to evaluate electrostatic interactions.
Receptor Preparation Protocol
-
Acquire Receptor Structure: Download the crystal structure of the EGFR kinase domain (PDB ID: 1M17) from the Protein Data Bank.
-
Clean the PDB File:
-
Open the PDB file in a molecular viewer (e.g., UCSF Chimera, PyMOL).
-
Remove all non-essential molecules. This includes water molecules, co-factors, and any other heteroatoms not critical for binding. Crucially, for this preparation step, also remove the co-crystallized ligand (Erlotinib, labeled as "AQ4" in 1M17). Save this cleaned protein structure as a new PDB file.
-
Rationale: Water molecules can interfere with docking unless they are known to play a critical role in mediating ligand binding, which requires more advanced simulation setups.[10][11] Removing the native ligand clears the binding site for our compound of interest.
-
-
Add Hydrogens and Charges:
-
Load the cleaned PDB file into AutoDock Tools.
-
Add polar hydrogens to the protein. Crystal structures often do not resolve hydrogen atom positions, which are vital for defining hydrogen bonds.[10]
-
Compute and assign Gasteiger charges to the protein atoms.
-
-
Set Receptor File Type: Define the receptor as a "macromolecule" and save the final prepared structure in the PDBQT format.
Protocol II: Docking Validation and Simulation
Before docking our test compound, we must validate that our chosen docking parameters can accurately reproduce the experimentally determined binding pose of a known ligand. This is a critical self-validating step that builds confidence in the results.[11][12]
Docking Validation Protocol (Redocking)
-
Prepare the Native Ligand: Extract the co-crystallized ligand, Erlotinib (AQ4), from the original 1M17 PDB file. Prepare it as a ligand following the steps in Protocol 5.1 (assign charges, define rotatable bonds, save as PDBQT).
-
Define the Grid Box: The grid box defines the search space for the docking algorithm.[10]
-
In ADT, center the grid box on the position of the co-crystallized Erlotinib.
-
Ensure the grid dimensions (e.g., 25 x 25 x 25 Å) are large enough to encompass the entire binding site and allow the ligand to rotate freely.
-
Rationale: Centering the grid on a known ligand focuses the computational search on the active site of interest, a process known as "focused docking".
-
-
Run AutoDock Vina: Use the prepared receptor, the prepared native ligand (Erlotinib), and the grid parameters to run the docking simulation.
-
Analyze Validation Results:
-
Superimpose the top-ranked docked pose of Erlotinib with its original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystal poses.
-
Success Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable.[11][12]
-
Docking Simulation Protocol for this compound
-
Utilize Validated Parameters: Use the exact same prepared receptor (1M17) and grid box parameters from the successful validation run.
-
Select Ligand: Specify the prepared PDBQT file for this compound as the input ligand.
-
Execute Docking: Run the AutoDock Vina simulation. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space, though this will increase computation time.
-
Output: Vina will generate an output file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
Protocol III: Results Analysis and Interpretation
The output of a docking run is a set of poses and scores. The final step is to analyze this data to derive meaningful biological insights.
Caption: Workflow for the analysis of docking results.
-
Evaluate Binding Affinity: Examine the binding energy scores of the top-ranked poses. A more negative value suggests a stronger predicted binding affinity. Compare this value to the score obtained for the native ligand (Erlotinib) during validation to get a relative sense of potency.
| Compound | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| Erlotinib (Validation) | -9.5 | Met769, Leu768, Cys773 |
| This compound | -7.8 | Leu694, Val702, Ala719, Leu820 |
| Note: Values are hypothetical and for illustrative purposes. |
-
Visualize Binding Poses: Load the prepared receptor and the docking output file into UCSF Chimera or PyMOL.
-
Identify Key Interactions:
-
Analyze the top-ranked pose of this compound within the EGFR active site.
-
Use the visualization software's tools to identify potential hydrogen bonds between the ligand's indole nitrogen (a potential H-bond donor) and backbone/side-chain atoms of the protein.
-
Identify hydrophobic interactions between the phenyl and chlorophenyl rings of the ligand and nonpolar residues in the binding pocket (e.g., Leucine, Valine, Alanine).
-
Compare these interactions to those made by Erlotinib. Does the test compound occupy the same sub-pockets? Does it form analogous interactions? For example, Erlotinib's quinazoline nitrogen forms a critical hydrogen bond with the backbone of Met769 in the hinge region of EGFR. The analysis should check if the indole nitrogen of our compound can replicate this or a similar interaction.
-
Conclusion and Future Directions
This application note has outlined a comprehensive and validated protocol for the molecular docking of this compound against the EGFR kinase domain. By following these steps—from meticulous preparation and rigorous validation to detailed analysis—researchers can generate a reliable structural hypothesis for the compound's binding mode.
The docking results provide a static snapshot of a potential interaction. The predicted binding pose and interactions serve as a powerful starting point for further studies, including:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.[12]
-
Lead Optimization: The structural insights can guide the chemical modification of the indole scaffold to enhance binding affinity and selectivity.[6]
-
In Vitro Experimental Validation: Ultimately, computational predictions must be confirmed through experimental assays, such as enzymatic activity assays or cell-based proliferation assays, to measure the compound's actual biological effect.
References
- Feeney, M. A., & Tuffery, P. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
- Karaca, M., & Bonvin, A. M. J. J. (2021). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
- Gothwal, A., & Sharma, A. (2017). Molecular Docking: A structure-based drug designing approach. Journal of Scientific and Medical Research, 1(2), 1-8. [Link]
- D-Quest Bioinformatics. (2020).
- ResearchGate. (2020). Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole.
- ResearchGate. (2022). How to validate the molecular docking results?
- Zavodszky, M. I., & Kuhn, L. A. (2004). Lessons from Docking Validation.
- Wikipedia. (2023). Docking (molecular). Wikipedia. [Link]
- Perez-Castillo, Y., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
- ResearchGate. (2021). Structure of compounds 2-(4-chlorophenyl)-2, 3-dihydro-1H-isoindol-1-one (R=Cl) 1a and 2-(4-bromophenyl).
- ResearchGate. (2015). How can I validate a docking protocol?
- Chem-Impex International. (n.d.). This compound. Chem-Impex. [Link]
- ResearchGate. (2025). Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells.
- Khan, S. A., & Singh, N. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl)-4, 5-diphenyl-1H-imidazole as anti-inflammatory and antimicrobial agents. Der Pharma Chemica, 3(6), 443-449. [Link]
- Wang, S., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393. [Link]
- El-Damasy, A. K., et al. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. Molecules, 27(23), 8472. [Link]
- Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 28(19), 6777. [Link]
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Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Optimizing 2-(4-Chlorophenyl)-1H-indole Synthesis
Welcome to the comprehensive support center for the synthesis of 2-(4-Chlorophenyl)-1H-indole. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this valuable indole intermediate. This compound is a crucial building block in the development of a wide range of pharmaceuticals, including anti-cancer and anti-inflammatory agents, as well as materials for organic electronics.[1][2] This guide moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and field-tested optimization strategies.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries encountered during the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
The two most prevalent and historically significant methods are the Fischer indole synthesis and the Bischler-Möhlau indole synthesis. The Fischer synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[3][4] The Bischler-Möhlau method synthesizes 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline derivative.[5][6] More modern approaches, such as palladium-catalyzed cross-coupling reactions, also offer efficient routes.[7][8]
Q2: My Fischer indole synthesis is giving a low yield. What are the common culprits?
Low yields in Fischer indole synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: This reaction is highly sensitive to temperature and the strength of the acid catalyst.[9]
-
Purity of Starting Materials: Impurities present in the arylhydrazine or carbonyl compounds can lead to undesirable side reactions.[9]
-
Steric Hindrance: Bulky substituents on either of the reactants can impede the reaction.[9]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl2, PPA, HCl, H2SO4) are critical and often require empirical optimization.[9]
Q3: I'm observing multiple spots on my TLC during a Bischler-Möhlau synthesis. What could be the issue?
The Bischler-Möhlau synthesis is known for sometimes producing unpredictable regiochemistry, leading to a mixture of 2-aryl and 3-aryl indole regioisomers.[10] The reaction conditions, including the use of microwave heating, can significantly influence the outcome.[10] The formation of multiple products is often a result of the complex mechanistic pathways involved.[10]
Q4: How can I improve the purification of my crude this compound?
Purification of indole derivatives can be challenging due to the presence of closely related impurities.[9]
-
Column Chromatography: This is a widely used method. The choice of the solvent system is crucial for achieving good separation.[9]
-
Recrystallization: This technique can yield high-purity indoles, although it may lead to a lower recovery.[9] A mixed solvent system, such as methanol and water, has been found to be effective for crystallizing crude indole.[9]
Troubleshooting Guide: From Low Yield to High Purity
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems you may encounter during your synthesis.
Issue 1: Consistently Low Yield in Fischer Indole Synthesis
Question: I am consistently obtaining yields below 40% for the Fischer indole synthesis of this compound. I've tried various acid catalysts with minimal improvement. What should I investigate next?
Answer: A persistently low yield, despite varying the acid catalyst, points towards more fundamental issues with the reaction setup or the nature of your starting materials. Here’s a systematic approach to troubleshoot:
-
Re-evaluate Starting Material Purity:
-
Phenylhydrazine Stability: Phenylhydrazines can degrade over time, especially if not stored properly. Verify the purity of your phenylhydrazine hydrochloride by NMR or melting point. Impurities can significantly inhibit the reaction.
-
Acetophenone Quality: Ensure your 4-chloroacetophenone is free of contaminants. Consider distillation or recrystallization if purity is questionable.
-
-
Optimize Reaction Conditions Systematically:
-
Temperature Control is Key: The Fischer indole synthesis is often exothermic. A temperature that is too high can lead to decomposition and the formation of tar-like side products. Conversely, a temperature that is too low will result in an incomplete reaction. Experiment with a range of temperatures, for example, from 80°C to 120°C, and monitor the reaction progress by TLC.
-
Solvent Choice Matters: While acetic acid is a common solvent, exploring other high-boiling point solvents like ethanol or polyphosphoric acid (PPA) can sometimes improve yields.
-
-
Consider a Modified Procedure:
-
One-Pot vs. Two-Step: Instead of a one-pot reaction, try isolating the intermediate phenylhydrazone first. This allows for purification of the hydrazone, which can lead to a cleaner subsequent cyclization reaction and higher overall yield.
-
-
Mechanistic Insight: The key[11][11]-sigmatropic rearrangement in the Fischer synthesis is sensitive to electronic effects. Electron-donating groups on the phenylhydrazine can sometimes weaken the N-N bond, leading to undesired cleavage.[12] While the chloro-substituent on the phenyl group is electron-withdrawing, other subtle electronic factors could be at play.
Issue 2: Formation of Multiple Products in Bischler-Möhlau Synthesis
Question: My Bischler-Möhlau synthesis of this compound is yielding a mixture of products that are difficult to separate by column chromatography. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a known challenge in the Bischler-Möhlau synthesis.[10] The reaction can proceed through different mechanistic pathways, leading to both 2-aryl and 3-aryl indoles.[10] Here are some strategies to enhance the selectivity for the desired 2-aryl isomer:
-
Leverage an Excess of Aniline: Using a significant excess of the aniline reactant can favor the mechanistic pathway that leads to the 2-aryl indole.[10] This is because the pathway often involves a second molecule of aniline acting as a nucleophile.[10]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve the outcome of Bischler-Möhlau reactions, sometimes leading to better yields and selectivity.[10][13] The rapid and uniform heating provided by microwaves can favor one reaction pathway over others.
-
Alternative Catalysts: While traditional methods often rely on harsh conditions, the use of milder catalysts like lithium bromide has been explored to improve the reaction's performance.[5][6]
-
Investigate Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates and transition states, thereby affecting the regioselectivity. Experimenting with different solvents could be beneficial.
Issue 3: Difficulty in Removing Colored Impurities
Question: My final this compound product is off-white or yellowish, and I'm struggling to obtain a pure white solid. What purification techniques can I employ?
Answer: Colored impurities in indole synthesis are common and often arise from side reactions or decomposition products. Here are some effective purification strategies:
-
Recrystallization with Solvent Screening:
-
Systematically screen for an optimal recrystallization solvent or solvent pair. Good starting points include ethanol, methanol/water, toluene, or hexane/ethyl acetate mixtures. The goal is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
-
Activated Carbon Treatment:
-
Before recrystallization, dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities. Gently heat the solution with the activated carbon for a short period, then filter it hot through a pad of celite to remove the carbon before allowing the solution to cool for crystallization.
-
-
Column Chromatography Optimization:
-
If you are using column chromatography, ensure you are using an appropriate stationary phase and eluent system. A gradient elution might be necessary to separate closely related impurities. Sometimes, adding a small percentage of a more polar solvent like methanol to a hexane/ethyl acetate eluent system can improve separation.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: High-Yield Fischer Indole Synthesis
This protocol is optimized for a higher yield and purity of the final product.
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add 4'-chloroacetophenone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone precipitate.
-
Filter the solid hydrazone and wash it with cold ethanol. Dry the solid under vacuum.
Step 2: Cyclization to the Indole
-
In a separate flask, place a mixture of polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).
-
Heat the PPA to 80-90°C with mechanical stirring.
-
Carefully add the dried phenylhydrazone from Step 1 in portions to the hot PPA.
-
Increase the temperature to 100-120°C and stir for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis
This protocol utilizes microwave irradiation for a potentially faster and more efficient reaction.
-
In a microwave-safe reaction vessel, combine α-bromo-4-chloroacetophenone (1 equivalent), aniline (3-5 equivalents), and a catalytic amount of lithium bromide.
-
Add a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180°C) for a specified time (e.g., 15-30 minutes), with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Indole Synthesis | Phenylhydrazine, Ketone/Aldehyde, Acid Catalyst | High temperature, strong acid | Readily available starting materials, well-established | Can have low yields, harsh conditions, potential for side reactions |
| Bischler-Möhlau Synthesis | α-haloketone, Aniline | Excess aniline, high temperature | Direct route to 2-arylindoles | Harsh conditions, potential for regioisomer formation, often low yields |
| Palladium-Catalyzed Synthesis | 2-Iodoaniline, Terminal Alkyne, Pd catalyst | Milder conditions | High yields, good functional group tolerance | More expensive catalysts and starting materials |
Visualizations
Fischer Indole Synthesis Workflow
Caption: A streamlined workflow of the Fischer indole synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- ResearchGate. (n.d.). Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl].
- NIH. (n.d.). Why Do Some Fischer Indolizations Fail?.
- ResearchGate. (n.d.). Bischler–Möhlau indole synthesis.
- NIH. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
- Wikipedia. (n.d.). Fischer indole synthesis.
- MDPI. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation.
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
- Cambridge University Press. (n.d.). Fischer Indole Synthesis.
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
- Reddit. (2021). Problems with Fischer indole synthesis.
- NIH. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells.
- PubMed Central. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Royal Society of Chemistry. (n.d.). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors.
- ResearchGate. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation.
- Semantic Scholar. (2024). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives.
- PubMed Central. (n.d.). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors.
- Royal Society of Chemistry. (n.d.). Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatal.
- MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
- Google Patents. (n.d.). US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
Sources
- 1. escazuvillage.com [escazuvillage.com]
- 2. a2bchem.com [a2bchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 2-(4-Chlorophenyl)-1H-indole by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and troubleshooting strategies for the purification of crude 2-(4-Chlorophenyl)-1H-indole using column chromatography. Our goal is to move beyond simple procedural lists, offering a deeper understanding of the "why" behind each step to empower you to resolve challenges in your daily laboratory work.
Introduction to the Purification Challenge
This compound is a crucial heterocyclic scaffold in medicinal chemistry. Its purification via column chromatography, while routine, is often plagued by issues such as poor separation, product degradation, and low yield. The inherent characteristics of the indole ring system, including its moderate polarity and potential for interaction with the acidic surface of silica gel, necessitate a carefully optimized approach. This guide provides a structured, question-and-answer-based approach to troubleshoot common problems encountered during this specific purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing significant streaking of my this compound spot on the TLC plate. What's causing this and how can I fix it?
A1: Streaking on a silica gel TLC plate is a common issue when dealing with nitrogen-containing heterocycles like indoles.[1] This phenomenon is primarily due to the interaction between the basic nitrogen of the indole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to slow, uneven migration of the compound, resulting in a streak rather than a compact spot.
Troubleshooting Steps:
-
Addition of a Basic Modifier: The most effective way to counteract this is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system. TEA is a volatile base that will compete with your indole for the acidic sites on the silica, leading to sharper spots and improved resolution.[2]
-
Ammonia Solution: In some cases, a solution of methanol saturated with ammonia can be used as a component of the mobile phase, for instance, in a dichloromethane/methanol/ammonia system.[1]
-
-
Alternative Stationary Phase: If the addition of a basic modifier does not resolve the issue or is incompatible with your downstream applications, consider using a different stationary phase.
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic forms. For basic compounds like indoles, neutral or basic alumina can be an excellent alternative to silica gel, minimizing the strong acidic interactions.
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a viable option.[1]
-
Q2: My this compound is not eluting from the column, or the elution is extremely slow, leading to very broad bands.
A2: This issue typically points to two main culprits: an inappropriate solvent system or strong, irreversible adsorption of your compound to the stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-eluting compounds.
Detailed Solutions:
-
Optimize the Mobile Phase Polarity: The initial mobile phase composition should be chosen to give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[3] If your compound is not moving from the baseline, the eluent is not polar enough to displace it from the silica gel.
-
Compound Stability on Silica Gel: Indoles can sometimes be sensitive to the acidic nature of silica gel and may decompose on the column.[5]
-
2D TLC Test: To check for stability, you can perform a two-dimensional TLC. Spot your crude material on one corner of a TLC plate and run it in a suitable solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will move to a new position along the diagonal. If it has decomposed, you will see additional spots off the diagonal.[6]
-
Deactivation of Silica: If instability is confirmed, you can "deactivate" the silica gel by pre-treating it with water or a base to reduce its acidity.[5] However, a more straightforward approach is often to switch to a less acidic stationary phase like neutral alumina.
-
Q3: The separation between my desired product and a closely-running impurity is very poor. How can I improve the resolution?
A3: Achieving good resolution between compounds with similar polarities is a common challenge in column chromatography.
Strategies for Improved Resolution:
| Strategy | Description | Rationale |
| Optimize Solvent System | Test a variety of solvent systems with different selectivities. For example, if hexane/ethyl acetate is not providing adequate separation, try a system like dichloromethane/methanol or toluene/ethyl acetate. | Different solvents interact with the analyte and stationary phase in unique ways, which can alter the relative elution order and improve separation. |
| Reduce Column Loading | The amount of crude material loaded onto the column should ideally be 1-2% of the mass of the stationary phase for difficult separations.[1] | Overloading the column leads to broad, overlapping bands, which significantly reduces resolution. |
| Increase Column Length | For a given diameter, a longer column provides more theoretical plates, which enhances separation efficiency. | A longer path through the stationary phase provides more opportunities for the equilibrium between the mobile and stationary phases to be established, leading to better separation. |
| Decrease Flow Rate | Running the column at a slower flow rate can improve resolution, particularly for gravity columns. | A slower flow rate allows for better equilibration of the analyte between the stationary and mobile phases.[6] |
| Use Finer Silica Gel | Using silica gel with a smaller particle size (e.g., 230-400 mesh for flash chromatography) increases the surface area and the number of theoretical plates. | A larger surface area provides more sites for interaction, leading to improved separation. |
Q4: I have successfully purified my this compound, but the final yield is very low. Where could my product have been lost?
A4: Low recovery can be attributed to several factors, ranging from the experimental setup to the inherent properties of the compound.
Potential Causes and Solutions:
Caption: Decision tree for diagnosing low product yield.
In-depth Explanation:
-
Irreversible Adsorption/Decomposition: As discussed in Q1 and Q2, the acidic nature of silica gel can lead to strong, sometimes irreversible, binding or even decomposition of sensitive compounds like indoles.[5][7] The use of a basic modifier or an alternative stationary phase is the primary solution.[1][2]
-
Incomplete Elution: Your chosen mobile phase may not be strong enough to elute all of your product from the column. After you have collected the fractions containing the bulk of your product, it is good practice to flush the column with a much more polar solvent (a "polar flush") to see if any remaining material can be recovered.
-
Co-elution with Non-UV Active Impurities: If you are relying solely on a UV lamp to visualize your TLC plates, you may be combining fractions that contain your product with non-UV active impurities. This can lead to a lower-than-expected mass after solvent evaporation. Always use a secondary visualization technique, such as staining with potassium permanganate or vanillin, to get a more complete picture of the components in each fraction.
-
Improper Sample Loading: If the crude sample is not fully dissolved before loading, or if it precipitates at the top of the column, it will not chromatograph properly, leading to significant losses.
-
Dry Loading: For samples that have poor solubility in the initial mobile phase, a dry loading technique is recommended.[6] Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]
-
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare several TLC chambers with different solvent systems. A good starting point for this compound is a range of hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary spotter, apply a small spot of the dissolved crude product onto the baseline of a silica gel TLC plate.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the developed plates under a UV lamp (254 nm).
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4, with good separation from major impurities.[3] If streaking is observed, add 0.5% triethylamine to the chosen solvent system and repeat the TLC.
Protocol 2: Flash Column Chromatography
-
Column Packing (Slurry Method):
-
Select an appropriately sized column (typically aiming for a silica gel to crude product mass ratio of 50:1 to 100:1).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use air pressure to pack the column firmly. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Gently add a thin layer of sand on top to protect the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and apply pressure (using compressed air or nitrogen) to begin elution.
-
Collect fractions in an array of test tubes. The size of the fractions should be adjusted based on the column size and the separation achieved on TLC.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
References
- Benchchem. Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole.
- SciSpace.
- Benchchem.
- University of Rochester, Department of Chemistry.
- PubChem. This compound.
- Reddit.
- Reddit.
- ACS Publications.
- ChemistryViews.
- ResearchGate.
- Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Recrystallization of Solid Indole Compounds
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals and biologically active compounds. Achieving high purity of solid indole intermediates and final products is paramount for ensuring safety, efficacy, and reproducibility in research and manufacturing. Recrystallization is a powerful and widely employed technique for the purification of these crystalline solids.[1] However, the unique physicochemical properties of the indole ring system, including its capacity for hydrogen bonding and π-π stacking, can present specific challenges during the crystallization process.[2][3]
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues encountered during the recrystallization of indole compounds. By explaining the causality behind experimental choices, this guide aims to empower you to optimize your purification protocols, enhance yield and purity, and confidently address challenges as they arise.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common problems encountered during the recrystallization of indole compounds in a question-and-answer format. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My indole compound will not dissolve in the hot solvent, or I have to use an excessively large volume. What should I do?
Core Issue: Inadequate solvent selection is the primary reason for poor dissolution. The principle of "like dissolves like" is a good starting point, but the diverse nature of substituents on the indole ring requires careful consideration.[4]
Mechanistic Insight: The indole structure possesses both a polar N-H group capable of hydrogen bonding and a non-polar aromatic benzene ring that engages in π-π stacking.[2][5] The overall polarity of your specific indole derivative is a composite of these features and any functional groups attached.
-
Highly Polar Indoles: Indoles with polar substituents (e.g., -COOH, -OH, -NH2) will require more polar solvents for dissolution.
-
Non-Polar Indoles: Indoles with non-polar or bulky alkyl/aryl substituents will be more soluble in less polar organic solvents.
Solutions:
-
Systematic Solvent Screening: Conduct small-scale solubility tests with a few milligrams of your compound in 0.5-1 mL of various solvents at both room temperature and boiling.[4] A suitable solvent will exhibit low solubility at room temperature and high solubility upon heating.[1]
-
Employ a Mixed-Solvent System: This is a highly effective technique for compounds with challenging solubility profiles.[4]
-
Protocol: Dissolve your indole compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" (miscible) solvent (in which it is less soluble) dropwise until the solution becomes cloudy (the saturation point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[4]
-
Common Pairs for Indoles: Methanol/water, ethanol/water, and hexane/ethyl acetate are often successful combinations for indole derivatives.[4][6]
-
-
Increase Solvent Volume Incrementally: It's possible you are simply not using enough solvent. Add the hot solvent in small portions until the solid dissolves completely.[4]
Q2: My indole compound "oils out" instead of forming crystals upon cooling. How can I prevent this?
Core Issue: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid instead of solid crystals.[7] This is a frequent problem with impure samples or when the cooling rate is too fast.[8]
Mechanistic Insight: Oils are detrimental to purification as they are often excellent solvents for impurities. When the oil finally solidifies, these impurities become entrapped within the solid matrix, resulting in a product of low purity.[8]
-
Low Melting Point: If the melting point of your indole compound is lower than the temperature at which the solution becomes saturated, it will separate as a liquid.[7]
-
High Impurity Concentration: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[7]
-
Rapid Cooling: Fast cooling can lead to a high degree of supersaturation at a temperature above the compound's melting point.[8]
Solutions:
-
Reheat and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool much more slowly.[8]
-
Induce Crystallization: At a temperature just above where oiling occurs, try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Seeding: Add a tiny crystal of the pure compound to the solution. This "seed" acts as a template for crystal formation.
-
-
Slow Down the Cooling Process: Insulate the flask (e.g., with glass wool or by placing it in a beaker of warm water) to ensure a gradual decrease in temperature.[8]
-
Adjust the Solvent System: Select a solvent with a lower boiling point or modify your mixed-solvent ratio.[8]
Q3: No crystals have formed even after my solution has cooled to room temperature and been placed in an ice bath. What's wrong?
Core Issue: The solution is likely not supersaturated, meaning the concentration of your indole compound is too low for crystals to form.
Mechanistic Insight: Crystallization is an equilibrium process. For crystals to form, the concentration of the solute in the solution must exceed its solubility at that temperature.
Solutions:
-
Reduce Solvent Volume: The most common cause is using too much solvent.[9] Gently heat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.
-
Induce Crystallization: As mentioned previously, scratching the flask or adding a seed crystal can provide the necessary activation energy for nucleation to begin in a supersaturated solution.
-
Extended Cooling: Sometimes, crystallization is simply a slow process. Allow the flask to stand undisturbed in a cold environment for a longer period.
-
Add an Anti-Solvent (for single solvent systems): If your compound is dissolved in a "good" solvent, you can try adding a miscible "poor" solvent dropwise until turbidity persists, then warm to clarify and cool slowly.
Q4: My recovery of the purified indole crystals is very low. How can I improve the yield?
Core Issue: A low yield can result from several factors, including using too much solvent, premature crystallization, or incomplete precipitation.
Mechanistic Insight: Some loss of product is inevitable, as the compound will have some finite solubility in the cold mother liquor.[10] The goal is to minimize these losses.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve your compound.[10]
-
Prevent Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. Rinsing the filter paper with a small amount of hot solvent can also help.[4]
-
Ensure Complete Cooling: Cool your solution in an ice bath for at least 30 minutes to maximize the precipitation of your product.
-
Wash Crystals with Ice-Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of your product.
-
Recover a Second Crop: The mother liquor (the filtrate) can be concentrated by boiling off a portion of the solvent and re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Solvent Selection Guide for Indole Compounds
Choosing the right solvent is the most critical step in a successful recrystallization.[1] The following table provides a guide to common solvents and their properties, along with their suitability for different types of indole derivatives.
| Solvent | Boiling Point (°C) | Polarity | Hansen Solubility Parameters (δD, δP, δH) | Suitable for Indole Types | Notes |
| Water | 100 | Very High | 15.5, 16.0, 42.3 | Highly polar indoles (e.g., with -COOH, multiple -OH groups). | Often used as an anti-solvent with alcohols.[6] |
| Methanol | 65 | High | 14.9, 12.3, 22.3 | Polar indoles. | Good "good" solvent in mixed systems with water.[6] |
| Ethanol | 78 | High | 15.8, 8.8, 19.4 | General purpose for many indole alkaloids.[11] | Good "good" solvent in mixed systems with water.[11] |
| Isopropanol | 82 | Medium-High | 15.8, 6.1, 16.4 | Moderately polar indoles. | |
| Acetonitrile | 82 | Medium-High | 15.3, 18.0, 6.1 | Indoles with nitrile or other polar groups. | |
| Ethyl Acetate | 77 | Medium | 15.8, 5.3, 7.2 | Moderately polar to non-polar indoles. | Often used in a mixed system with hexanes.[4] |
| Acetone | 56 | Medium | 15.5, 10.4, 7.0 | Moderately polar indoles. | |
| Dichloromethane | 40 | Medium-Low | 17.0, 7.3, 7.1 | Less polar indoles. | Volatility can be an issue; use in a well-ventilated fume hood. |
| Toluene | 111 | Low | 18.0, 1.4, 2.0 | Non-polar indoles. | High boiling point may increase risk of oiling out or degradation. |
| Hexanes | ~69 | Very Low | 14.9, 0.0, 0.0 | Very non-polar indoles. | Often used as the "poor" solvent (anti-solvent).[4] |
Hansen Solubility Parameters (HSP) represent the dispersion (δD), polar (δP), and hydrogen bonding (δH) contributions to solubility. Solvents with similar HSP values to the solute are more likely to be effective.[12]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 5-Bromoindole
This protocol is adapted from a literature procedure for the purification of 5-bromoindole.[11]
Materials:
-
Crude 5-bromoindole
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude 5-bromoindole in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed clean flask.
-
Crystallization: Remove the flask from the heat. Add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Workflow for Recrystallization of an Indole Compound
Caption: A general workflow for the recrystallization of a solid indole compound.
References
- Current time information in Merrimack County, US. Google Search.
- Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K. Journal of Solution Chemistry.
- Tryptophan - Solubility of Things. Solubility of Things.
- Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. PMC - NIH.
- Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K.
- Saturated Solubility and Thermodynamic Evaluation of l -Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K.
- Solubility of d -Tryptophan and l -Tyrosine in Several Organic Solvents: Determination and Solvent Effect.
- Structure and Morphology of Indole Analogue Crystals.
- Synthesis of 5-Bromo Indole. Erowid.
- Indole ring binds to 7-methylguanine base by pi-pi stacking interaction.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.
- π stacking interactions between the indole ring systems in (I).
- Recrystallization. University of California, Los Angeles.
- Indole-3-acetic Acid. Organic Syntheses Procedure.
- 5-bromoindole preparation method.
- π–π Stacking Interaction of Metal Phenoxyl Radical Complexes. MDPI.
- Method for preparing 5-bromoindole.
- A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking. MDPI.
- Importance of indole N-H hydrogen bonding in the organization and dynamics of gramicidin channels. PubMed.
- π stacking interactions between the indole ring systems in (I).
- Crystallization purification of indole.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Process for the production of indole acids.
- The Problem of Oiling Out in Chemical Process Development. KiloMentor.
- How to prepare and use 5-BROMOINDOLINE effectively? Guidechem.
- Effects of electron‐withdrawing groups.
- The effect of the electron‐withdrawing and electron‐donating groups.
- Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. American Journal of Medical Science and Chemical Research.
- Recrystalliz
- Preventing "oiling out" during recrystallization of acetophenone deriv
- Hydrogen Bonding in Amorphous Indomethacin. PMC - NIH.
- Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research.
- Wh
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
- Extraction and isolation of indole alkaloids from Tabernaemontana catharinensis A.DC: Technical and economical analysis. Elsevier.
- Dimeric indole alkaloid purification process.
- Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology - Oxford Academic.
- The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogen
- Modification of indole by electron-rich atoms and their application in novel electron donor materials.
- Solvent Dependence of Cyanoindole Fluorescence Lifetime. PMC - NIH.
- Process of producing indole-3-acetic acids.
- Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol.
- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.
- Solvent Miscibility Table. Sigma-Aldrich.
- Common Organic Solvents: Table of Properties. University of California, Berkeley.
- Degradation of substituted indoles by an indole-degrading methanogenic consortium. HKU Scholars Hub.
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Troubleshooting common issues in Fischer indole synthesis reactions
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Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this foundational reaction. Here, you will find in-depth, question-and-answer-based troubleshooting guides rooted in mechanistic principles to help you optimize your reactions and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The reaction converts an arylhydrazone, formed from an arylhydrazine and an aldehyde or ketone, into an indole using an acid catalyst.[1][2] The key steps are:
-
Hydrazone Formation: Condensation of the arylhydrazine and the carbonyl compound.[3]
-
Tautomerization: The hydrazone tautomerizes to an enamine intermediate.[3][4]
-
[1][1]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes this key bond-forming electrocyclic rearrangement, breaking the N-N bond.[3][4][5]
-
Cyclization & Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the stable, aromatic indole ring.[3][4][6]
Q2: Which acid catalysts are most effective?
A2: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃) are effective.[2][4][6][7][8][9] Polyphosphoric acid (PPA) is also a common and potent choice, often used for difficult cyclizations.[3][6] The optimal catalyst is substrate-dependent and often requires empirical screening.
Q3: Can I perform the reaction as a "one-pot" synthesis?
A3: Yes, one of the advantages of this synthesis is that the intermediate arylhydrazone does not need to be isolated.[1] You can directly subject an equimolar mixture of the arylhydrazine and carbonyl compound to the indolization conditions.[1][6]
In-Depth Troubleshooting Guides
Problem: Low to No Product Yield
This is one of the most common issues and can arise from several distinct problems during the reaction sequence.
Q4: My reaction is not producing any indole, or the yield is extremely low. What are the primary causes?
A4: Low or no yield can stem from several factors, often related to starting material purity, reaction conditions, or electronic effects.[10]
-
Cause 1: Incomplete Hydrazone Formation. The initial condensation is a crucial equilibrium. Ensure your carbonyl compound is pure, as impurities can inhibit this step.[10] The pH is also critical; excessively acidic conditions will protonate the hydrazine, rendering it non-nucleophilic.
-
Cause 2: Sub-optimal Reaction Conditions. The Fischer indole synthesis is highly sensitive to temperature and acid strength.[10][11] Insufficient heat may prevent the[1][1]-sigmatropic rearrangement, while excessive heat can lead to decomposition and tar formation.[11]
-
Cause 3: Electronic Effects & N-N Bond Cleavage. Strong electron-donating groups on the carbonyl compound can over-stabilize a key intermediate. This can lead to a competing reaction where the N-N bond cleaves heterolytically, preventing the desired cyclization.[10][12] This is a known reason for the failure of syntheses aiming for 3-aminoindoles.[12]
-
Cause 4: Poor Quality of Phenylhydrazine. Phenylhydrazines can degrade over time. It is recommended to use freshly distilled or purified phenylhydrazine. Using the hydrochloride salt, which is often more stable, can also be beneficial.[13]
Recommended Actions & Protocols
-
Verify Starting Materials: Confirm the purity of your arylhydrazine and carbonyl compound by NMR or other appropriate analytical methods.
-
Optimize Reaction Conditions: Systematically screen different acid catalysts, concentrations, solvents, and temperatures.[10][14] Acetic acid, for instance, can serve as both a solvent and a mild acid catalyst, which can be ideal for sensitive substrates.[7][13]
-
Isolate the Hydrazone: If you suspect the initial condensation is the issue, pre-form and isolate the hydrazone intermediate before subjecting it to the cyclization conditions. This confirms the first step is successful and allows for more controlled optimization of the cyclization.
Problem: Excessive Tar Formation
The formation of a dark, insoluble tar is a frequent sign of decomposition and side reactions.
Q5: My reaction turned into a black tar. What causes this and how can I prevent it?
A5: Tar formation is typically caused by overly harsh reaction conditions or competing side reactions like polymerization.
-
Cause 1: Excessively High Temperature or Strong Acid. High temperatures and highly concentrated acids can cause the degradation of starting materials, intermediates, or the indole product itself.[11]
-
Cause 2: Aldol Condensation. Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation, leading to polymeric byproducts.[10]
-
Cause 3: Unstable Substrates. Some substrates are inherently unstable to the strong acids and high heat required for the reaction, leading to decomposition pathways.[11]
Recommended Actions & Protocols
-
Reduce Reaction Severity: Lower the reaction temperature and/or use a milder acid catalyst. For example, switching from PPA to ZnCl₂ or even acetic acid can mitigate decomposition.[13]
-
Dilute the Reaction: Running the reaction at a lower concentration can sometimes reduce the rate of bimolecular side reactions like polymerization.
-
Use a Two-Step Procedure: Isolate the hydrazone first. This allows you to use milder conditions for the initial condensation and then carefully optimize the cyclization step separately, finding a temperature that is high enough for cyclization but low enough to prevent significant decomposition.
Data Presentation: Catalyst and Condition Selection
The choice of acid and solvent is critical and substrate-dependent. The following table summarizes common starting points for optimization.
| Catalyst Type | Examples | Typical Solvents | Temperature Range (°C) | Notes |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Acetic Acid, Ethanol, Toluene | 80 - Reflux | Widely used; strength needs to be matched to substrate reactivity.[4][6][7] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃ | Dioxane, Toluene, Acetic Acid | 80 - Reflux | Very common; ZnCl₂ is a workhorse for this reaction.[3][4][6][15] |
| Dehydrating Acids | Polyphosphoric Acid (PPA) | Neat (PPA as solvent) | 100 - 200 | Very effective for difficult cyclizations but can be harsh. |
| Specialty Reagents | Eaton's Reagent (P₂O₅/MeSO₃H) | Dichloromethane, Sulfolane | Varies | Can provide excellent regiocontrol for certain substrates.[16] |
Problem: Incorrect Regioisomer Formed
When using unsymmetrical ketones, the formation of two different indole regioisomers is possible.
Q6: My reaction with an unsymmetrical ketone gave the wrong isomer or a mixture of isomers. How can I control the regioselectivity?
A6: Regioselectivity is a known challenge and is influenced by steric effects, electronic effects, and the acidity of the reaction medium.[16]
-
Mechanism of Selection: The key[1][1]-sigmatropic rearrangement occurs via an enamine intermediate. An unsymmetrical ketone can form two different enamines, leading to two potential indole products.
-
Steric Control: Generally, the reaction will favor the formation of the enamine on the less sterically hindered side of the ketone.
-
Acid Strength Control: The acidity of the medium plays a crucial role. Weaker acidic conditions may favor the thermodynamically more stable enamine, while stronger acids can favor the kinetically formed enamine.[17] Studies have shown that the ratio of isomers can be dramatically altered by changing the concentration of the acid catalyst.[17] For example, using P₂O₅ in methanesulfonic acid (Eaton's reagent) has been shown to provide unprecedented control, favoring the 3-unsubstituted indole from methyl ketones.[16]
-
Electronic Effects: Electron-withdrawing groups on the ketone can disfavor the formation of the adjacent enamine, influencing the final product distribution.[18]
Recommended Actions & Protocols
-
Screen Acid Catalysts: This is the most effective strategy. Test a range of acids from mild (acetic acid) to strong (PPA, Eaton's reagent). The product ratio can vary significantly between different acid systems.[17]
-
Modify the Substrate: If possible, introduce a bulky group to sterically block one of the α-positions of the ketone, forcing the reaction to proceed with the desired regioselectivity.
Visualization of Key Concepts
General Mechanism Workflow
The following diagram illustrates the core transformations in the Fischer indole synthesis.
Caption: Core reaction sequence of the Fischer indole synthesis.
Troubleshooting Decision Tree
This workflow provides a logical path for diagnosing a failed or low-yielding reaction.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
- Wikipedia. (2023). Fischer indole synthesis. Wikipedia.
- Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing.
- Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU.
- Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). DOI:10.1039/D2GC00724J.
- ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. ResearchGate.
- Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange.
- Houk, K. N., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. PMC - NIH.
- Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
- Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with New Jersey.
- Palmer, B. D., & Waring, A. J. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed.
- Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info.
- Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate.
- YouTube. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples.
Sources
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. testbook.com [testbook.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchwithnj.com [researchwithnj.com]
- 17. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Indoles
Welcome to the Technical Support Center for the N-alkylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven insights.
Troubleshooting Guide: Navigating Common Experimental Hurdles
Issue 1: Poor Regioselectivity - Significant C3-Alkylation Observed
A primary challenge in indole chemistry is controlling the site of alkylation. The indole nucleus features two main nucleophilic centers: the N1-position and the C3-position. The inherent nucleophilicity of the C3 position often leads to undesired C-alkylation as a competing side reaction.[1][2][3]
Root Cause Analysis:
-
Incomplete Deprotonation: If the indole N-H is not fully deprotonated to form the indolate anion, the neutral indole, which is more nucleophilic at C3, can react with the electrophile.[1][2]
-
Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in directing the regioselectivity. For instance, less polar solvents may not sufficiently solvate the indolate anion, leading to C3-alkylation.
-
Kinetic vs. Thermodynamic Control: C3-alkylation is often the kinetically favored pathway, while N-alkylation is the thermodynamically more stable outcome.[2][4]
Solutions:
-
Ensure Complete Deprotonation: The use of a strong base is crucial to fully generate the indolate anion, which is more nucleophilic on the nitrogen atom.
-
Optimize the Solvent System: Polar aprotic solvents are generally preferred as they effectively solvate the cation and promote the formation of a "naked" indolate anion, favoring N-alkylation.
-
Adjust the Reaction Temperature: Higher temperatures can help overcome the kinetic barrier for N-alkylation.
-
Consider Counter-ion Effects: The nature of the cation from the base can influence the reaction's regioselectivity.
-
Utilize Modern Catalytic Methods: For challenging substrates, catalyst control can offer superior regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Reaction Yield
Low yields can be attributed to a variety of factors, from incomplete reactions to product degradation.
Root Cause Analysis:
-
Incomplete Deprotonation: As with poor regioselectivity, insufficient base will result in unreacted starting material.[2]
-
Inactive Alkylating Agent: The electrophile may be degraded or inherently unreactive.
-
Suboptimal Reaction Time or Temperature: The reaction may not have reached completion, or the temperature may be too low to overcome the activation energy.
-
Moisture in the Reaction: Strong bases like NaH are highly reactive with water, which will consume the base and inhibit deprotonation.
Solutions:
-
Verify Reagent Purity and Stoichiometry: Ensure all reagents are pure and used in the correct amounts.
-
Action: Use freshly opened or properly stored anhydrous solvents and reagents. Confirm the stoichiometry, particularly of the base and alkylating agent.
-
-
Enhance Alkylating Agent Reactivity:
-
Action: If using an alkyl chloride or bromide, consider switching to the more reactive alkyl iodide. Alternatively, a catalytic amount of potassium iodide (KI) can be added to generate the alkyl iodide in situ.
-
-
Optimize Reaction Conditions:
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.[2]
-
-
Ensure Anhydrous Conditions:
-
Action: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents.
-
Issue 3: Formation of Dialkylated Products
Dialkylation, where both the nitrogen and a carbon (typically C3) are alkylated, can occur under forcing conditions or with highly reactive electrophiles.[1]
Solutions:
-
Control Stoichiometry:
-
Moderate Reaction Conditions:
-
Action: Monitor the reaction closely and quench it as soon as the desired mono-N-alkylated product is formed. Lowering the reaction temperature can also help control reactivity.
-
-
Steric Hindrance:
-
Action: If feasible for the target molecule, using a bulkier alkylating agent can sterically disfavor a second alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the "classical" conditions for the N-alkylation of indoles?
A1: The classical and widely used method involves the deprotonation of the indole with a strong base, followed by the addition of an alkylating agent.[5]
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) is the most common choice.[1]
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are standard.[1]
-
Procedure: The indole is dissolved in the anhydrous solvent, cooled to 0 °C, and the NaH is added portion-wise. After hydrogen evolution ceases, the alkylating agent (typically an alkyl halide) is added, and the reaction is stirred to completion.[2]
Q2: My indole has sensitive functional groups that are not compatible with strong bases like NaH. What are my options?
A2: For substrates with base-sensitive functional groups, milder reaction conditions are necessary.
-
Weaker Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly with more reactive alkylating agents.[1]
-
Organic Bases: Non-nucleophilic organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be used.[1][6]
-
Phase-Transfer Catalysis (PTC): This technique allows the use of weaker inorganic bases (e.g., 50% aq. NaOH) in a biphasic system with a phase-transfer catalyst like a quaternary ammonium salt.[7][8] This method often avoids the need for anhydrous solvents.[9]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction, often allowing for the use of milder conditions and shorter reaction times.[10][11]
Q3: How can I prevent C-alkylation when N-alkylation is the desired outcome?
A3: Favoring N-alkylation over C-alkylation is a matter of controlling the reaction conditions to favor the thermodynamic product.
-
Summary of Key Strategies:
-
Use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) to ensure complete deprotonation of the indole nitrogen.[1][2]
-
Increase the reaction temperature to favor the thermodynamically more stable N-alkylated product.[1][5]
-
In some cases, the use of a protecting group at the C3 position can be employed to physically block C-alkylation, although this adds extra steps to the synthesis.
-
Q4: What is the general mechanism for the N-alkylation of indoles?
A4: The reaction proceeds via a two-step mechanism:
-
Deprotonation: A base removes the acidic proton from the indole nitrogen (N1), forming a resonance-stabilized indolate anion.
-
Nucleophilic Attack: The indolate anion, with significant electron density on the nitrogen atom, acts as a nucleophile and attacks the electrophilic alkylating agent (e.g., an alkyl halide) in an SN2 reaction to form the N-alkylated indole product.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. collaborate.umb.edu [collaborate.umb.edu]
Technical Support Center: A Researcher's Guide to Purifying Indole Syntheses
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a critical, yet often challenging, step in indole synthesis: the removal of unreacted starting materials and byproducts. Our approach is grounded in years of field-proven experience to ensure you can achieve the highest purity for your target indole derivatives.
The Challenge of Purity in Indole Synthesis
Indole synthesis, while a cornerstone of heterocyclic chemistry, often results in complex reaction mixtures. The presence of unreacted starting materials such as arylhydrazines, anilines, or nitro-aromatics, alongside various side products, can complicate downstream applications and compromise the integrity of your research.[1][2] This guide will equip you with the knowledge and practical protocols to effectively purify your desired indole compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Monitoring Your Reaction and Identifying Impurities
Q1: How can I effectively monitor the progress of my indole synthesis and identify the presence of starting materials and byproducts?
A1: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring.
-
Visualization is Key: Indole derivatives, often being UV-active due to their aromatic nature, can be visualized under a UV lamp (254 nm) on TLC plates containing a fluorescent indicator.[3] Many starting materials, like phenylhydrazine and ketones, are also UV-active.
-
Staining for Clarity: To differentiate between your indole product and certain impurities, specific TLC stains are highly effective.
-
p-Anisaldehyde Stain: This is an excellent general-purpose stain that reacts with various functional groups, often producing distinct colors.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This stain is highly specific for indoles, typically producing a blue or purple spot.[4][5] This allows for confident identification of your product spot on the TLC plate.
-
2,4-Dinitrophenylhydrazine (DNP) Stain: This stain is used to detect residual aldehydes or ketones, which will appear as yellow to red spots.
-
TLC Staining Protocol: Ehrlich's Reagent
-
Preparation: Dissolve 0.5 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of acetone (or 95% ethanol) and 10 mL of concentrated hydrochloric acid.[4]
-
Application: After running your TLC, briefly dip the dried plate into the stain or spray it evenly.
-
Development: Gently heat the plate with a heat gun until colored spots appear. Indoles will typically give a characteristic blue to purple color.
Purification Strategy Selection
The choice of purification method is dictated by the physical and chemical properties of your indole product and the impurities present. Below is a workflow to guide your decision-making process.
Caption: A general workflow for the purification of indole synthesis products.
Troubleshooting Purification by Method
Column Chromatography
Q2: My indole product is co-eluting with a starting material during column chromatography. How can I improve the separation?
A2: Optimizing your solvent system (eluent) is crucial for achieving good separation on a silica gel column. The polarity of the eluent dictates how strongly your compounds adhere to the stationary phase.
Expert Insights on Solvent Systems:
-
For Non-polar to Moderately Polar Indoles: A common and effective starting point is a mixture of hexane and ethyl acetate.[6][7] You can gradually increase the polarity by increasing the percentage of ethyl acetate.
-
For More Polar Indoles: If your indole has polar substituents, a more polar solvent system like dichloromethane and methanol may be necessary.[6][7]
-
Dealing with Basic Impurities (e.g., residual aniline): If you are struggling to separate your indole from basic impurities, adding a small amount of triethylamine (1-3%) to your eluent can help by neutralizing acidic sites on the silica gel and improving the resolution of basic compounds.[6]
| Compound Polarity | Recommended Starting Solvent System | Optimization Strategy |
| Non-polar | 5% Ethyl Acetate in Hexane | Gradually increase the percentage of Ethyl Acetate. |
| Moderately Polar | 10-30% Ethyl Acetate in Hexane | Fine-tune the ratio for optimal separation. |
| Polar | 2-5% Methanol in Dichloromethane | Slowly increase the percentage of Methanol. |
| Basic Indoles/Impurities | Add 1% Triethylamine to your chosen solvent system | This can improve peak shape and separation. |
Protocol for Flash Column Chromatography of a Moderately Polar Indole:
-
Dry Loading: Pre-adsorb your crude product onto a small amount of silica gel. This is done by dissolving the crude material in a minimal amount of a solvent it is highly soluble in (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder. This technique often leads to better separation than direct liquid loading.
-
Column Packing: Pack a glass column with silica gel in your chosen starting eluent (e.g., 10% ethyl acetate in hexane).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the starting solvent system, collecting fractions and monitoring by TLC.
-
Gradient Elution (if necessary): If your product is slow to elute, you can gradually increase the polarity of the eluent (e.g., move to 20% ethyl acetate in hexane) to speed up its movement down the column.
Liquid-Liquid Extraction
Q3: How can I use acid-base extraction to remove unreacted aniline or phenylhydrazine from my reaction mixture?
A3: Acid-base extraction is a powerful technique to separate acidic, basic, and neutral compounds based on their different solubilities in aqueous and organic solvents at various pH levels. Since aniline and phenylhydrazine are basic, they can be converted to their water-soluble salts.
Caption: Workflow for separating a neutral indole from a basic impurity like aniline using acid-base extraction.
Step-by-Step Protocol for Removing Aniline:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a 1 M hydrochloric acid solution. The basic aniline will react to form its water-soluble hydrochloride salt and move into the aqueous layer.[8] Repeat this wash two to three times to ensure complete removal.
-
Separation: Carefully separate the organic layer from the aqueous layer.
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain your purified indole.
Crystallization
Q4: My indole product has "oiled out" during crystallization instead of forming solid crystals. What should I do?
A4: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[9] This is often due to a high concentration of impurities or too rapid cooling.
Troubleshooting "Oiling Out":
-
Reheat and Dilute: Reheat the mixture to redissolve the oil. Add a small amount of the "good" solvent to dilute the solution slightly, then allow it to cool more slowly.[9]
-
Slow Cooling is Crucial: Ensure the solution cools to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Selecting a Crystallization Solvent System:
The ideal solvent for crystallization will dissolve your compound well at high temperatures but poorly at low temperatures. A two-solvent system is often effective.
| Indole Characteristics | Good Single Solvents | Common Two-Solvent Systems |
| General Indoles | Ethanol, Isopropanol, Toluene | Hexane/Ethyl Acetate, Methanol/Water, Acetone/Water[9][10][11] |
| Non-polar Indoles | Heptane, Cyclohexane | Dichloromethane/Hexane |
Synthesis-Specific Purification FAQs
Q5: I've performed a Fischer indole synthesis. What are the common impurities I should expect, and how do I remove unreacted phenylhydrazine?
A5: The Fischer indole synthesis can present several purification challenges.[1] Besides unreacted phenylhydrazine and the carbonyl compound, you may have side products from aldol condensations or Friedel-Crafts reactions.[1] Unreacted phenylhydrazine is basic and can be effectively removed using the acid-base extraction protocol described in Q3.
Q6: In my Bischler-Möhlau synthesis, I have a large excess of aniline in my crude product. What is the best way to remove it?
A6: The Bischler-Möhlau synthesis often uses a large excess of aniline.[12] Due to its basicity, the most efficient removal method is acid-base extraction as detailed in Q3. Distillation can also be an option if your indole product has a significantly higher boiling point than aniline, but extraction is generally more straightforward.
Q7: After a Reissert indole synthesis, I have unreacted o-nitrotoluene. How can I separate this from my indole-2-carboxylic acid product?
A7: The Reissert synthesis yields an indole-2-carboxylic acid.[13] This acidic product can be separated from the neutral o-nitrotoluene starting material via acid-base extraction.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a basic aqueous solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate). The indole-2-carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.
-
Separate the aqueous layer and then re-acidify it with 1 M HCl until the indole-2-carboxylic acid precipitates out as a solid, which can then be collected by filtration.
Q8: I have successfully synthesized my indole-2-carboxylic acid via the Reissert method and now need to perform a decarboxylation. What is the best way to purify the final indole product?
A8: The decarboxylation is typically achieved by heating the indole-2-carboxylic acid.[14][15] After the reaction is complete, the resulting indole can be purified by column chromatography or crystallization. If any unreacted indole-2-carboxylic acid remains, an acid-base extraction can be performed to remove it.
References
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- EPFL. (n.d.). TLC Visualization Reagents.
- Scribd. (n.d.). Chromogenic Reagent for Indoles.
- AKJournals. (n.d.). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus.
- Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation.
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Wikipedia. (n.d.). Reissert indole synthesis.
- Membrane Solutions. (n.d.). Column Chromatography Notes.
- Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
- ResearchGate. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
- Google Patents. (n.d.). Dimeric indole alkaloid purification process.
- PubMed. (2011). Identification and Synthesis of Impurities Formed During Sertindole Preparation.
- SlideShare. (n.d.). Synthesis and Chemistry of Indole.
- ResearchGate. (2016). Reissert-Indole-Synthesis.pdf.
- ACS Publications. (n.d.). Decarboxylation of indole-2-carboxylic acids: improved procedures.
- YouTube. (2025). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
- ResearchGate. (n.d.). Crystallization purification of indole.
- University of Calgary. (n.d.). Column chromatography.
- University of California, Irvine, Department of Chemistry. (n.d.). TLC Visualization Methods.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- California State University, Northridge, Department of Chemistry and Biochemistry. (n.d.). Acid-Base Extraction.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
- MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
- ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis.
- Cambridge University Press. (n.d.). Reissert Indole Synthesis.
- MDPI. (n.d.). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods.
- National Institutes of Health. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
- ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
- Filo. (n.d.). C. Indole and its derivatives can also be synthesised by a variety of met...
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- PubMed. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids.
- Royal Society of Chemistry. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches.
- HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi.
- University of California, Irvine, Department of Chemistry. (n.d.). Indoles.
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- 15. researchgate.net [researchgate.net]
Stability issues of 2-(4-Chlorophenyl)-1H-indole in different solvents
Welcome to the technical support center for 2-(4-Chlorophenyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and success of your experiments. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing explanations for the observed phenomena and actionable solutions.
Issue 1: Rapid Degradation Observed in Protic Solvents like Methanol or Water.
Question: I dissolved this compound in methanol for my assay, but I'm seeing significant degradation in a short period. What is causing this, and how can I mitigate it?
Answer:
The indole scaffold is susceptible to degradation under various conditions, and the choice of solvent plays a crucial role in its stability.[1][2]
-
Causality: Protic solvents, especially in the presence of light or trace acidic/basic impurities, can facilitate the degradation of indole derivatives.[1] The indole nitrogen is susceptible to protonation, which can lead to the formation of reactive intermediates. Furthermore, indole derivatives can be photosensitive, and solvents can influence their photostability.[1][3] Studies on similar indole-containing compounds have shown that photodegradation can be significant, leading to various photoproducts.[3] While some research indicates that alcohols can sometimes offer a protective effect against photodegradation for certain indole derivatives, this is not a universally applicable rule and is highly structure-dependent.[1]
-
Troubleshooting Steps & Solutions:
-
Solvent Selection: Whenever possible, opt for aprotic solvents for stock solutions and short-term storage. Acetonitrile and Dimethyl Sulfoxide (DMSO) are generally more suitable choices.[2] The polarity of the solvent can significantly impact reaction rates and stability.[2][4]
-
pH Control: If aqueous or protic solvents are unavoidable for your experimental setup, ensure the pH is controlled and maintained in a slightly acidic to neutral range (pH 5.5-7).[5] Indole derivatives can be unstable at both highly acidic and alkaline pH.[5][6] The stability of related indole compounds, like indole-3-butyric acid, is significantly influenced by pH, with optimal stability often found in slightly acidic conditions.[5]
-
Minimize Exposure to Light: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Photodegradation is a common issue with indole-containing molecules.[3][7]
-
Temperature Control: Store solutions at low temperatures (-20°C or -80°C) to slow down potential degradation kinetics.
-
Fresh Preparation: Prepare solutions fresh before each experiment to minimize the opportunity for degradation.
-
Issue 2: Inconsistent Results and Appearance of Unknown Peaks in HPLC Analysis.
Question: My HPLC analysis of this compound shows variable peak areas and the emergence of new, unidentified peaks over time, even when stored in a seemingly inert solvent like acetonitrile. What could be the problem?
Answer:
The appearance of unknown peaks and inconsistent analytical results are classic signs of compound degradation. Forced degradation studies are often employed to intentionally break down a molecule to understand its degradation pathways.[8][9][10][11]
-
Causality: Even in a relatively inert aprotic solvent like acetonitrile, degradation can occur due to several factors:
-
Oxidation: The indole ring is susceptible to oxidation. Dissolved oxygen in the solvent can contribute to the formation of oxidized byproducts.
-
Trace Impurities: The presence of acidic or basic impurities in the solvent can catalyze degradation.
-
Photodegradation: As mentioned, exposure to ambient laboratory light can induce photochemical reactions.[7]
-
Interaction with Container Surfaces: While less common, interactions with the surface of the storage vessel can sometimes catalyze degradation.
-
-
Troubleshooting Steps & Solutions:
-
Solvent Quality: Use high-purity, HPLC-grade solvents to minimize the presence of reactive impurities.
-
Degas Solvents: Before preparing your solutions, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas like nitrogen or argon, or by sonication.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider overlaying the solution with an inert gas before sealing the container.
-
Forced Degradation Study: To proactively identify potential degradants, you can perform a forced degradation study.[8][9][10] This involves exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to generate and identify the degradation products. This will help in developing a stability-indicating analytical method.
-
Experimental Protocol: Basic Forced Degradation Study
This protocol outlines a basic approach to investigate the stability of this compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Basic: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Thermal: Place a sealed vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic: Expose a sealed vial of the stock solution to a UV lamp or direct sunlight.
-
Control: Keep a sealed vial of the stock solution at room temperature, protected from light.
-
-
Time Points: Analyze samples from each condition and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a validated HPLC method to analyze the samples. Monitor for a decrease in the parent peak area and the appearance of new peaks.
Visualization of Troubleshooting Workflow
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Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. For stock solutions, high-purity aprotic solvents such as Dimethyl Sulfoxide (DMSO) or acetonitrile are preferred. These solvents are less likely to participate in degradation reactions compared to protic solvents.
Q2: How does pH affect the stability of this compound?
A2: The stability of indole derivatives is often pH-dependent.[5][12][13] Both strongly acidic and strongly basic conditions can lead to degradation.[6][13] The indole nitrogen can be protonated under acidic conditions, potentially leading to dimerization or other reactions. Under strongly basic conditions, the N-H proton can be abstracted, forming an anion that may be more susceptible to oxidation. For experiments requiring aqueous buffers, maintaining a pH in the slightly acidic to neutral range (pH 5.5-7) is generally advisable to enhance stability.[5]
Q3: Is this compound sensitive to light?
A3: Yes, many indole-containing compounds are known to be photosensitive.[1][3][7] Exposure to UV or even ambient laboratory light can lead to photodegradation. It is crucial to protect both the solid compound and its solutions from light by using amber-colored vials or by wrapping containers with aluminum foil.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for monitoring the stability of this compound. A reverse-phase C18 column is often a good starting point for method development.[14] To ensure the method is "stability-indicating," it should be able to resolve the parent compound from any potential degradation products.[10] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be highly valuable for identifying the structures of any degradation products that may form.
Data Summary: Solvent Suitability
| Solvent Class | Solvent Example | Suitability for Stock Solutions | Key Considerations |
| Aprotic Polar | DMSO, Acetonitrile (ACN) | High | Recommended for long-term storage of solutions. Use high-purity grade. |
| Aprotic Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate | May be suitable for specific reactions, but volatility can be an issue for storage. |
| Protic Polar | Methanol, Ethanol, Water | Low | Prone to facilitating degradation. If necessary, use freshly prepared and with pH control. |
Visualization of Degradation Pathways
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// Edges Parent -> Oxidation; Parent -> Hydrolysis; Parent -> Photodegradation; Parent -> AcidBase; Oxidation -> OxidizedProducts; Hydrolysis -> HydrolyzedProducts; Photodegradation -> PhotoProducts; AcidBase -> Polymerization; } "Potential degradation pathways for indole derivatives."
References
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- Tan, J., Fang, D., & Hu, Y. L. (n.d.). Effect of solvent on the alkylation. Reaction conditions: indole (0.1... ResearchGate.
- The Plant Enthusiast. (2023, July 5). How Does PH Affect Indole-3-Butyric Acid Performance? YouTube.
- de Oliveira, G. A. P., de Souza, P. F., Rubim, J. C., & Meneghetti, M. R. (2017). Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. PubMed, 28460611.
- Bandurski, R. S., & Schulze, A. (1983). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. PubMed, 6668748.
- Wikipedia contributors. (n.d.). Solvent effects. Wikipedia.
- Savage, T. J., & Green, W. H. (2020). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
- Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online.
- Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. SciSpace.
- Echemi. (2022, August 12). How Does Solvent Affect Reaction Rate: The Surprising Truth.
- Monti, S., & Sortino, S. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate.
- University of Calgary. (n.d.). Ch 8 : Solvent Effects.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Jorgensen, L., & Thorbjorn, A. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Kumar, S., & Singh, R. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4).
- Ibis Scientific, LLC. (2023, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
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- 13. researchgate.net [researchgate.net]
- 14. Bot Verification [rasayanjournal.co.in]
Technical Support Center: A Guide to Scaling the Synthesis of 2-(4-Chlorophenyl)-1H-indole for Preclinical Studies
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the scalable synthesis of this key pharmaceutical intermediate.[1][2] As you prepare for preclinical trials, ensuring a robust, reproducible, and scalable synthetic route is paramount.[3] This document will address common challenges and provide practical, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthetic strategy and scale-up considerations for this compound.
Q1: What are the most viable synthetic routes for scaling up the production of this compound?
A1: For the multi-gram to kilogram scale required for preclinical studies, several synthetic routes are viable, each with its own advantages and challenges. The most common methods include:
-
Fischer Indole Synthesis: This classical method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[4][5][6] It is a cost-effective and widely used method for indole synthesis.[7][8]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Suzuki-Miyaura or Buchwald-Hartwig reactions offer high yields and excellent functional group tolerance, making them attractive for complex indole derivatives.[9][10][11]
The choice of route will depend on factors such as starting material availability, cost, and the specific purity requirements of your preclinical candidate.
Q2: What are the critical parameters to consider when scaling up the Fischer Indole Synthesis?
A2: Scaling up the Fischer indole synthesis requires careful control of several parameters to maintain yield and purity.[8] Key considerations include:
-
Temperature Control: The reaction is often exothermic, and poor heat dissipation in large reactors can lead to side reactions and the formation of tars.[8][12]
-
Acid Catalyst Selection and Concentration: The choice of acid (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids like ZnCl₂) and its concentration are critical and may need re-optimization at a larger scale.[7][13][14]
-
Mixing Efficiency: Inadequate mixing can create localized "hot spots" and concentration gradients, negatively impacting reaction selectivity and yield.[8]
-
Reaction Time: The optimal reaction time can differ between small and large-scale synthesis and should be monitored closely using techniques like TLC or HPLC.[8]
Q3: Are there significant advantages to using a palladium-catalyzed approach like the Suzuki coupling for this synthesis at scale?
A3: Yes, palladium-catalyzed methods like the Suzuki-Miyaura coupling can offer significant advantages, especially when dealing with functionalized starting materials.[9][15] These advantages include:
-
Milder Reaction Conditions: Compared to the often harsh acidic conditions of the Fischer synthesis, Suzuki couplings can be performed under milder conditions, which can improve functional group compatibility.[16]
-
High Regioselectivity: These methods can provide excellent control over the position of the aryl group on the indole ring.[17]
-
Broad Substrate Scope: A wide variety of boronic acids and indole precursors can be used, allowing for greater molecular diversity.[18]
However, the cost of the palladium catalyst and ligands can be a consideration for large-scale production.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Fischer Indole Synthesis Troubleshooting
Issue 1: Low or No Yield of the Desired Indole Product
-
Possible Cause A: Suboptimal Reaction Conditions. The Fischer indole synthesis is highly sensitive to temperature and acid strength.[4][7]
-
Solution: Systematically screen different acid catalysts (Brønsted and Lewis acids) and their concentrations.[13][14] Optimize the reaction temperature and time. For instance, if using a weaker acid like acetic acid results in incomplete conversion, switching to a stronger acid like polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂ and increasing the temperature may drive the reaction to completion.[13]
-
-
Possible Cause B: N-N Bond Cleavage. A significant competing pathway, especially with electron-donating groups on the phenylhydrazine, is the cleavage of the N-N bond, leading to aniline byproducts instead of the desired indole.[13][19]
-
Possible Cause C: Impure Starting Materials. Impurities in the phenylhydrazine or the 4-chloroacetophenone can lead to unwanted side reactions.[7][13]
-
Solution: Ensure the purity of all starting materials and reagents before use. Recrystallization or distillation of starting materials may be necessary.
-
Issue 2: Significant Formation of Side Products (e.g., Tar, Isomers)
-
Possible Cause A: Aldol Condensation. Under acidic conditions, the ketone starting material can undergo self-condensation.[7]
-
Solution: Optimize the rate of addition of the acid catalyst or one of the reactants to maintain a low concentration of the ketone at any given time.
-
-
Possible Cause B: Formation of Regioisomers. If an unsymmetrical ketone is used, a mixture of isomeric indoles can be formed.[13]
-
Solution: This is not an issue for the synthesis of this compound from 4-chlorophenylhydrazine and acetophenone. However, if using a different ketone, the choice of acid catalyst can influence the regioselectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[13]
-
-
Possible Cause C: Tar Formation. This is a common issue at scale, often due to localized overheating.[12]
-
Solution: Improve heat transfer in the reactor by using a jacketed vessel with an efficient heat transfer fluid and ensuring vigorous stirring.[12]
-
Palladium-Catalyzed Synthesis Troubleshooting
Issue 1: Low Yield in Suzuki-Miyaura Coupling
-
Possible Cause A: Inefficient Catalyst System. The choice of palladium catalyst and ligand is crucial for a successful coupling reaction.[20]
-
Solution: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands. The use of pre-catalysts can sometimes lead to cleaner formation of the active catalytic species.[20]
-
-
Possible Cause B: Inappropriate Base or Solvent. The base and solvent system play a critical role in the catalytic cycle.[20]
-
Solution: Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Common solvents for Suzuki reactions include toluene, dioxane, and aqueous mixtures.[20]
-
-
Possible Cause C: Poor Quality of Boronic Acid. Boronic acids can degrade over time, leading to lower yields.[20]
-
Solution: Use fresh or properly stored boronic acid. Consider performing a quality check before use.
-
Issue 2: Difficulty in Product Purification
-
Possible Cause A: Residual Palladium Catalyst. The final product may be contaminated with the palladium catalyst.
-
Solution: Employ techniques such as treatment with activated carbon, silica gel chromatography with a suitable eluent system, or the use of metal scavengers to remove residual palladium.
-
-
Possible Cause B: Product is an Oil and Does Not Crystallize. This can make isolation and purification challenging.[8]
-
Solution: Attempt to form a crystalline salt of the indole. If this is not successful, large-scale column chromatography or vacuum distillation may be necessary.[8]
-
Part 3: Experimental Protocols and Data
Protocol 1: Scale-up of Fischer Indole Synthesis of this compound
Step 1: Formation of the Phenylhydrazone
-
To a stirred solution of 4-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add 4'-chloroacetophenone (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter the precipitated phenylhydrazone. Wash the solid with cold ethanol and dry under vacuum.
Step 2: Cyclization to the Indole
-
In a well-ventilated fume hood, add polyphosphoric acid (PPA) (10 wt eq) to a suitable reactor and heat to 80-90 °C.
-
Slowly add the dried phenylhydrazone from Step 1 to the hot PPA with vigorous stirring.
-
Increase the temperature to 120-130 °C and maintain for the required reaction time (monitor by TLC/HPLC).
-
After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a suitable base (e.g., NaOH solution) to pH 7-8.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of this compound
Step 1: Preparation of 2-Bromo-1H-indole (This starting material can be synthesized via various literature methods or purchased commercially.)
Step 2: Suzuki-Miyaura Coupling
-
To a degassed mixture of 2-bromo-1H-indole (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent system (e.g., toluene/water or dioxane/water), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Fischer Indole Synthesis | Suzuki-Miyaura Coupling |
| Starting Materials | 4-chlorophenylhydrazine, 4'-chloroacetophenone | 2-bromo-1H-indole, (4-chlorophenyl)boronic acid |
| Catalyst | Acid (e.g., PPA, H₂SO₄) | Palladium catalyst (e.g., Pd(PPh₃)₄) |
| Typical Yield | 60-80% | 75-95% |
| Key Challenges | Tar formation, harsh conditions, potential for side reactions | Catalyst cost, removal of residual palladium |
| Scalability | Well-established for large scale, but requires careful process control | Scalable, with considerations for catalyst cost and recovery |
Part 4: Visualizations
Caption: Workflow for the Fischer Indole Synthesis.
Sources
- 1. escazuvillage.com [escazuvillage.com]
- 2. o6u.edu.eg [o6u.edu.eg]
- 3. Preclinical Development (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 4. testbook.com [testbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 10. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 16. ias.ac.in [ias.ac.in]
- 17. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Synthesis of 2,3-Diaryl- N-methylindoles from ortho-Alkynylanilines and Aryl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Complex Landscape of Indole Reactions
A Guide to Identifying and Characterizing Byproducts for Researchers, Scientists, and Drug Development Professionals.
Welcome to the Technical Support Center for Indole Chemistry. This guide is designed to be a practical resource for researchers encountering the common yet often frustrating challenges of indole synthesis. The electron-rich nature of the indole nucleus, while a cornerstone of its utility in medicinal chemistry, also predisposes it to a variety of side reactions.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, characterize, and ultimately minimize the formation of unwanted byproducts in your indole reactions.
Section 1: Troubleshooting Guide - When Reactions Go Awry
This section is structured in a question-and-answer format to directly address specific experimental observations and provide a logical path toward a solution.
Q1: My reaction mixture turned dark brown or black, and my yield is very low. What is likely happening?
A dark, tar-like consistency in your reaction mixture is often indicative of polymerization or extensive degradation of your starting materials or indole product. Indoles, particularly those with unsubstituted N-H and C3 positions, are susceptible to acid-catalyzed polymerization.[2]
Underlying Causality: The high electron density of the indole ring makes it highly nucleophilic, especially at the C3 position. In the presence of strong acids, protonation can occur, generating a reactive indoleninium ion. This cation can then be attacked by another neutral indole molecule, initiating a chain reaction that leads to the formation of dimers, trimers, and higher-order oligomers.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dark reaction mixtures.
Q2: My TLC shows multiple spots, and purification is difficult. How can I identify these byproducts?
The presence of multiple spots on your TLC plate is a clear indication of a complex product mixture. Identifying these byproducts is the first step toward optimizing your reaction to favor the desired product. A combination of chromatographic and spectroscopic techniques is essential for this purpose.
Recommended Analytical Workflow:
-
Initial Separation and Mass Determination (LC-MS): Liquid Chromatography-Mass Spectrometry is the ideal first-line technique. It provides retention time data and, crucially, the mass-to-charge ratio (m/z) of the components in your mixture. This allows you to quickly determine the molecular weights of your byproducts and propose potential structures (e.g., dimers will have twice the mass of your expected product).
-
Structural Elucidation (NMR Spectroscopy): After isolating the major byproducts (e.g., via preparative HPLC or column chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural characterization.
-
¹H NMR: Provides information on the proton environment in the molecule. Look for changes in the aromatic region, the appearance of new aliphatic signals, or the disappearance of the N-H proton signal.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. Changes in the chemical shifts of the indole core carbons can indicate substitution or changes in the electronic environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, allowing for the unambiguous assignment of complex structures.
-
Step-by-Step Protocol for Sample Preparation for LC-MS Analysis:
-
Sample Dilution: Take a small aliquot (e.g., 10-20 µL) of your crude reaction mixture.
-
Solvent Addition: Dilute the aliquot with a suitable solvent (e.g., 1 mL of methanol or acetonitrile). The solvent should be compatible with your LC mobile phase.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC column.
-
Injection: Inject the filtered sample into the LC-MS system.
Q3: I'm performing a Fischer Indole Synthesis and observing significant side product formation. What are the likely culprits?
The Fischer Indole Synthesis, while versatile, is notorious for producing byproducts, especially under harsh acidic conditions.[5][6]
Common Byproducts and Their Origins:
| Byproduct Type | Probable Cause | Proposed Solution |
| Rearranged Indoles | Use of unsymmetrical ketones can lead to the formation of regioisomers.[2] | Optimize acid catalyst and temperature to favor the desired isomer. Consider using a symmetrical ketone if possible. |
| Aldol Condensation Products | Self-condensation of the aldehyde or ketone starting material under acidic conditions.[2][6] | Lower the reaction temperature and ensure slow addition of the carbonyl compound. |
| Friedel-Crafts-type Products | Reaction of starting materials or intermediates with the aromatic ring of the arylhydrazine.[6] | Use a less reactive acid catalyst and optimize the stoichiometry of your reactants. |
| Over-oxidation Products | If the reaction is exposed to air for prolonged periods at elevated temperatures, oxidation of the indole ring can occur. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
Mechanism Leading to Regioisomers in Fischer Indole Synthesis:
Caption: Formation of regioisomers from an unsymmetrical ketone.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the most common types of byproducts in indole reactions?
A: The most frequently encountered byproducts can be broadly categorized as:
-
Oligomers (Dimers, Trimers): Resulting from the acid-catalyzed polymerization of the indole ring.[3][4]
-
Oxidation Products: Due to the electron-rich nature of indoles, they are easily oxidized.[1] Common oxidation products include oxindoles, isatin, and dioxindoles.[7] The oxidation can be mediated by air, especially at elevated temperatures, or by certain reagents.
-
Rearrangement Products: Particularly in syntheses like the Bischler-Möhlau, rearrangements can lead to a mixture of indole isomers.[8]
-
Dearomatization Products: Reactions that disrupt the aromaticity of the indole ring can lead to the formation of indolines or indolenines.[9][10][11][12][13]
-
Products from Side Reactions of Starting Materials: For example, aldol condensation of carbonyl compounds in the Fischer indole synthesis.[2][5]
Q: How can I prevent the formation of byproducts in my indole synthesis?
A: While specific strategies depend on the reaction, some general principles apply:
-
Protecting Groups: For sensitive functionalities, especially the indole N-H, the use of protecting groups like Boc, tosyl, or SEM can prevent side reactions.[14]
-
Optimization of Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal conditions for your specific substrate.[15][14]
-
Purity of Starting Materials: Ensure the purity of your reactants, as impurities can often catalyze or participate in unwanted side reactions.[15][14]
-
Inert Atmosphere: For reactions sensitive to oxidation, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is crucial.
Q: I am attempting a Bischler-Möhlau synthesis and getting a complex mixture of products. Why is this reaction so challenging?
A: The Bischler-Möhlau synthesis is known for its often harsh reaction conditions and potential for unpredictable regioselectivity, which can lead to a mixture of indole isomers and other byproducts.[6][8][16] The high temperatures and strong acids typically employed can cause degradation of both starting materials and the desired product.[6] Milder methods, such as using lithium bromide as a catalyst or employing microwave irradiation, have been developed to mitigate these issues.[16][17]
Q: My Reissert indole synthesis is not working as expected. What are some common pitfalls?
A: The Reissert synthesis involves the reductive cyclization of an o-nitrophenylpyruvate derivative.[18][19] Potential issues include:
-
Incomplete Reduction: The reduction of the nitro group is a critical step. Ensure your reducing agent (e.g., zinc in acetic acid) is active and used in sufficient quantity.
-
Side Reactions during Condensation: The initial condensation of the o-nitrotoluene with diethyl oxalate requires a strong base.[18][20] If the conditions are not carefully controlled, side reactions can occur.
-
Decarboxylation: The final indole-2-carboxylic acid product can be decarboxylated by heating.[18] If this is not the desired outcome, avoid excessive heat during workup and purification. It's also worth noting that certain reduction conditions can lead to the formation of quinolones as byproducts.[21]
Section 3: Data Interpretation and Characterization
Interpreting NMR Spectra of Indole Byproducts
The following table provides a general guide to interpreting ¹H NMR signals for common indole-related structures.
| Structural Feature | Typical ¹H NMR Chemical Shift (ppm) | Multiplicity |
| Indole N-H | 8.0 - 8.5 (can be broader and variable) | Singlet (broad) |
| Indole C2-H | 7.0 - 7.5 | Triplet or Doublet of doublets |
| Indole C3-H | 6.5 - 7.0 | Triplet or Doublet of doublets |
| Indole Aromatic C-H | 7.0 - 7.8 | Multiplet |
| Oxindole C3-H₂ | ~3.5 | Singlet |
| Indoline C2-H₂ | ~3.0 - 3.5 | Multiplet |
| Indoline C3-H₂ | ~2.5 - 3.0 | Multiplet |
Note: Chemical shifts can vary significantly depending on the solvent and the presence of other substituents.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Benchchem.
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
- Technical Support Center: Troubleshooting Indole Cyclization Reactions. Benchchem.
- Indole. Wikipedia.
- "common side reactions in indole-pyrrole synthesis". Benchchem.
- Oxidation of indole by cytochrome P450 enzymes. PubMed.
- Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info.
- Oligomerization of Indole Derivatives with Incorporation of Thiols. PMC.
- Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis.
- Proposed mechanism for the formation of indole dimer 38 and trimers 37. ResearchGate.
- Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. PMC.
- Oligomerization of indole derivatives with incorporation of thiols. PubMed.
- Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ACP.
- Reissert indole synthesis. Wikipedia.
- Bischler–Möhlau indole synthesis. Wikipedia.
- Diastereoselective Indole-Dearomative Cope Rearrangements by Compounding Minor Driving Forces. ResearchGate.
- Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers (RSC Publishing).
- Recent advances in oxidative dearomatization involving C–H bonds for constructing value-added oxindoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. PMC.
- Bischler-Möhlau indole synthesis. chemeurope.com.
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH.
- Synthesis and Chemistry of Indole.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Reissert-Indole-Synthesis.pdf. ResearchGate.
- (PDF) Reissert Indole Synthesis. ResearchGate.
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- 2. scienceinfo.com [scienceinfo.com]
- 3. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. testbook.com [testbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in oxidative dearomatization involving C–H bonds for constructing value-added oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Eluent Systems for TLC Analysis of Indole Compounds
Welcome to our dedicated technical support guide for the Thin-Layer Chromatography (TLC) analysis of indole-containing compounds. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize TLC for reaction monitoring, purity assessment, and chromatographic methods development. Here, we move beyond simple protocols to explain the underlying principles that govern separation, empowering you to troubleshoot effectively and optimize your results with confidence.
Section 1: Frequently Asked Questions - Mastering the Fundamentals
This section addresses the foundational concepts essential for understanding the TLC of indole compounds.
Q1: What is TLC, and how does it separate indole compounds?
A: Thin-Layer Chromatography (TLC) is a form of solid-liquid adsorption chromatography used to separate components of a mixture.[1][2][3][4] The system consists of a stationary phase (typically a polar adsorbent like silica gel coated on a plate) and a mobile phase (the eluent or solvent system that moves up the plate via capillary action).[5][6][7]
Separation is based on the principle of differential partitioning.[1] Your indole-containing sample is spotted at the bottom of the plate. As the mobile phase ascends, a competition ensues: molecules can either adsorb to the polar stationary phase or dissolve in the mobile phase and travel up the plate.[1][7]
-
More Polar Compounds: Indoles with polar functional groups (e.g., -OH, -COOH, -NH2) will have a stronger affinity for the polar silica gel. They will "stick" more tightly to the stationary phase and travel a shorter distance.[5][8]
-
Less Polar Compounds: Non-polar indoles will have a greater affinity for the mobile phase, spending more time dissolved in it and traveling further up the plate.[5][8]
This difference in movement results in the separation of the mixture's components into distinct spots.[1]
Q2: Why is the eluent system so critical for analyzing indoles?
A: The eluent is the driving force of the separation.[1][6] Its polarity directly controls the speed at which compounds move up the plate.[6][7]
-
If the eluent is too polar , it will compete too effectively for the stationary phase, causing all compounds (both polar and non-polar) to move with the solvent front, resulting in poor or no separation (high Rf values).[6][9]
-
If the eluent is too non-polar , it will be unable to move even slightly polar compounds off the baseline, resulting in all spots remaining at the origin (low Rf values).[6][9]
The indole nucleus itself has moderate polarity and is a weak base. Its behavior, and that of its derivatives, is highly sensitive to the eluent's composition, including its overall polarity and its acidity or basicity. A well-chosen eluent is the key to achieving optimal separation.[9]
Q3: What is an eluotropic series, and how do I apply it?
A: An eluotropic series is a list of solvents ranked in order of their eluting power, or "solvent strength," with respect to a given stationary phase (like silica gel).[10][11][12] This ranking generally corresponds to increasing polarity.[6] It is an indispensable tool for systematically modifying your mobile phase.[10][13]
By starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate, you can fine-tune the polarity of the mobile phase to achieve the desired separation.[6][9] If your spots are not moving, you increase the proportion of the more polar solvent; if they are moving too far, you decrease it.[7][14]
Q4: How is the Retention Factor (Rf) calculated, and what is the ideal range?
A: The Retention Factor (Rf) is a unitless value that quantifies the movement of a compound. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, both measured from the origin line.[7][8]
Rf = (Distance from origin to spot center) / (Distance from origin to solvent front)
The ideal Rf value for a target compound is typically between 0.2 and 0.8 .[9] This range ensures that the compound has moved sufficiently off the baseline but has not run into the solvent front, allowing for clear separation from other potential components in the mixture.[8][9]
Section 2: Troubleshooting Guide - Resolving Common TLC Issues with Indoles
This guide provides a systematic approach to diagnosing and solving frequent problems encountered during the TLC analysis of indole compounds.
Q5: Problem - My indole spots are stuck on the baseline (Rf ≈ 0). What should I do?
A: This indicates your eluent is not polar enough to move the compounds off the highly polar stationary phase.[6][14]
-
Causality: The attractive forces between your polar indole derivatives and the silica gel are much stronger than the solvating power of your mobile phase.
-
Solution: You need to increase the polarity of your eluent.[7][14]
-
Adjust Ratios: If using a binary mixture (e.g., 10% Ethyl Acetate in Hexane), increase the proportion of the more polar component (e.g., try 20% or 30% Ethyl Acetate).
-
Change Solvents: If adjusting the ratio is ineffective, switch to a more polar solvent system altogether. For example, replace Ethyl Acetate with the more polar Methanol, starting with a small percentage (e.g., 2-5% Methanol in Dichloromethane).[15]
-
Q6: Problem - All my spots ran to the solvent front (Rf ≈ 1). How do I fix this?
A: This is the opposite problem: your eluent is too polar.[6][14]
-
Causality: The mobile phase is so effective at dissolving your compounds and competing for the stationary phase that it carries everything with it indiscriminately.
-
Solution: Decrease the polarity of the eluent.[7][14]
-
Adjust Ratios: If using a mixture (e.g., 50% Ethyl Acetate in Hexane), decrease the proportion of the polar component (e.g., try 30% or 20% Ethyl Acetate).
-
Change Solvents: If you are using a single, highly polar solvent like methanol, you must switch to a less polar system, such as an ethyl acetate/hexane mixture.[15]
-
Q7: Problem - My indole spots are streaking or "tailing." How can I get sharp, round spots?
A: Streaking is a common issue and can have several causes.[16][17]
-
Cause 1: Sample Overloading: Applying too much sample to the plate is the most frequent cause.[14][17] The stationary phase becomes saturated, and the excess material travels up the plate as a continuous streak.
-
Cause 2: Strong Acid-Base Interactions: Indoles are basic due to the nitrogen lone pair. The surface of silica gel is acidic (due to Si-OH groups). This strong interaction can lead to tailing.[19]
-
Solution: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.[14][19] Common choices include adding 0.1-2% triethylamine (Et3N) or a few drops of ammonia solution to the mobile phase.[14] For example, a system of ethyl acetate/hexane/triethylamine (40:60:1) can be effective.
-
-
Cause 3: Insoluble Sample: If your sample does not fully dissolve in the spotting solvent, it will streak from the baseline.
-
Solution: Ensure your sample is completely dissolved before spotting. You may need to choose a slightly more polar spotting solvent, but ensure it is volatile enough to evaporate quickly.[18]
-
Q8: Problem - I'm getting poor separation between two indole compounds. How can I improve resolution?
A: This is a selectivity issue. The goal is to find a solvent system that interacts differently with your two compounds.
-
Causality: Your current eluent moves both compounds at very similar rates. You need to exploit subtle differences in their polarity or functional groups.
-
Solution:
-
Fine-Tune Polarity: First, try making very small adjustments to the solvent ratio. Sometimes a 5% change can make a significant difference.
-
Change Solvent Selectivity: If tuning polarity fails, you need to change the nature of the solvents themselves, even if the overall polarity is similar. Solvents interact with analytes through different mechanisms (e.g., dipole-dipole, hydrogen bonding). Swap one component of your binary mixture for another of similar polarity but different chemical class (see Eluotropic Series table below). For example, if ethyl acetate/hexane is not working, try dichloromethane/hexane or diethyl ether/hexane.[8]
-
Consider a Ternary System: Adding a third solvent in a small amount can drastically alter selectivity. For instance, adding 1-2% methanol or acetic acid to a dichloromethane/hexane mixture can significantly improve the resolution of compounds that can engage in hydrogen bonding.
-
Q9: Problem - I suspect my indole compound is degrading on the silica plate. How can I confirm and prevent this?
A: Some electron-rich indoles can be sensitive to the acidic nature of silica gel and may decompose, leading to unexpected spots or streaks.[20][21]
-
Diagnosis: 2D TLC: You can check for on-plate decomposition using a 2D TLC experiment.[21]
-
Spot your compound in one corner of a square TLC plate.
-
Run the plate in your chosen eluent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees so the line of separated spots is now the new baseline.
-
Run the plate again in the same eluent system.
-
Result: If the compound is stable, all spots will appear on the diagonal. If a compound is decomposing, new spots will appear off the diagonal.[21]
-
-
Solution:
-
Neutralize the Plate: Add a basic modifier like triethylamine or ammonia to the eluent as described for tailing.[14][19] This neutralizes the acidic silica surface.
-
Use a Different Stationary Phase: If the problem persists, switch to a less acidic stationary phase, such as alumina (neutral or basic grade), or use reversed-phase TLC plates (e.g., C18-silica).[14]
-
Section 3: Practical Protocols & Method Development
Protocol 1: Step-by-Step TLC Procedure for Indole Compounds
-
Chamber Preparation: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, then cover the chamber and let it equilibrate for 5-10 minutes.[22][23]
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Do not gouge the silica.[22][24]
-
Sample Spotting: Dissolve your sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.[18] Dip a capillary tube into the solution and gently touch the tip to the origin line on your plate to deliver a small spot (1-2 mm diameter). Allow the solvent to fully evaporate.[18][24]
-
Development: Carefully place the spotted plate into the equilibrated chamber using forceps. Ensure the origin line is above the level of the eluent.[17][22] Cover the chamber and allow the solvent to travel up the plate undisturbed until it is about 1 cm from the top.[22]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[22] Allow the plate to dry completely. Visualize the spots using one or more of the methods described in Protocol 3. Circle the spots with a pencil.[1]
-
Analysis: Measure the distances and calculate the Rf value for each spot.[23]
Protocol 2: Systematic Approach to Developing a New Eluent System
-
Gather Information: Note the polarity of your target indole. Is it non-polar (e.g., 2-methylindole) or highly polar (e.g., tryptophan)?
-
Select Initial Solvents: Choose a binary system of a non-polar solvent (e.g., Hexane or Toluene) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).[6]
-
Run a Polarity Gradient: Prepare three to four different ratios, for example:
-
20% Ethyl Acetate / 80% Hexane
-
40% Ethyl Acetate / 60% Hexane
-
60% Ethyl Acetate / 40% Hexane
-
-
Analyze and Refine: Run a TLC plate for each system.
-
If Rf is too low, increase the percentage of the polar solvent.
-
If Rf is too high, decrease the percentage of the polar solvent.[7]
-
If separation is poor but the Rf is in a good range (~0.4), change one of the solvents to alter selectivity (e.g., switch from Ethyl Acetate to Dichloromethane).
-
-
Add Modifiers if Needed: If spots are tailing, add ~1% triethylamine (for basic indoles) or ~1% acetic acid (for acidic indoles) to the optimized eluent system.[14]
Protocol 3: Visualization of Indole Compounds on a TLC Plate
Since most indole compounds are colorless, a visualization method is required.[5] Always start with non-destructive methods first.
-
UV Light (Non-Destructive): Many indole compounds are UV-active due to their aromatic structure. Place the dried plate under a UV lamp (254 nm).[1][25] Compounds will appear as dark spots against the fluorescent green background of the plate.[11] Circle the spots with a pencil.
-
Iodine Vapor (Largely Non-Destructive): Place the plate in a sealed chamber containing a few crystals of iodine.[1][26] Many organic compounds, including indoles, will form a temporary colored complex with iodine, appearing as brown spots.[26] This method is not universally effective but is simple and quick. The spots will fade over time, so circle them immediately.[27]
-
p-Anisaldehyde Stain (Destructive): This is a good general-purpose stain. Prepare the stain and dip the plate, then heat gently with a heat gun. Different functional groups will produce various colors.
-
Ehrlich's Reagent (Specific for Indoles, Destructive): This is a highly specific and sensitive stain for the indole nucleus.
-
Preparation: Dissolve 0.5 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of acetone (or ethanol) and 10 mL of concentrated hydrochloric acid.[28]
-
Application: Dip the dried TLC plate into the reagent or spray it evenly.
-
Result: Indoles typically produce characteristic blue or purple spots.[25][28]
-
Section 4: Data & Reference Tables
Table 1: Eluotropic Series of Common TLC Solvents (on Silica Gel)
This table ranks common solvents by increasing polarity and eluting power.[6][8][29]
| Solvent | Polarity | Eluting Power (ε°) |
| n-Hexane / Petroleum Ether | Non-Polar | 0.01 |
| Cyclohexane | Non-Polar | 0.04 |
| Toluene | Non-Polar | 0.29 |
| Diethyl Ether | Low | 0.38 |
| Dichloromethane (DCM) | Medium | 0.42 |
| Ethyl Acetate (EtOAc) | Medium | 0.58 |
| Acetone | Medium-High | 0.65 |
| Isopropanol | High | 0.82 |
| Ethanol | High | 0.88 |
| Methanol (MeOH) | Very High | 0.95 |
| Acetic Acid | Very High | >1.0 |
| Water | Very High | High |
Table 2: Suggested Starting Eluent Systems for Indole Derivatives
| Indole Type | Example | Suggested Starting System | Rationale |
| Non-Polar / Alkyl Indoles | Skatole | 10-20% Ethyl Acetate in Hexane | Low polarity requires a largely non-polar mobile phase. |
| Moderately Polar | Indole-3-carboxaldehyde | 30-50% Ethyl Acetate in Hexane | The carbonyl group increases polarity, requiring a stronger eluent. |
| Basic Indoles | Tryptamine | 5-10% Methanol in DCM + 1% Et3N | The basic amine requires a polar system and a basic modifier to prevent tailing.[14][30] |
| Acidic Indoles | Indole-3-acetic acid | 80% EtOAc/18% Hexane/2% Acetic Acid | The carboxylic acid requires a highly polar, acidic mobile phase. |
| Very Polar (Amino Acids) | Tryptophan | Butan-1-ol/Acetic Acid/Water (12:3:5 v/v)[31][32] | Highly polar zwitterions require aqueous, highly polar solvent systems. |
Table 3: Common Visualization Reagents for Indoles
| Reagent | Target Compounds | Procedure | Result |
| UV Light (254 nm) | Aromatic & conjugated systems | Irradiate dried plate | Dark spots on fluorescent background (non-destructive).[25] |
| Iodine Chamber | Many organic compounds | Expose plate to iodine vapor | Brown spots (semi-destructive, fades).[26] |
| Ehrlich's Reagent | Indole nucleus | Dip/spray, may require gentle heat | Blue to purple spots, highly specific.[25][28] |
| Potassium Permanganate | Oxidizable groups (alkenes, alcohols) | Dip/spray, observe at room temp | Yellow/brown spots on a purple background.[27] |
Section 5: Visual Workflows
Diagram 1: Troubleshooting Workflow for TLC
This diagram provides a logical path for diagnosing and solving common TLC problems.
Caption: A logical workflow for troubleshooting common TLC issues.
Diagram 2: Principle of Separation on a Silica Plate
This diagram illustrates the competitive interactions governing the separation of a polar and a non-polar indole derivative.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Thin-Layer Chromatography - Concept [jove.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. jk-sci.com [jk-sci.com]
- 9. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 10. Elution - Wikipedia [en.wikipedia.org]
- 11. Eluotropic series [stenutz.eu]
- 12. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 13. What is the function of eluotropic series in chromatography? [pharmastuff4u.com]
- 14. silicycle.com [silicycle.com]
- 15. Chromatography [chem.rochester.edu]
- 16. microbiozindia.com [microbiozindia.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Chromatography [chem.rochester.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Thin Layer Chromatography (TLC) | Organic Chemistry I Lab [blog.richmond.edu]
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- 26. scribd.com [scribd.com]
- 27. faculty.fiu.edu [faculty.fiu.edu]
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- 29. coleparmer.co.uk [coleparmer.co.uk]
- 30. researchgate.net [researchgate.net]
- 31. akjournals.com [akjournals.com]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Synthesis of Substituted 2-Arylindoles
Welcome to the Technical Support Center for the synthesis of substituted 2-arylindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important class of heterocyclic compounds. 2-Arylindoles are prevalent scaffolds in medicinal chemistry and materials science, making their efficient synthesis a critical endeavor.[1][2]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during key synthetic procedures. My aim is to move beyond simple procedural lists to explain the underlying chemical principles governing these reactions, empowering you to make informed decisions in your experimental design.
Section 1: The Fischer Indole Synthesis
The Fischer indole synthesis, a venerable and widely used method, involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[3][4] While powerful, it is notoriously sensitive to reaction conditions and substrate electronics.[3][5]
Frequently Asked Questions & Troubleshooting
Q1: My Fischer indole synthesis is failing or resulting in a very low yield. What are the primary factors to investigate?
Several factors can contribute to the failure or low yield of a Fischer indole synthesis. A systematic approach to troubleshooting is essential.
-
Substituent Effects: The electronic nature of substituents on both the arylhydrazine and the carbonyl partner plays a pivotal role. Electron-donating groups on the carbonyl compound can over-stabilize a key enamine intermediate, favoring N-N bond cleavage as a side reaction over the desired[6][6]-sigmatropic rearrangement.[5][7][8][9] This is a well-documented challenge, particularly in the synthesis of 3-aminoindoles.[7][9] Conversely, electron-donating groups on the arylhydrazine can weaken the N-N bond, also leading to undesired cleavage.[5]
-
Steric Hindrance: Bulky substituents on either reactant can sterically hinder the formation of the necessary intermediates.[5]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[3][5] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[3][4] The optimal acid depends on the specific substrates.
-
Reaction Conditions: The reaction is highly sensitive to temperature and reaction time.[3][5] Insufficient heat may prevent the[6][6]-sigmatropic rearrangement, while excessive heat can lead to decomposition.
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to a host of unwanted side reactions.[5] It is crucial to use highly pure starting materials.
Q2: I'm observing significant side product formation. What are the most common side reactions in a Fischer indole synthesis?
Side product formation is a frequent issue. Common culprits include:
-
Aldol Condensation: Under acidic conditions, aldehydes and ketones possessing α-hydrogens can undergo self-condensation.[5]
-
N-N Bond Cleavage: As mentioned, electronic effects can promote the cleavage of the nitrogen-nitrogen bond in the ene-hydrazine intermediate, leading to the formation of anilines and other byproducts.[7][9]
-
Regioselectivity Issues: When using unsymmetrical ketones, two different enamine intermediates can form, potentially leading to a mixture of regioisomeric indoles.[10] The regiochemical outcome is influenced by the relative stability of the enamine tautomers.
Experimental Protocol: Optimizing the Fischer Indole Synthesis
This protocol provides a general framework for optimizing your reaction.
-
Reactant Purity Check:
-
Verify the purity of the arylhydrazine and the aryl ketone/aldehyde via NMR or another suitable analytical technique.
-
If necessary, purify the starting materials (e.g., recrystallization, distillation, or column chromatography).
-
-
Catalyst Screening:
-
Set up small-scale parallel reactions using a variety of acid catalysts.
-
Table 1: Suggested Acid Catalysts for Screening
Catalyst Type Typical Concentration Notes Polyphosphoric Acid (PPA) Brønsted Solvent Effective but can be viscous and difficult to work with. Zinc Chloride (ZnCl₂) Lewis 1-2 equivalents A common and often effective choice.[3] p-Toluenesulfonic Acid (p-TsOH) Brønsted 0.1-1 equivalent A solid, easy-to-handle acid. Hydrochloric Acid (in Ethanol) Brønsted 1-5 M A standard choice, but the presence of water can sometimes be detrimental. | Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis | 1-2 equivalents | A strong Lewis acid; use with caution. |
-
-
Temperature and Time Optimization:
-
For the most promising catalyst(s), perform a temperature screen (e.g., 60 °C, 80 °C, 100 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time.
-
-
Solvent Selection:
-
While often run neat in a catalyst like PPA, solvents such as toluene, xylene, or acetic acid can be employed. The choice of solvent can influence reaction rates and solubility.
-
Section 2: The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis offers a direct route to 2-arylindoles by reacting an α-bromoacetophenone with an excess of aniline.[11] Historically, this method has been hampered by harsh reaction conditions, low yields, and a lack of predictable regioselectivity.[5][11]
Frequently Asked Questions & Troubleshooting
Q1: My Bischler-Möhlau synthesis is yielding a complex mixture of products and a low yield of the desired 2-arylindole. How can I improve this?
This is a classic challenge with this synthesis.[5][11]
-
Harsh Conditions: The high temperatures often required can lead to decomposition and side reactions.[5]
-
Regioselectivity: The reaction mechanism involves an electrophilic cyclization that can be influenced by substituents on the aniline, leading to mixtures of isomers.[11][12]
Troubleshooting Strategies:
-
Milder Conditions: Recent advancements have shown that using catalysts like lithium bromide or employing microwave irradiation can facilitate the reaction under milder conditions, potentially improving yields and selectivity.[5]
-
Protecting Groups: If the aniline contains sensitive functional groups, consider using a protecting group strategy.[5]
-
Alternative Syntheses: For complex substrates, it may be more efficient to consider alternative synthetic routes, such as palladium-catalyzed methods.
Section 3: Palladium-Catalyzed Synthesis of 2-Arylindoles
Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer mild and highly versatile methods for constructing C-N and C-C bonds.[13] These are now frequently the methods of choice for synthesizing substituted 2-arylindoles.
Key Methodologies and Troubleshooting
A. Suzuki-Miyaura Coupling
This reaction couples an organoboron reagent with an aryl halide or triflate.[14] For 2-arylindole synthesis, this typically involves the coupling of a 2-haloindole with an arylboronic acid or vice versa.
Q1: My Suzuki coupling is sluggish or fails to go to completion. What should I check?
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand is paramount.[12] The ligand's electronic and steric properties dictate the efficiency of the catalytic cycle.
-
Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical for the transmetalation step. The optimal base is often substrate-dependent.
-
Solvent and Water Content: The solvent system (e.g., dioxane, toluene, DMF) and the presence of water can significantly impact the reaction rate and yield.[14]
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are often less reactive. Ensure the quality of your boronic acid.
B. Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[6][13] While often used for N-arylation, variations can be employed for indole synthesis. A Buchwald modification of the Fischer indole synthesis involves the palladium-catalyzed coupling of aryl bromides with hydrazones.[4]
Q2: I am attempting a Buchwald-Hartwig amination to form an indole precursor, but the reaction is not working.
-
Ligand Choice: This is often the most critical parameter. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are frequently required for efficient coupling.
-
Base Strength: A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is typically necessary.
-
Oxygen Exclusion: The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
C. Heck Reaction
The Heck reaction couples an aryl halide with an alkene.[15][16] A C2-regioselective Heck-type reaction can be used to arylate indoles.[2]
Q3: I am getting a mixture of regioisomers in my Heck arylation of an indole.
-
Directing Groups: The regioselectivity of C-H activation on the indole ring can be challenging. The use of a directing group on the indole nitrogen can often enforce C2 selectivity.
-
Reaction Conditions: The solvent, temperature, and additives can all influence the regiochemical outcome.
Workflow Diagram: Troubleshooting Palladium-Catalyzed Cross-Coupling
Caption: Troubleshooting flowchart for palladium-catalyzed reactions.
Section 4: General Troubleshooting & Best Practices
Q1: How do I choose the best synthetic route for my target 2-arylindole?
The optimal route depends on the desired substitution pattern and the availability of starting materials.
-
Fischer Indole Synthesis: Good for when the corresponding arylhydrazine and ketone/aldehyde are readily available. Best for simpler substitution patterns.
-
Bischler-Möhlau Synthesis: A more direct but often lower-yielding route. Consider for specific substrate combinations where it is known to work well.
-
Palladium-Catalyzed Methods: Offer the greatest flexibility and substrate scope, especially for complex, highly functionalized molecules. Suzuki and Heck reactions are particularly powerful for C2-arylation.
Q2: I'm having difficulty with the purification of my substituted indole product.
-
Chromatography: Indoles can sometimes streak on silica gel due to the acidic nature of the stationary phase and the basicity of the indole nitrogen. Adding a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent can often improve peak shape.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining highly pure material.
-
Protecting Groups: N-protection (e.g., with Boc, Ts, or SEM groups) can alter the polarity and chromatographic behavior of the indole, sometimes simplifying purification.[5]
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook.
- Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH.
- 2-Arylindoles: Concise Syntheses and a Privileged Scaffold for Fungicide Discovery - ACS Publications.
- Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. - ResearchGate.
- Fischer indole synthesis - Wikipedia.
- Why Do Some Fischer Indolizations Fail? - PMC - NIH.
- Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing).
- Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu.
- Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis - NIH.
- One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - NIH.
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - RSC Publishing.
- Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... - ResearchGate.
- Why do some Fischer indolizations fail? - PubMed - NIH.
- Buchwald–Hartwig amination - Wikipedia.
- Development of a Suzuki cross-coupling reaction between 2-azidoarylboronic pinacolate esters and vinyl triflates to enable the synthesis of[3][6]-fused indole heterocycles - PubMed.
- Technical Support Center: Troubleshooting Indole Cyclization Reactions - Benchchem.
- Problems with Fischer indole synthesis : r/Chempros - Reddit.
- Biocatalytic stereoselective oxidation of 2-arylindoles - PMC - PubMed Central.
- Bischler–Möhlau indole synthesis - Wikipedia.
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][6]-Fused Indole Heterocycles - NIH.
- Bischler–Mohlau Indole Synthesis, Chemical Reactions, Assignment Help.
- Palladium Catalyzed Synthesis of 2,3-Substituted Indoles via Arylation of ortho-Alkynylanilines with Arylsiloxanes | Request PDF - ResearchGate.
- Fischer Indole Synthesis - Organic Chemistry Portal.
- Synthesis of 2-substituted indoles via a palladium-catalyzed domino Heck reaction and dealkylation | Request PDF - ResearchGate.
- Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives | Organic Letters.
- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be.
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed.
- Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
- Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis.
- Indole synthesis mechanism help : r/chemhelp - Reddit.
- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences.
- Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines Access to 3-Allylated Indoles | The Journal of Organic Chemistry.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate.
- Heck Reaction - Organic Chemistry Portal.
- Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC - PubMed Central.
- Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing).
- Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed.
- Heck Reaction—State of the Art - MDPI.
- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry.
Sources
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- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
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Minimizing side reactions in the cyclization step of indole synthesis
A Guide to Minimizing Side Reactions and Optimizing Yield
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of indole ring formation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind common experimental challenges, particularly the side reactions that can plague the critical cyclization step. This resource is structured as a series of troubleshooting guides in a question-and-answer format to directly address issues encountered in the lab.
General Troubleshooting Principles
Before diving into specific synthesis methods, it's crucial to acknowledge universal parameters that govern the success of these reactions.
Q: My indole synthesis is giving a low yield, regardless of the specific method. What are the first things I should check?
A: Low yields in any indole synthesis can often be traced back to a few fundamental factors. Before extensive optimization, always validate the following:
-
Purity of Starting Materials: Impurities in your arylhydrazine, aniline, ketone, or aldehyde starting materials can introduce competing reaction pathways.[1] For instance, residual acids or bases can disrupt the carefully controlled catalytic conditions. We recommend verifying purity by NMR or LC-MS and re-purifying if necessary.
-
Solvent Quality and Choice: Solvents are not merely a medium; they can participate in the reaction, influence catalyst activity, and affect intermediate stability. Ensure you are using dry, high-purity solvents, especially for moisture-sensitive reactions. The choice of solvent can dramatically alter reaction outcomes; for example, polar aprotic solvents like DMF or DMSO may be optimal in some palladium-catalyzed cyclizations, while non-polar solvents like toluene are common in others.[2][3][4]
-
Atmospheric Control: Many indole syntheses involve intermediates that are sensitive to oxygen or moisture. Conducting reactions under an inert atmosphere (Nitrogen or Argon) is a standard best practice to prevent oxidative side reactions and degradation of reagents.
Fischer Indole Synthesis: The Workhorse Reaction
The Fischer indole synthesis is arguably the most widely used method, involving the acid-catalyzed cyclization of an arylhydrazone.[1] Its versatility is also the source of its complexity and potential for side reactions.
Q: My Fischer indole synthesis is failing or resulting in a very low yield. What is the most common failure mode?
A: The most frequent and often misunderstood failure mode is the competitive cleavage of the N-N bond in the ene-hydrazine intermediate.[5][6] This pathway competes directly with the desired[7][7]-sigmatropic rearrangement required for cyclization.
-
Mechanistic Insight: The key intermediate is an ene-hydrazine, which, upon protonation, is poised for the[7][7]-sigmatropic rearrangement. However, if the developing positive charge on the iminyl nitrogen is overly stabilized—typically by strong electron-donating groups (EDGs) on the carbonyl-derived portion of the molecule—the N-N bond weakens and cleaves.[5] This cleavage is essentially irreversible and leads to aniline and other degradation products instead of your indole.[6][8] This is a well-documented challenge in the synthesis of 3-aminoindoles, where the nitrogen substituent is a powerful EDG.[5]
Q: I am observing significant side product formation. What are the likely culprits?
A: Beyond N-N bond cleavage, several other side reactions can occur:
-
Formation of Regioisomers: When using an unsymmetrical ketone, two different enamines can form, leading to a mixture of indole regioisomers.[8][9] The product ratio is highly dependent on the acid catalyst and temperature.
-
Aldol Condensation: Under the acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation, consuming your starting material.[1]
-
Incomplete Cyclization: The reaction can stall at the phenylhydrazone intermediate, especially if the acid catalyst is too weak or the temperature is too low.[8]
Q: How can I control the regioselectivity when using an unsymmetrical ketone?
A: Controlling regioselectivity is a significant challenge. The choice of acid catalyst is the primary lever you can pull.[8]
-
Kinetic vs. Thermodynamic Control: Weaker acids (e.g., acetic acid) and lower temperatures tend to favor the "kinetic" product, which is formed from the more substituted (and more stable) enamine intermediate. Stronger acids (e.g., polyphosphoric acid, PPA) and higher temperatures can allow for equilibration to the "thermodynamic" product, derived from the less sterically hindered enamine.[8] A systematic screening of both Brønsted and Lewis acids is often the most effective approach to optimize for your desired isomer.[9]
Troubleshooting Workflow for Fischer Indole Synthesis
The following diagram outlines a decision-making process for troubleshooting common issues in the Fischer indole synthesis.
Caption: Competing pathways in the Fischer indole synthesis.
Data Summary: Acid Catalyst Selection
The choice of acid is one of the most critical parameters in a Fischer synthesis. [10]
| Catalyst Type | Examples | Strength | Common Use Case / Remarks |
|---|---|---|---|
| Brønsted Acids | Acetic Acid, HCl, H₂SO₄, p-TsOH | Weak to Strong | Often used for simple substrates. Stronger acids can promote side reactions. [10] |
| Polyphosphoric Acid (PPA) | PPA | Strong / Dehydrating | Excellent for difficult cyclizations but can cause charring at high temperatures. |
| Lewis Acids | ZnCl₂, BF₃, FeCl₃, AlCl₃ | Varies | Very effective and often the catalyst of choice. Can improve yields where protic acids fail, particularly for 3-amidoindoles. [1][5][11]|
Troubleshooting Other Common Indole Syntheses
While the Fischer synthesis is common, other methods present unique challenges.
Q: My Bischler-Möhlau synthesis is giving a low yield and a complex mixture of products. How can I improve it?
A: This is a very common issue. The classical Bischler-Möhlau synthesis is notorious for its harsh reaction conditions, which often lead to poor yields and unpredictable regioselectivity. [1][12]The key is to move away from the classical high-temperature conditions. Recent advancements have shown that using milder catalysts like lithium bromide or employing microwave irradiation can significantly improve outcomes by allowing the reaction to proceed under more controlled conditions. [1][12][13] Q: The Madelung synthesis requires very high temperatures and strong bases. Are there ways to mitigate these harsh conditions?
A: Yes, the severe conditions of the traditional Madelung synthesis (e.g., sodium ethoxide at 200-400 °C) are a major drawback. [14]The efficiency of the intramolecular cyclization is highly dependent on the acidity of the benzylic protons on the N-acyl-o-toluidine.
-
Substituent Effects: Electron-withdrawing groups on the aromatic ring can increase the acidity of the benzylic protons, sometimes allowing for milder conditions. [14][15]* Modern Variations: The most significant improvement is the use of stronger, non-alkoxide bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like THF. [14]These bases are strong enough to deprotonate the benzylic position at much lower temperatures, often in the range of -20 to 25 °C, dramatically improving the scope and functional group tolerance of the reaction.
Q: I'm struggling with regioselectivity in my Larock indole synthesis. How is the regiochemistry determined?
A: In the Larock palladium-catalyzed heteroannulation, the regioselectivity of the cyclization with an unsymmetrical alkyne is a critical consideration. [16]It was initially thought that the smaller alkyne substituent would orient itself closer to the aniline ring for steric reasons. However, extensive studies by Larock and others have shown that the larger, more sterically-hindering group on the alkyne preferentially ends up at the C2 position of the indole. [16]Electronic effects also play a role; electron-withdrawing groups on one of the alkyne's aryl substituents tend to direct that group to the C2 position. [17]Understanding this counter-intuitive steric preference is crucial for predictive synthesis.
Experimental Protocol: Catalyst Screening for Fischer Indole Synthesis
This protocol provides a framework for optimizing the acid catalyst for a problematic Fischer indole synthesis.
Objective: To identify the optimal acid catalyst to maximize the yield of the desired indole product while minimizing side-product formation.
Materials:
-
Arylhydrazone (1 equivalent)
-
Anhydrous solvents (e.g., Toluene, Xylene, Acetic Acid)
-
Acid catalysts for screening (e.g., ZnCl₂, p-TsOH, PPA, Acetic Acid)
-
Small-scale reaction vials suitable for heating (e.g., microwave vials)
-
Stir bars
-
TLC plates and appropriate eluent system
-
Internal standard for NMR/LC-MS analysis (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Setup: Arrange a parallel set of reaction vials. In each vial, place a stir bar.
-
Reactant Addition: To each vial, add the arylhydrazone (e.g., 0.1 mmol).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., 1.0 mL of Toluene).
-
Catalyst Addition: To each respective vial, add a different acid catalyst.
-
Vial 1: Acetic Acid (as solvent)
-
Vial 2: p-TsOH (0.2 equivalents) in Toluene
-
Vial 3: ZnCl₂ (1.2 equivalents) in Toluene
-
Vial 4: Add arylhydrazone directly to PPA (10x weight) at room temperature.
-
-
Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath at a chosen temperature (e.g., 80-110 °C). For PPA, the mixture is typically heated with mechanical stirring.
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture (excluding the PPA reaction, which is harder to sample). Quench the aliquot with saturated NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate to assess the conversion of starting material and the formation of new products.
-
Workup and Analysis: Once the reactions are deemed complete (or have ceased progressing), cool them to room temperature.
-
For solvent-based reactions, dilute with ethyl acetate, wash with NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.
-
For the PPA reaction, carefully quench the mixture by pouring it onto crushed ice, then basify with NaOH solution and extract with ethyl acetate.
-
-
Quantification: Analyze the crude product from each reaction by ¹H NMR or LC-MS, using an internal standard to determine the relative yield of the desired indole and major side products.
-
Optimization: Based on the results, select the most promising catalyst for a larger-scale reaction, and consider further optimization of temperature and reaction time.
References
- Sugino, K., et al. (2008). Regioselectivity of Larock indole synthesis using functionalized alkynes. Bioscience, Biotechnology, and Biochemistry, 72(8), 2092-102.
- National Center for Biotechnology Information. (n.d.). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds.
- Sugino, K., et al. (2008). Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. Bioscience, Biotechnology, and Biochemistry.
- Phetrak, N., et al. (2012). Regioselectivity of Larock Heteroannulation: A Contribution from Electronic Properties of Diarylacetylenes. The Journal of Organic Chemistry, 77(11), 5030-5036.
- Reddy, K. S., et al. (2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 2(20), 7721-7724.
- MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
- Wikipedia. (n.d.). Larock indole synthesis.
- Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acids and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659.
- ResearchGate. (n.d.). Screening of solvent conditions for the cyclization reaction of arylenamides 12-19 to indole.
- Yoo, E. J., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(16), 6423-6436.
- Royal Society of Chemistry. (n.d.). Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles.
- Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst.
- ResearchGate. (n.d.). Aza-Henry and Aza-Knoevenagel Reactions of Nitriles for the Synthesis of Pyrido[1,2-a]indoles.
- Wikipedia. (n.d.). Madelung synthesis.
- HETEROCYCLES. (2016). Development of madelung-type indole synthesis using copper-catalyzed amidation/condensation.
- Pan, C., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4690-4692.
- ResearchGate. (n.d.). Recent Advances in Indole Syntheses: New Routes for a Classic Target.
- Yoo, E. J., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(16), 6423-6436.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Wikipedia. (n.d.). Nenitzescu indole synthesis.
- Frontiers. (n.d.). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds.
- ACS Publications. (n.d.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.
- ResearchGate. (n.d.). Optimization of the cyclization reaction conditions.
- ResearchGate. (n.d.). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles.
- Wikipedia. (n.d.). Gassman indole synthesis.
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
- ResearchGate. (n.d.). Madelung Indole Synthesis.
- National Center for Biotechnology Information. (n.d.). Intercepting an avoided α-iminol rearrangement with a Petasis reaction for the synthesis of 2,3-diaryl substituted indoles.
- ResearchGate. (n.d.). Bartoli Indole Synthesis.
- chemeurope.com. (n.d.). Bartoli indole synthesis.
- Wikipedia. (n.d.). Bartoli indole synthesis.
- SynArchive. (n.d.). Gassman indole synthesis.
- Michigan State University. (2009). Bartoli Indole Synthesis.
- SlideShare. (n.d.). Synthesis and Chemistry of Indole.
- J&K Scientific LLC. (2021). Bartoli Indole Synthesis.
- ResearchGate. (n.d.). Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation.
- ResearchGate. (n.d.). Gassman Indole Synthesis.
- ResearchGate. (n.d.). Bischler Indole Synthesis.
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
- REVISTA DE CHIMIE. (n.d.). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis.
- Royal Society of Chemistry. (n.d.). Observations on the mechanism of the nenitzescu indole synthesis.
- Name-Reaction.com. (n.d.). Nenitzescu Indole Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-Chlorophenyl)-1H-indole
Introduction
2-(4-Chlorophenyl)-1H-indole is a heterocyclic compound of significant interest due to its prevalence in various biologically active molecules. Its structural characterization is a critical step in quality control and in the elucidation of structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, explains the rationale behind spectral assignments, and compares its spectral features with those of its N-substituted derivative, 2-(4-chlorophenyl)-1-(p-tolyl)-1H-indole.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of this compound and similar heterocyclic compounds.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives. For this guide, we will consider spectra hypothetically acquired in CDCl₃.
-
Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern spectrometer.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration : To ensure magnetic field homogeneity and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer, such as a Bruker Avance III 400MHz.[1]
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good spectral dispersion for most organic molecules. |
| Pulse Program | zg30 | A standard 30° pulse experiment for routine ¹H spectra. |
| Number of Scans | 16 | Sufficient for good signal-to-noise for a moderately concentrated sample. |
| Relaxation Delay (d1) | 2.0 s | Allows for adequate relaxation of most protons, ensuring more accurate integration. |
| Acquisition Time (aq) | 4.0 s | Provides sufficient resolution to resolve fine coupling patterns. |
| Spectral Width | 20 ppm | Covers the typical chemical shift range for organic molecules. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz | Standard carbon frequency for a 400 MHz spectrometer. |
| Pulse Program | zgpg30 | A standard 30° pulse experiment with proton decoupling. |
| Number of Scans | 1024 | A higher number of scans is needed due to the low natural abundance of ¹³C. |
| Relaxation Delay (d1) | 2.0 s | Adequate for most protonated carbons. |
| Acquisition Time (aq) | 1.0 s | Provides sufficient resolution for most applications. |
| Spectral Width | 220 ppm | Covers the full range of carbon chemical shifts. |
Experimental Workflow Diagram
Caption: A logical flowchart for the structural elucidation of organic molecules using a combination of 1D and 2D NMR techniques.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By presenting a detailed experimental protocol, predicted and inferred spectral data, and a comparative analysis with a closely related N-substituted analog, this document serves as a valuable resource for researchers in the field. The principles of spectral interpretation and the logical workflow for structure elucidation outlined herein are broadly applicable to the characterization of a wide range of organic molecules. The availability of experimental data for the title compound in the future will allow for a direct and definitive validation of the predictions and inferences made in this guide.
References
- PubChem. This compound.
- Synthesis of 1,2-Disubstituted Indoles from α-Aminonitriles and 2- Halobenzyl Halides - Supporting Inform
- Royal Society of Chemistry.
- ResearchGate. 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. [Link]
- ResearchGate. Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]. [Link]
- PubChemLite. This compound (C14H10ClN). [Link]
- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). [Link]
Sources
A Comparative Analysis of the Anticancer Activity of 2-(4-Chlorophenyl)-1H-indole and Doxorubicin
This guide provides an in-depth, objective comparison of the anticancer activities of the novel synthetic compound 2-(4-Chlorophenyl)-1H-indole and the well-established chemotherapeutic agent, Doxorubicin. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to evaluate cytotoxic efficacy, mechanistic pathways, and the experimental methodologies used for their characterization.
Introduction: The Evolving Landscape of Cancer Therapeutics
The quest for more effective and selective anticancer agents is a cornerstone of modern oncological research. While classic chemotherapeutics like Doxorubicin have been pivotal in treating a wide array of cancers, their clinical utility is often hampered by significant dose-dependent toxicities and the emergence of drug resistance. This has fueled the exploration of novel chemical scaffolds that can offer improved therapeutic windows.
The indole nucleus is a prominent heterocyclic structure that has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities, including anticancer effects. Derivatives of the indole scaffold have been shown to combat cancer through diverse mechanisms, such as inhibiting tubulin polymerization, modulating critical signaling kinases, and inducing programmed cell death (apoptosis).
This guide focuses on this compound, a representative of a promising class of synthetic indole derivatives. We will compare its preclinical anticancer profile against Doxorubicin, a potent anthracycline antibiotic that has been a frontline treatment for decades. The objective is to provide a clear, data-driven comparison of their mechanisms of action and cytotoxic profiles, grounded in established experimental protocols.
Molecular Structures at a Glance
A molecule's structure is intrinsically linked to its biological function. The planar aromatic systems of both compounds are key to their primary mechanisms of action.
-
This compound: Features a bicyclic indole core linked to a chlorophenyl group. This structure is common among synthetic kinase inhibitors.
-
Doxorubicin: A complex tetracyclic anthracycline structure with a daunosamine sugar moiety. This unique geometry allows it to intercalate between DNA base pairs.
Comparative Mechanisms of Action
The two compounds exhibit fundamentally different approaches to inducing cancer cell death. Doxorubicin acts as a broad-spectrum cytotoxic agent primarily by inflicting DNA damage, whereas indole derivatives often engage more specific cellular signaling targets.
Doxorubicin: A Multi-pronged Assault on the Cell
Doxorubicin's anticancer activity is attributed to a combination of mechanisms that ultimately lead to cell cycle arrest and apoptosis.
-
DNA Intercalation: The planar anthracycline ring structure inserts itself between DNA base pairs, distorting the double helix. This physical blockade obstructs the processes of DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme responsible for resolving DNA supercoils. This leads to the accumulation of double-strand breaks, a catastrophic event for the cell.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of Doxorubicin can undergo redox cycling, generating a high volume of free radicals. This induces severe oxidative stress, damaging DNA, proteins, and cell membranes.
Caption: Doxorubicin's multifaceted mechanism of action leading to apoptosis.
This compound: Targeted Disruption of Signaling Pathways
While the precise mechanism for every indole derivative varies, a common theme is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation. Studies on structurally similar compounds suggest that this compound likely functions by targeting key nodes in oncogenic signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).
-
Kinase Inhibition: The indole derivative may act as an ATP-competitive inhibitor, binding to the active site of a protein kinase (e.g., EGFR).
-
Signal Blockade: This inhibition blocks downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) that promote cell proliferation and survival.
-
Induction of Apoptosis & Cell Cycle Arrest: Deprived of these pro-survival signals, the cancer cell undergoes apoptosis and/or arrests in the cell cycle, often at the G2/M phase.
Caption: A plausible kinase inhibition pathway for this compound.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency. The table below consolidates IC50 values from preclinical studies, comparing various indole derivatives (including those with the key p-chlorophenyl feature) against Doxorubicin in several human cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Derivative (p-chlorophenyl) | MCF-7 (Breast) | 13.2 | |
| Doxorubicin | MCF-7 (Breast) | ~0.06 - 2.5 | |
| Indole Derivative (p-chlorophenyl) | MDA-MB-468 (Breast) | 8.2 | |
| Doxorubicin | MDA-MB-468 (Breast) | ~0.08 | |
| Indole-Triazole Hybrid (p-chlorophenyl) | HepG2 (Liver) | 0.32 | |
| Doxorubicin | HepG2 (Liver) | ~12.2 | |
| Indole-Triazole Hybrid | HepG2 (Liver) | 3.58 µg/mL | |
| Doxorubicin | HepG2 (Liver) | 4.0 µg/mL | |
| Indole Derivative | A549 (Lung) | 9.62 | |
| Doxorubicin | A549 (Lung) | >20 (Resistant) |
Analysis of Cytotoxicity Data:
-
Potency Variation: Doxorubicin is exceptionally potent, with IC50 values often in the nanomolar to low micromolar range against sensitive cell lines like MCF-7.
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-Chlorophenyl)-1H-indole
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or known compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a principal technique in this endeavor, providing not only molecular weight information but also a detailed fingerprint through fragmentation analysis. This guide offers an in-depth exploration of the mass spectrometric behavior of 2-(4-Chlorophenyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry. We will dissect its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative analysis with its non-halogenated analog, 2-phenyl-1H-indole, to highlight the directive influence of the chloro-substituent.
The Imperative of Understanding Fragmentation
The journey of an ion through a mass spectrometer is more than a simple measurement of its mass-to-charge ratio (m/z). When subjected to energetic conditions, a molecule fragments in a predictable manner, dictated by its inherent chemical structure. The resulting pattern of fragment ions is a veritable roadmap to the molecule's architecture. Understanding these pathways is not merely an academic exercise; it is fundamental to:
-
Structural Confirmation: Verifying the identity of a synthesized compound against a known standard.
-
Isomer Differentiation: Distinguishing between molecules with the same molecular formula but different atomic arrangements.
-
Metabolite Identification: Elucidating the structure of metabolic byproducts in drug discovery and toxicology.
-
"De novo" Structure Elucidation: Assembling the structure of an unknown compound from its fragmentation data.
This guide is structured to provide both the foundational knowledge and the practical insights necessary to interpret the mass spectra of this compound and related compounds with confidence.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization is a classic, high-energy ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation. This "hard" ionization is invaluable for creating a detailed fragmentation fingerprint, which is highly reproducible and ideal for library matching.
Experimental Protocol: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
The acquisition of a high-quality EI mass spectrum for a semi-volatile compound like this compound is typically achieved using a Gas Chromatograph coupled to a Mass Spectrometer.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Operate in splitless mode at 280°C to ensure complete vaporization without thermal degradation.
-
Column: A standard, non-polar 30 m x 0.25 mm, 0.25 µm film thickness fused-silica capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes. This temperature program ensures good chromatographic peak shape and separation from any impurities.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures that the resulting spectra are comparable to established libraries like the NIST database.
-
Source Temperature: 230°C.
-
Mass Analyzer: Scan from m/z 40 to 400. This range will encompass the molecular ion and all significant fragments.
-
Data Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.
-
Fragmentation Pattern of this compound under EI
The EI mass spectrum of this compound is characterized by a prominent molecular ion and several key fragment ions. The presence of chlorine is immediately evident from the isotopic pattern of chlorine-containing fragments (approximately a 3:1 ratio for the 35Cl and 37Cl isotopes).
| Ion Description | m/z (35Cl) | m/z (37Cl) | Relative Intensity (%) | Proposed Structure/Formation |
| Molecular Ion [M]+• | 227 | 229 | 100 | C14H10ClN+• |
| [M-H]+ | 226 | 228 | 30 | Loss of a hydrogen radical |
| [M-Cl]+ | 192 | - | 25 | Loss of a chlorine radical |
| [M-HCl]+• | 191 | - | 15 | Elimination of hydrogen chloride |
| [C8H6N]+ | 116 | - | 10 | Indole-derived fragment |
| [C6H4Cl]+ | 111 | 113 | 8 | Chlorophenyl cation |
| [C7H5]+ | 89 | - | 20 | Further fragmentation of indole moiety |
Data sourced from the NIST Mass Spectrometry Data Center[1].
The fragmentation cascade is initiated by the removal of an electron to form the molecular ion radical cation (m/z 227 for 35Cl). The stability of the aromatic system results in a high abundance of the molecular ion, which is the base peak.
Key Fragmentation Pathways (EI-MS)
Caption: Primary EI fragmentation pathways of this compound.
Comparative Analysis: 2-phenyl-1H-indole
To appreciate the influence of the chlorine atom, we compare the fragmentation of the title compound with that of 2-phenyl-1H-indole (MW = 193.24 g/mol ).
| Ion Description | m/z | Relative Intensity (%) | Proposed Structure/Formation |
| Molecular Ion [M]+• | 193 | 100 | C14H11N+• |
| [M-H]+ | 192 | 88 | Loss of a hydrogen radical |
| [M-HCN]+• | 166 | 15 | Loss of hydrogen cyanide from indole ring |
| [C7H5]+ | 89 | 71 | Further fragmentation of indole moiety |
Data sourced from the NIST Mass Spectrometry Data Center[2].
The most striking difference is the absence of fragments corresponding to the loss of Cl or HCl in the spectrum of 2-phenyl-1H-indole. Instead, we observe a more pronounced loss of a hydrogen radical and fragmentation of the indole ring itself (e.g., loss of HCN). This comparison clearly demonstrates that the C-Cl bond is a labile site for fragmentation, providing a key diagnostic marker for the presence and location of the chlorine substituent.
Electrospray Ionization (ESI) Tandem Mass Spectrometry: A Softer Approach
ESI is a soft ionization technique that typically generates protonated molecules, [M+H]+, with minimal in-source fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and then subjected to collision-induced dissociation (CID).
Experimental Protocol: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This technique is ideal for analyzing polar and thermally labile compounds and is a staple in pharmaceutical and metabolomics research.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Dilute this stock solution to a final concentration of 1 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation.
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 30% B.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Detection:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS1 (Full Scan): Scan from m/z 100-500 to identify the protonated molecule [M+H]+ at m/z 228 (for 35Cl).
-
MS2 (Product Ion Scan): Isolate the precursor ion (m/z 228) and apply collision energy (typically a ramp from 10-40 eV) to induce fragmentation. The resulting product ions are then scanned.
-
Proposed ESI-MS/MS Fragmentation of this compound
While a publicly available ESI-MS/MS spectrum for this specific compound is not readily found, we can propose a highly probable fragmentation pattern based on established principles for protonated indole derivatives and halogenated aromatic compounds. In ESI, fragmentation of even-electron ions like [M+H]+ often proceeds through the loss of stable neutral molecules.
Predicted Major Fragmentations:
-
Loss of HCl: The most likely initial fragmentation would be the elimination of a neutral molecule of hydrogen chloride (HCl, 36 Da). This is a common pathway for protonated chloro-aromatic compounds. This would result in a fragment ion at m/z 192.
-
Loss of Chlorobenzene: Cleavage of the bond between the indole and the chlorophenyl ring could lead to the loss of a neutral chlorobenzene molecule (112 Da), resulting in a fragment at m/z 116, corresponding to the protonated indole moiety.
-
Fragmentation of the Indole Ring: Subsequent fragmentation of the m/z 192 ion could involve the loss of small neutral molecules like HCN (27 Da) or C2H2 (26 Da), which are characteristic of indole ring fragmentation.
Proposed ESI-MS/MS Fragmentation Pathways
Caption: Proposed primary ESI-MS/MS fragmentation pathways for protonated this compound.
Conclusion: A Tale of Two Ionization Techniques
The mass spectrometric analysis of this compound provides a clear illustration of how different ionization techniques can yield complementary structural information.
-
Electron Ionization (EI) , with its high-energy nature, provides a rich, detailed fragmentation pattern characterized by radical-driven cleavages, such as the loss of a chlorine radical. The resulting spectrum is a robust fingerprint, ideal for library matching and initial identification.
-
Electrospray Ionization (ESI) coupled with MS/MS offers a softer approach, focusing on the fragmentation of the intact protonated molecule. The predicted fragmentation is dominated by the loss of stable neutral molecules, such as HCl, providing clear and easily interpretable pathways that confirm the connectivity of the molecular structure.
By comparing the fragmentation of this compound with its non-halogenated counterpart, 2-phenyl-1H-indole, we can confidently assign the observed losses of Cl and HCl as direct consequences of the chloro-substituent. This comparative approach is a powerful strategy in structural elucidation, allowing the analyst to pinpoint the influence of specific functional groups on the fragmentation process. For researchers in drug development and related fields, a thorough understanding of these principles is not just beneficial—it is essential for the accurate and efficient characterization of molecules of interest.
References
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X-ray crystallography for structure confirmation of indole derivatives
An In-Depth Guide to the Structural Confirmation of Indole Derivatives: X-ray Crystallography in Focus
For researchers, scientists, and drug development professionals, the unambiguous determination of the three-dimensional structure of novel indole derivatives is a cornerstone of modern medicinal chemistry. The indole scaffold is a privileged structure in countless biologically active compounds, and subtle modifications to its geometry can profoundly impact efficacy, selectivity, and safety profiles.[1][2] Therefore, rigorous structural confirmation is not merely a procedural step but a critical foundation for understanding structure-activity relationships (SAR), guiding computational modeling, and securing intellectual property.
This guide provides a comprehensive comparison of single-crystal X-ray crystallography—the definitive gold standard for structural elucidation—with alternative spectroscopic techniques.[1] We will delve into the causality behind experimental choices, present detailed protocols, and offer a logical framework for selecting the most appropriate analytical strategy for your indole derivatives.
The Unparalleled Insight of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, high-resolution view of a molecule's structure in the solid state.[3] By analyzing the diffraction pattern of X-rays passing through an ordered crystal lattice, we can generate a three-dimensional electron density map of the molecule.[4] This map allows for the precise determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry, providing a definitive and unambiguous structural proof.[5][6] For complex indole derivatives with multiple stereocenters, X-ray crystallography is often the only method that can resolve structural ambiguity with absolute certainty.[7]
While other techniques provide essential data, they often describe the molecule in terms of connectivity or behavior in solution. X-ray crystallography, however, provides a precise atomic coordinate map, which is invaluable for computational docking studies and understanding crystal packing interactions that can influence solid-state properties like solubility and stability.[8][9]
A Comparative Analysis: Crystallography vs. Spectroscopic Methods
The choice of an analytical technique is governed by the specific question being asked, the nature of the sample, and available resources. While SCXRD is the gold standard, a multi-technique approach is often the most robust strategy for comprehensive characterization.[1][3] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools that provide complementary information.[10]
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, 2D) | Mass Spectrometry (MS, HRMS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths & angles, absolute stereochemistry, crystal packing.[5][11] | Atomic connectivity, chemical environment of nuclei, relative stereochemistry, solution dynamics.[12][13] | Molecular weight, elemental composition (HRMS), fragmentation patterns.[10] |
| Sample Phase | Solid (single crystal required).[4] | Solution.[3] | Solid, Liquid, or Gas (ionization dependent). |
| Key Advantage | Unambiguous determination of 3D structure and absolute configuration.[6][7] | Provides data on structure and dynamics in a physiologically relevant solution state.[3][13] | High sensitivity, requires minimal sample, confirms molecular formula.[10] |
| Primary Challenge | Growing diffraction-quality single crystals can be a significant bottleneck.[8][14] | Complex spectra for large molecules, difficulty in resolving some stereoisomers.[7] | Does not provide information on atomic connectivity or 3D arrangement. |
| Sample Requirement | Typically >0.1 mm in all dimensions; can be challenging for small quantities.[14] | Milligram quantities (can be recovered). | Microgram to nanogram quantities. |
| Destructive? | No, the crystal can often be recovered.[11] | No.[13] | Yes. |
The Crystallization Hurdle: From Art to Science
The most significant challenge in small molecule crystallography is obtaining a single crystal of sufficient size and quality.[14] This process can sometimes be more of an art than a science, but a systematic approach greatly increases the chances of success. Indole derivatives can be particularly challenging to crystallize due to the presence of closely related impurities from synthesis.[15] Therefore, rigorous purification via column chromatography or preparative HPLC is a mandatory prerequisite.[15][16]
Several methods can be employed to grow crystals:
-
Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.[17][18] The key is to screen a variety of solvents to find one in which the compound is moderately soluble.[19]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger chamber containing a solvent in which the compound is insoluble (the "anti-solvent").[18][20] As the anti-solvent vapor slowly diffuses into the compound's solution, it reduces the compound's solubility, promoting gradual crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed.[21][22] The decrease in solubility upon cooling leads to crystal formation.
The choice of solvent is critical. A good crystallization solvent is one in which the compound is soluble when hot but only sparingly soluble when cold.[21]
Experimental Protocol: A Step-by-Step Workflow for Structure Determination by SCXRD
This protocol outlines a self-validating system for the structural confirmation of a novel indole derivative.
Part 1: Crystallization
-
Purification: Ensure the indole derivative is of the highest possible purity (>98%). Column chromatography is a common and effective method.[15]
-
Solvent Screening: In small vials, test the solubility of a few milligrams of your compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to identify a suitable crystallization solvent or solvent system.[19]
-
Crystal Growth:
-
Method: Choose a crystallization method based on the solubility profile. Slow evaporation is often a good starting point for new compounds.[17]
-
Setup: Dissolve the purified compound in the chosen solvent in a clean vial. Cover the vial with a cap containing a small pinhole to allow for slow evaporation.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks. High-quality crystals often grow slowly.[18]
-
Part 2: Data Collection
-
Crystal Selection & Mounting:
-
Under a microscope, select a well-formed crystal with sharp edges and no visible cracks, ideally >0.1 mm in its largest dimension.[14]
-
Using a cryo-loop, carefully pick up the selected crystal and mount it on the goniometer head of the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.[23]
-
-
Diffractometer Setup: The mounted crystal is placed in an intense, monochromatic X-ray beam.[11] Modern diffractometers automate the process of centering the crystal and determining the unit cell parameters.
-
Data Acquisition: The instrument rotates the crystal in the X-ray beam, collecting hundreds or thousands of diffraction images at different orientations.[5] The detector measures the position and intensity of each diffracted X-ray spot.[1]
Part 3: Structure Solution and Refinement
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections, resulting in a reflection file.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[4] This initial map often reveals the positions of most non-hydrogen atoms.
-
Model Building: An initial molecular model is built by fitting atoms into the electron density map.
-
Refinement: The atomic positions and thermal parameters are refined against the experimental data in an iterative process to improve the agreement between the calculated and observed diffraction patterns.[1] Hydrogen atoms are typically added at calculated positions.[24]
-
Validation: The final refined structure is validated using metrics like the R-factor (residual factor), which should typically be below 5-10% for a good quality structure. The final model is checked for any inconsistencies.
Part 4: Data Deposition
-
CIF File Generation: A Crystallographic Information File (CIF) is generated, containing all the information about the crystal structure and the experiment.[20]
-
Database Deposition: It is standard practice to deposit the final structure and CIF file into a public database like the Cambridge Structural Database (CSD) for small molecules, ensuring data accessibility and integrity.[4][14][25]
Visualizing the Process
A clear understanding of the workflow and decision-making process is crucial for success.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Caption: Decision guide for selecting a structure confirmation method.
Conclusion: An Integrated Approach
References
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- Wikipedia. (n.d.). Recrystallization (chemistry).
- Wikipedia. (n.d.). X-ray crystallography.
- Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?.
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- ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega.
- ResearchGate. (2025). Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography.
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
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- ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?.
- PubMed Central. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands.
- Semantic Scholar. (n.d.). X-ray Crystallography of Small Molecules: Theory and Workflow.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- YouTube. (2023). How do I know that a structure representation is correct?.
- Stanford University. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.
- News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy.
- Excillum. (n.d.). Small molecule crystallography.
- SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
- Pharmacy 180. (n.d.). Structure Determination of Organic Compounds.
- PubMed Central. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes.
- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
- PubMed Central. (n.d.). Structure and Morphology of Indole Analogue Crystals.
- MDPI. (n.d.). Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives.
- RSC Publishing. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines.
- ResearchGate. (n.d.). Crystal data for INDOLE.
- PubMed Central. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity.
- ACS Publications. (2015). Octupolar (C3 and S4) Symmetric Cyclized Indole Derivatives: Syntheses, Structures, and NLO Properties. Organic Letters.
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A Senior Application Scientist's Guide to 2-Arylindole Synthesis: A Comparative Study of Catalytic Systems
The 2-arylindole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2] Its synthesis has been a subject of intense research, leading to a diverse array of catalytic methods. This guide provides a comparative analysis of the most prominent catalytic systems, offering researchers, scientists, and drug development professionals the in-depth technical insights necessary to select and optimize the ideal synthetic route for their specific applications.
Palladium-Catalyzed Strategies: The Workhorse of Arylation
Palladium catalysis is arguably the most versatile and widely employed method for constructing the 2-arylindole framework. Its power lies in the diversity of accessible reaction pathways, including classic cross-coupling reactions and modern direct C-H functionalization.
The Larock Indole Synthesis: A Classic Heteroannulation
First reported by Richard C. Larock in 1991, this palladium-catalyzed heteroannulation reaction constructs 2,3-disubstituted indoles from o-haloanilines (typically o-iodoanilines) and internal alkynes.[3][4][5] The reaction proceeds through a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the aryl halide, migratory insertion of the alkyne, intramolecular C-N bond formation, and reductive elimination to regenerate the active catalyst.[3][4]
The Larock synthesis is highly versatile, tolerating a wide range of functional groups on both the aniline and alkyne coupling partners.[4] Subsequent developments have introduced bulky phosphine ligands that allow the use of less reactive o-chloroanilines and lower reaction temperatures.[4]
Catalytic Cycle of the Larock Indole Synthesis
Caption: The catalytic cycle of the Larock Indole Synthesis.
Direct C-H Arylation: An Atom-Economical Approach
More recent strategies focus on the direct C-H arylation of the indole core, which avoids the need for pre-functionalized starting materials and improves atom economy.[1][6] These methods typically involve the C2-selective palladation of an indole, often facilitated by a directing group on the indole nitrogen, followed by coupling with an aryl partner like an aryl halide, boronic acid, or diaryliodonium salt.[7][8][9] A notable advancement is the development of a one-step process from indolines, which combines Pd-catalyzed oxidative dehydrogenation with a sequential C2-regioselective Heck-type reaction using O₂ as the sole oxidant.[1][10]
Table 1: Comparison of Selected Palladium-Catalyzed 2-Arylindole Syntheses
| Method | Starting Materials | Arylating Agent | Catalyst System | Typical Conditions | Yield Range | Key Advantages | Ref. |
| Larock Synthesis | o-Iodoaniline, Alkyne | N/A (Internal) | Pd(OAc)₂, Base (K₂CO₃) | 100 °C, DMF | >80% | High versatility, good for 2,3-disubstituted indoles. | [4] |
| Direct C-H Arylation | Indoline, Boronic Acid | Arylboronic Acid | Pd(OAc)₂, O₂ (oxidant) | 100 °C, Toluene | 60-95% | One-step from indolines, atom-economical, broad scope. | [1] |
| Oxidative Arylation | N-Methylindole | Arylboronic Acid / ArI(OAc)₂ | Pd(OAc)₂ | Room Temp, AcOH | 80-90% | Unprecedentedly mild conditions (room temp). | [11] |
| Metallaphotoredox | N-Pyrimidylindole, Arene | Arene (via sulfonium salt) | Pd(OAc)₂, Photocatalyst | Blue LED, Room Temp | 60-90% | Mild, dual catalysis, tolerates halides (Br, I). | [7] |
Experimental Protocol: Larock Indole Synthesis
-
To a screw-capped vial, add Pd(OAc)₂ (2 mol%), K₂CO₃ (2.0 equiv.), and LiCl (1.0 equiv.).
-
Add the o-iodoaniline (1.0 equiv.) and the disubstituted alkyne (1.2 equiv.).
-
Add anhydrous DMF as the solvent.
-
Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2,3-disubstituted indole.
Copper-Catalyzed Synthesis: An Economical Alternative
Copper catalysts offer a more economical and sustainable alternative to palladium for C-N and C-C bond formation. Several copper-catalyzed methods for 2-arylindole synthesis have been developed, demonstrating excellent functional group tolerance and unique reactivity.
A notable approach involves the coupling of 2-alkenylarylisocyanides with arylboronic acids using a simple, inexpensive copper catalyst.[12] This reaction proceeds under mild conditions and can be adapted for continuous flow chemistry to avoid handling pungent isocyanide intermediates directly.[12] Another powerful domino process utilizes a copper catalyst for the coupling of o-iodotrifluoroacetanilide with terminal alkynes, followed by an in-situ cyclization to yield 2-arylindoles.[13]
Table 2: Comparison of Selected Copper-Catalyzed 2-Arylindole Syntheses
| Method | Starting Materials | Arylating Agent | Catalyst System | Typical Conditions | Yield Range | Key Advantages | Ref. |
| Isocyanide Coupling | 2-Alkenylarylisocyanide | Arylboronic Acid | CuCl₂, KOtBu | 65 °C, THF | 50-85% | Inexpensive catalyst, continuous flow compatible. | [12] |
| Domino Coupling | o-Iodotrifluoroacetanilide, 1-Alkyne | N/A (Internal) | [Cu(phen)(PPh₃)₂]NO₃, K₃PO₄ | 110 °C, Toluene | 70-90% | Domino process, good yields for 2-aryl/heteroaryl indoles. | [13] |
| From 2-Arylindoles | 2-Arylindole, Amine | N/A (Ring Expansion) | CuBr, O₂ | 80 °C, NMP | up to 99% | Synthesis of quinazolinones from 2-arylindoles. | [14][15] |
Experimental Protocol: Copper-Catalyzed Isocyanide Coupling
-
In an inert atmosphere glovebox, add CuCl₂ (0.1 equiv.), potassium tert-butoxide (1.3 equiv.), and the arylboronic acid (1.5 equiv.) to an oven-dried vial.
-
Add a solution of the 2-alkenylarylisocyanide (1.0 equiv.) in anhydrous THF.
-
Seal the vial and stir the mixture at 65 °C for 24 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 2-arylindole.[12]
Gold-Catalyzed Pathways: Unique Reactivity with Alkynes
Gold catalysts, particularly Au(I) complexes, are renowned for their carbophilic Lewis acidity, enabling unique transformations of alkynes. In the context of 2-arylindole synthesis, gold catalysis facilitates tandem reductive cyclization of o-alkynylnitroarenes, using a diboron reagent as the reductant, to afford a variety of 2-substituted indoles with excellent yields and broad functional group tolerance.[16][17] Another strategy involves the annulation of nitrosoarenes and aryl-substituted alkynes under reductive conditions.[18]
Workflow for Gold-Catalyzed Reductive Cyclization
Caption: General workflow for Au(I)-catalyzed 2-arylindole synthesis.
Metal-Free Approaches: Classic Reactions and Modern Innovations
While transition metals offer powerful catalytic cycles, metal-free syntheses are attractive for their cost-effectiveness and reduced potential for metal contamination in the final product.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is a classic and enduring method for indole synthesis.[19] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the indole ring.[19][20][21][22] This method is a cornerstone of indole chemistry but can require harsh acidic conditions and high temperatures.[20][23]
Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the Fischer Indole Synthesis mechanism.
Modern Transition-Metal-Free Methods
Recent research has focused on developing milder, transition-metal-free routes. One innovative method involves a cascade reaction between N-(2-methyl-3-nitrophenyl)acetamide and 2-fluorobenzaldehydes in the presence of Cs₂CO₃, affording 2-arylindoles in moderate to good yields.[24] Another approach achieves the synthesis of 3-arylindoles from 3-aryloxirane-2-carbonitriles and arylhydrazines, promoted by an organic acid-base system, proceeding through a tandem nucleophilic ring-opening and Fischer indolization.[25]
Table 3: Comparison of Selected Metal-Free 2-Arylindole Syntheses
| Method | Starting Materials | Key Reagent | Conditions | Yield Range | Key Advantages | Ref. |
| Fischer Synthesis | Phenylhydrazine, Aryl Ketone | Acid Catalyst (Brønsted or Lewis) | High Temp, Acidic | Variable | Classic, reliable, widely used. | [19][20] |
| Bischler Synthesis | Aniline, Phenacyl Bromide | Anilinium Bromide | Microwave, 560 W, 45-60s | 52-75% | Solvent-free, rapid (microwave), one-pot variation. | [26] |
| Cascade Reaction | N-(2-methyl-3-nitrophenyl)acetamide, 2-Fluorobenzaldehyde | Cs₂CO₃ | 60 °C, DMF | up to 83% | Mild conditions, avoids transition metals. | [24] |
Emerging Catalytic Frontiers: Iron, Ruthenium, and Photocatalysis
The field continues to evolve with the exploration of other catalytic systems.
-
Iron Catalysis : Inexpensive and non-toxic iron salts like FeCl₂ can catalyze the synthesis of 2,3-disubstituted indoles from 2H-azirines, proceeding through a proposed iron nitrene complex under mild conditions.[27]
-
Ruthenium Catalysis : Ruthenium complexes have been used to achieve [3+2] annulation of anilines with alkynes via C-H/N-H bond cleavage, notably in water as a sustainable solvent.[28]
-
Photocatalysis : Combining palladium catalysis with photocatalysis (metallaphotoredox) allows for the C-H arylation of indoles under extremely mild conditions (visible light, room temperature), offering orthogonality to traditional cross-coupling methods.[7]
Comparative Summary and Outlook
The choice of catalyst for 2-arylindole synthesis is a critical decision that depends on substrate scope, desired substitution pattern, cost, and scalability.
Table 4: Overall Catalyst Comparison
| Catalyst System | Key Strengths | Key Limitations | Best For... |
| Palladium | Highly versatile, broad substrate scope, well-established methods (Larock, C-H activation). | Catalyst cost, potential for metal contamination. | General purpose, complex targets, 2,3-disubstitution. |
| Copper | Economical, good functional group tolerance, sustainable. | Can require higher temperatures than palladium, narrower scope for some reactions. | Large-scale synthesis, cost-sensitive applications. |
| Gold | Unique reactivity with alkynes, mild reaction conditions. | High catalyst cost, more specialized applications. | Syntheses involving alkyne activation and cyclization. |
| Metal-Free | Low cost, no metal contamination, classic and reliable (Fischer). | Often requires harsh conditions (high temp, strong acid), potential for side reactions. | Simple, robust syntheses where metal contamination is a major concern. |
| Emerging (Fe, Ru, Photo) | Sustainability (Fe, Ru), extremely mild conditions (Photo), novel reactivity. | Less developed, may have narrower substrate scopes currently. | Exploring novel synthetic routes and green chemistry principles. |
The future of 2-arylindole synthesis will likely focus on the development of more sustainable and efficient catalysts. This includes expanding the utility of earth-abundant metals like iron, harnessing the power of photocatalysis to enable reactions under even milder conditions, and designing novel metal-free pathways that offer high selectivity and functional group tolerance. As our understanding of catalytic mechanisms deepens, we can expect the rational design of next-generation catalysts that will continue to streamline the synthesis of this vital heterocyclic motif.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-(4-Chlorophenyl)-1H-indole by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable downstream data and regulatory compliance. For novel heterocyclic compounds like 2-(4-Chlorophenyl)-1H-indole, a molecule of interest due to the broad pharmacological activities of 2-arylindoles, establishing a robust analytical method for purity validation is paramount.[1][2] This guide provides an in-depth, experience-driven approach to validating the purity of synthesized this compound using High-Performance Liquid Chromatography (HPLC), a cornerstone technique in analytical chemistry.
The 'Why' Behind HPLC for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the industry standard for the purity analysis of non-volatile and thermally labile compounds, a category into which most small-molecule drug candidates, including indole derivatives, fall. Its high resolution, quantitative accuracy, and robustness make it superior to other methods like thin-layer chromatography (TLC) for definitive purity assessment.[3][4] The principle of Reversed-Phase HPLC (RP-HPLC), the most common mode, relies on the partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[3][5] Molecules with greater hydrophobicity, like our target analyte, will have a stronger affinity for the stationary phase, leading to longer retention times and effective separation from more polar impurities.[3]
Designing a Self-Validating HPLC Protocol
A trustworthy analytical method is one that is inherently self-validating. This means building in controls and parameters that continuously verify its performance. The following protocol for this compound is designed with this principle in mind, adhering to the validation characteristics outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Caption: High-level workflow for HPLC purity validation.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for small molecules.[9] The C18 alkyl chains provide the necessary hydrophobicity to retain the indole derivative.
-
Mobile Phase :
-
Solvent A : 0.1% Formic Acid in HPLC-grade Water. The acid helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing, and ensures the analyte is in a consistent ionic state.
-
Solvent B : Acetonitrile (ACN). Acetonitrile is a common organic modifier with low viscosity and UV cutoff, making it ideal for gradient elution.[5]
-
-
Gradient Elution : A gradient is crucial for separating compounds with a range of polarities, which is expected for a crude synthetic product containing starting materials, by-products, and the main compound.
-
Example Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. This ensures that both polar and non-polar impurities are eluted from the column.
-
-
Flow Rate : 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.
-
Column Temperature : 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength : 254 nm is a good starting point as many aromatic compounds absorb at this wavelength.[10] However, it is critical to determine the λmax (wavelength of maximum absorbance) of this compound using a UV-Vis scan to maximize sensitivity. A PDA detector is invaluable here as it can also assess peak purity by comparing spectra across a single peak.[6][11]
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the synthesized compound in the initial mobile phase composition (e.g., 40% Acetonitrile/Water) to a concentration of approximately 1 mg/mL. This prevents peak distortion that can occur if the sample is dissolved in a stronger solvent than the mobile phase.[9]
Method Validation: The Pillars of Trustworthiness
According to ICH Q2(R2) guidelines, a purity method must be validated for several key performance characteristics.[12][13]
| Validation Parameter | Purpose & Rationale | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] This is demonstrated by resolving the main peak from all other peaks. | Peak purity index > 0.995 (from PDA detector); baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.[6] | Correlation coefficient (r²) ≥ 0.999 for a series of at least 5 concentrations. |
| Precision (Repeatability & Intermediate) | To assess the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] Repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) are evaluated. | Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time.[7] |
| Accuracy | To determine the closeness of the test results obtained by the method to the true value.[14] For purity, this is often inferred from specificity, linearity, and precision, or by spiking the sample with known amounts of impurities. | Recovery of 98.0% - 102.0% for spiked impurities. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6] | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±2°C in column temp, ±5% in organic mobile phase composition, ±0.1 unit in pH).[7] | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
Comparison with Alternative Purity Validation Techniques
While HPLC is the gold standard, other techniques can provide complementary or confirmatory data.
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-UV | Differential partitioning between mobile and stationary phases.[3] | Excellent quantitation, high resolution, robust, ideal for non-volatile compounds. | Requires chromophore for UV detection; structural information is not provided. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Provides molecular weight information for each peak, aiding in impurity identification. Highly sensitive. | Quantification can be less precise than UV without isotopic standards; response factors vary significantly. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by MS. | Excellent for identifying volatile impurities (e.g., residual solvents). | The analyte must be volatile and thermally stable, which may not be the case for larger indole derivatives. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[15] | Provides definitive structural information. Quantitative NMR (qNMR) can determine purity without a reference standard of the analyte itself. | Lower sensitivity than HPLC; complex mixtures can lead to overlapping signals, making quantification of minor impurities difficult. |
| Melting Point | Determination of the temperature range over which a solid melts.[4][16] | Simple, fast, and inexpensive. A sharp melting point is a good indicator of high purity.[4] | Insensitive to small amounts of impurities; some impurities can form eutectics, leading to misleading results. |
Expert Insights & Troubleshooting
-
Impurity Identification : The Fischer indole synthesis, a common route to 2-arylindoles, can generate various process-related impurities.[17] These may include unreacted starting materials (phenylhydrazine and aryl ketone precursors), isomers, or over-reduced/oxidized species.[18][19] Using LC-MS is highly recommended for preliminary identification of unknown peaks in your chromatogram.
-
Peak Tailing : Indoles contain a basic nitrogen atom that can interact with acidic silanol groups on the silica support of the column, causing peak tailing. Using a low pH mobile phase (like 0.1% formic or trifluoroacetic acid) and a high-purity, end-capped C18 column will mitigate this issue.[20]
-
Calculating Purity : For routine analysis where the response factors of impurities are assumed to be similar to the main compound, purity is often calculated by area normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
It is crucial to acknowledge this is an estimation. For regulatory filings, the use of a reference standard and the determination of relative response factors for known impurities are often required.[21]
-
Conclusion: A Pathway to Confidence
Validating the purity of a synthesized compound like this compound is a systematic process that combines sound chromatographic principles with rigorous validation protocols. The described RP-HPLC method, when properly validated according to ICH guidelines, provides a reliable and defensible assessment of purity. This ensures that subsequent biological testing, formulation development, and clinical studies are based on a well-characterized and pure active pharmaceutical ingredient, ultimately accelerating the drug development pipeline with integrity and confidence.
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A Comparative Guide to the Biological Activities of 2-Phenylindoles and 3-Phenylindoles
Introduction: The Phenylindole Scaffold - A Tale of Two Isomers
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological receptors with high affinity.[1] This bicyclic aromatic heterocycle is a key component in numerous natural products and synthetic drugs. When a phenyl group is attached to this indole core, two primary positional isomers are formed: 2-phenylindole and 3-phenylindole. While structurally similar, this seemingly minor shift in the phenyl group's position dramatically alters the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity profile.
This guide provides an in-depth, objective comparison of the biological activities of 2-phenylindoles and 3-phenylindoles, moving beyond a simple list of properties to explore the mechanistic underpinnings and structure-activity relationships that govern their distinct therapeutic potentials. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by experimental data, detailed protocols, and pathway visualizations to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating this fascinating chemical space.
I. Synthetic Strategies: Building the Core Scaffolds
The divergent biological activities of these isomers begin with their synthesis. The choice of synthetic route is critical as it dictates the accessibility of derivatives for structure-activity relationship (SAR) studies.
A. The Classic Route to 2-Phenylindoles: Fischer Indole Synthesis
The most common and versatile method for synthesizing the 2-phenylindole scaffold is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from the condensation of phenylhydrazine and an acetophenone derivative.[2]
Causality of Experimental Choice: The Fischer synthesis is favored for its reliability and the wide availability of starting materials. Using an acid catalyst like zinc chloride or polyphosphoric acid facilitates the key[3][3]-sigmatropic rearrangement and subsequent cyclization.[4] Solvent-free and microwave-assisted methods have been developed to make the process more environmentally friendly and efficient.[5]
Experimental Protocol: One-Pot Synthesis of 2-Phenylindole [4]
-
Reactant Mixing: In a mortar, thoroughly mix phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol) with anhydrous zinc chloride (200 mol%).
-
Acid Addition: Add a few drops of 0.1 N acetic acid drop-wise while continuing to mix with a pestle at room temperature for 10 minutes.
-
Heating: Transfer the mixture to a round-bottomed flask fitted with a reflux condenser. Heat the mixture slowly to 180 °C.
-
Reaction Monitoring: Monitor the reaction's progress via Thin-Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in n-hexane. The reaction is typically complete within 15 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with 5 mL of dichloromethane and 5 mL of water. Separate the organic layer.
-
Extraction: Extract the aqueous layer three times with 5 mL of dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the crude product using flash column chromatography on silica gel (6% ethyl acetate in hexane) to yield pure 2-phenylindole.
B. The Modern Approach to 3-Phenylindoles: Palladium-Catalyzed Direct Arylation
Synthesizing 3-phenylindoles often relies on modern cross-coupling techniques, particularly palladium-catalyzed direct C-H functionalization. This method avoids the need for pre-functionalizing the indole at the 3-position, offering a more atom-economical route.[6]
Causality of Experimental Choice: This approach is highly regioselective for the C-3 position of the NH-indole, which is the most nucleophilic carbon. The palladium catalyst, in conjunction with a suitable phosphine ligand like dppm (bis(diphenylphosphino)methane), facilitates the coupling of the indole's C-H bond with an aryl halide.[6] Using water as a solvent makes this a greener synthetic alternative.[6]
Experimental Protocol: Pd-Catalyzed Synthesis of 3-Phenylindole [6]
-
Vial Preparation: In a screw-cap vial under air, combine Pd(OAc)₂ (5 mol%), dppm (5 mol%), LiOH·H₂O (3.0 mmol), the appropriate aryl halide (1.2 mmol), and indole (1.0 mmol).
-
Solvent Addition: Add 2 mL of degassed water to the mixture.
-
Heating and Stirring: Vigorously stir the reaction mixture at 110 °C for 18-24 hours.
-
Cooling and Partitioning: Cool the mixture to room temperature and partition it between 1M HCl (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer four more times with 20 mL of ethyl acetate.
-
Purification: Combine the organic extracts, dry over an appropriate drying agent, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 3-phenyl-1H-indole.
II. Comparative Analysis of Biological Activity
The distinct spatial arrangement of the phenyl group in 2- and 3-phenylindoles leads to engagement with different biological targets and, therefore, divergent pharmacological profiles.
A. Anticancer Activity: A Domain Dominated by 2-Phenylindoles
The 2-phenylindole scaffold is a highly validated pharmacophore in oncology research, with derivatives showing potent activity through multiple mechanisms.[7][8]
1. Selective Estrogen Receptor Modulators (SERMs): Many 2-phenylindole derivatives are structurally analogous to selective estrogen receptor modulators (SERMs) used in the treatment of hormone-dependent breast cancers.[3] They competitively bind to the estrogen receptor (ER), antagonizing the proliferative signals induced by estrogen in ER-positive cancer cells.[3]
2. Tubulin Polymerization Inhibition: A significant number of 2-phenylindole compounds exert their anticancer effects by interacting with the microtubule network, a critical component of the cellular cytoskeleton essential for mitosis. They bind to the colchicine binding site on β-tubulin, inhibiting its polymerization into microtubules.[7][8] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[8]
In contrast, while the general indole scaffold is known for its anticancer potential, 3-phenylindoles are significantly less explored in this area, with most research focused on other activities.
Quantitative Comparison of Anticancer Activity for 2-Phenylindole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 3a | MCF-7 (Breast) | 1.31 ± 0.8 | Cytotoxic | [9][10] |
| Compound 31 | MCF-7 (Breast) | 2.71 | ER Binding, Apoptosis Induction | [3] |
| Compound 86 | MCF-7 (Breast) | 1.86 | ER Binding, Tubulin Inhibition | [3] |
| Doxorubicin | MCF-7 (Breast) | 1.05 ± 0.04 | Reference Drug | [9][10] |
Signaling Pathway Visualization: Inhibition of Estrogen Receptor Signaling
The following diagram illustrates how 2-phenylindole-based SERMs interfere with the estrogen signaling pathway, a key mechanism in hormone-dependent breast cancer.
Caption: Estrogen receptor signaling and its inhibition by 2-phenylindole SERMs.
B. Antimicrobial Activity: A Divergent Spectrum
Both isomers exhibit antimicrobial properties, but they target distinctly different pathogens, showcasing a clear divergence in their biological application.
1. 2-Phenylindoles: Broad-Spectrum Antibacterial and Antifungal Agents Derivatives of 2-phenylindole have demonstrated inhibitory activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[11][12][13] Their mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes. Some derivatives are also reported as NorA efflux pump inhibitors, which can help overcome antibiotic resistance in bacteria like Staphylococcus aureus.[14]
2. 3-Phenylindoles: Potent Agents Against Mycobacterium tuberculosis The most significant and well-documented biological activity of 3-phenylindoles is their potent effect against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[6] This is a critical area of research due to the rise of multidrug-resistant TB (MDR-TB).[15] Several synthesized 3-phenyl-1H-indoles have shown bactericidal activity at concentrations close to their Minimum Inhibitory Concentration (MIC), with some compounds also being active against MDR strains.[6][16]
Quantitative Comparison of Antimycobacterial Activity for 3-Phenylindole Derivatives
| Compound ID | M. tuberculosis H37Rv MIC (µM) | Cytotoxicity (Vero Cells) IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 3a (3-phenyl-1H-indole) | 129.4 | > 250 | > 1.9 | [6][17] |
| 3e (CF₃ at para-Ph) | 123.5 | 134.4 | 1.1 | [6] |
| 3h (CF₃ at para-Ph, Me at C2) | 47.8 | 100.9 | 2.1 | [6] |
| Isoniazid (Control) | 2.3 | - | - | [6] |
Workflow Visualization: Antimicrobial Screening Protocol
This diagram outlines a typical workflow for screening novel compounds for antimicrobial activity, from initial synthesis to cytotoxicity assessment.
Caption: Standard experimental workflow for antimicrobial drug discovery.
C. Anti-inflammatory and Neuroprotective Effects
1. Anti-inflammatory Activity: 2-Phenylindoles have been identified as potent anti-inflammatory agents, with some derivatives showing selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9][18] COX-2 is a key enzyme in the inflammatory cascade, responsible for producing prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors are desirable as they have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. While 3-phenylindoles are part of a broadly anti-inflammatory chemical class, specific and potent COX-2 inhibitors have been more prominently reported within the 2-phenylindole series.[15]
2. Neuroprotective Activity: The indole nucleus is a common feature in molecules with neuroprotective properties.[19] Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's.[20][21] Indole derivatives, by virtue of their electron-rich nature, can act as potent antioxidants and radical scavengers.[11][22] Both 2- and 3-substituted indoles have been investigated for these properties. For instance, indole-3-carbinol has shown neuroprotective effects by mitigating oxidative stress and inflammation.[23] While both phenylindole isomers have theoretical potential, the development of specific neuroprotective agents has been explored across the broader indole class rather than being a specific hallmark of one isomer over the other.[19]
III. Structure-Activity Relationship (SAR) and Future Outlook
A summary of key SAR insights reveals the chemical logic behind the isomers' distinct activities:
-
For 2-Phenylindoles (Anticancer): Basic side chains are often required for high-affinity ER binding. For tubulin inhibitors, specific substitutions on the phenyl ring are crucial for fitting into the colchicine binding pocket.
-
For 3-Phenylindoles (Antimycobacterial): The presence of electron-withdrawing groups, such as a trifluoromethyl (CF₃) group on the phenyl ring, can enhance activity.[6] Additionally, substitution at the C-2 position of the indole can further increase potency, as seen in compound 3h .[6]
This comparative guide demonstrates a clear and functionally significant divergence in the biological activities of 2-phenylindoles and 3-phenylindoles.
-
2-Phenylindoles are well-established as potent anticancer agents , primarily acting as SERMs and tubulin polymerization inhibitors. They also possess significant anti-inflammatory and broad-spectrum antibacterial properties.
-
3-Phenylindoles have emerged as a highly promising class of antimycobacterial agents , with specific activity against M. tuberculosis, including drug-resistant strains.
The future of phenylindole research should focus on several key areas. Firstly, direct, head-to-head comparative studies of the two isomers in a wide range of biological assays are needed to uncover more subtle differences in their activity profiles. Secondly, the vast, underexplored chemical space of 3-phenylindole derivatives warrants investigation for other therapeutic applications, including anticancer and antiviral activities. Finally, leveraging the distinct mechanisms of these isomers could lead to the development of novel combination therapies or multi-target drugs for complex diseases. Understanding the nuanced relationship between isomeric structure and biological function will continue to be a fruitful endeavor in the quest for new and more effective therapeutics.
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A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions with In Vitro Experimental Results
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Symbiotic Relationship of Bits and Biology
In the modern era of drug discovery and biological research, the convergence of computational modeling (in silico) and traditional laboratory experiments (in vitro) has become a cornerstone of innovation.[1] In silico approaches, powered by advancements in artificial intelligence and computational power, offer unprecedented speed in screening vast chemical libraries, predicting drug-target interactions, and modeling complex biological systems.[2][3] However, these computational predictions are fundamentally theoretical hypotheses. Their biological relevance can only be confirmed through rigorous experimental validation.
This guide provides a comprehensive framework for the critical process of cross-validating in silico predictions with in vitro experimental results. As a senior application scientist, my aim is not merely to provide a set of protocols, but to illuminate the causality behind our experimental choices. We will explore how to design a self-validating workflow that bridges the gap between computational theory and real-world biological application, ensuring that our efforts are both efficient and scientifically sound.[4]
The "Why": Foundational Principles of Cross-Validation
The integration of computational and experimental methods is essential for a robust and efficient research pipeline.[2][5] In silico methods excel at rapidly narrowing down a vast field of possibilities, saving immense time and resources.[3] They can predict everything from a small molecule's binding affinity for a target protein to its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[6] However, these models are built on existing data and algorithms, which can have inherent biases or may not fully capture the complex, dynamic nature of biological systems.[6][7]
This is where in vitro experiments provide the essential "ground truth." By physically testing the computationally-derived hypotheses in a controlled laboratory setting, we can:
-
Confirm or refute the predicted biological activity.
-
Quantify the potency and efficacy of a compound (e.g., IC50, EC50).
-
Elucidate the mechanism of action.
-
Generate new, high-quality data to refine and improve future computational models.[4]
This iterative cycle of prediction and validation creates a powerful feedback loop that accelerates discovery.[2] The goal is to achieve a strong correlation between the in silico predictions and the in vitro results, which builds confidence in the predictive power of the computational models for future applications.[4]
The "How": A Practical Workflow for Integrated Research
The Integrated Research Workflow
This diagram illustrates the cyclical and interconnected nature of a robust cross-validation workflow.
Caption: A high-level overview of the integrated research workflow.
Step 1: The In Silico Prediction Phase
The journey begins with a computational hypothesis. This typically involves structure-based methods like molecular docking or ligand-based approaches such as QSAR.[1][2]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity via a scoring function.[8] It is crucial to validate the docking protocol itself, often by "redocking" a known co-crystallized ligand to ensure the software can reproduce the experimentally determined binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[9][10][11]
-
Virtual High-Throughput Screening (vHTS): Here, large libraries of compounds are computationally docked against a target to identify potential "hits".[3] The output is a ranked list of compounds, typically based on their docking scores.
Step 2: Designing the In Vitro Validation Strategy
Translating a ranked list of computational hits into a concrete experimental plan is a critical step that requires careful consideration.[4] The choice of assay must directly interrogate the property predicted by the in silico model.
| In Silico Prediction | Primary Question | Recommended In Vitro Assay | Rationale |
| High Docking Score | Does the compound bind to the target protein? | Biochemical Assays (e.g., Kinase Inhibition, ELISA) | These are purified, target-focused systems that directly measure the interaction between the compound and the protein, minimizing confounding cellular factors. |
| Predicted Functional Agonist/Antagonist | Does the compound modulate the target's activity in a cellular context? | Cell-Based Assays (e.g., Reporter Gene Assay, Calcium Flux) | These assays measure the downstream consequences of target engagement in a more physiologically relevant environment.[12] |
| Predicted Cytotoxicity | Does the compound kill cells? | Cell Viability Assays (e.g., MTT, ATP-based Luminescence) | Directly measures the health and metabolic activity of cells after compound treatment. |
| Predicted Permeability | Can the compound cross a biological barrier? | Cell Monolayer Assays (e.g., PAMPA, Caco-2) | These assays model biological barriers to provide quantitative permeability measurements.[13] |
Step 3: Executing In Vitro Experiments - Detailed Protocols
Rigorous and reproducible experimental execution is paramount. The protocols described must be self-validating, meaning they must include the necessary controls to ensure the results are trustworthy.
Protocol 1: Kinase Inhibition Assay (Biochemical)
This protocol is designed to validate a compound predicted to be a kinase inhibitor.
Objective: To determine the concentration at which the test compound inhibits 50% of the kinase activity (IC50).
Materials:
-
Purified kinase enzyme
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)[14]
-
384-well white plates[14]
-
Luminometer plate reader[14]
Procedure:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.[14]
-
Enzyme/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in kinase reaction buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in the buffer. Add 5 µL to each well to start the kinase reaction. Incubate for 1 hour at room temperature.
-
Signal Generation: Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 20 µL of the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.[14]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[14]
Protocol 2: Cell Viability Assay (Cell-Based)
This protocol validates predictions of compound-induced cytotoxicity.
Objective: To determine the concentration at which the test compound reduces cell viability by 50% (IC50).
Materials:
-
Adherent cancer cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom white plates
-
Luminometer plate reader
Procedure:
-
Cell Plating: Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of these dilutions to the respective wells. Include vehicle control (DMSO) and untreated cells.[14]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Execution: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® reagent to each well. This lyses the cells and initiates the luminescent reaction, which is driven by the ATP present in viable cells.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete lysis, then let it incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence. The signal is proportional to the number of viable cells.[15]
Step 4: Data Analysis and Correlation
This is where the in silico and in vitro worlds converge. The goal is to quantitatively compare the predicted values with the experimentally determined results.
Data Presentation: Summarize the results in a clear, comparative table.
| Compound ID | In Silico Docking Score (kcal/mol) | Predicted Rank | In Vitro IC50 (µM) | In Vitro Activity | Correlation |
| Cmpd-001 | -10.5 | 1 | 0.5 | Active | Strong |
| Cmpd-002 | -10.2 | 2 | 1.2 | Active | Strong |
| Cmpd-003 | -9.8 | 3 | > 50 | Inactive | Poor |
| Cmpd-004 | -9.7 | 4 | 5.6 | Active | Moderate |
| Cmpd-005 | -7.1 | 25 | > 50 | Inactive | Strong |
Correlation Analysis: While a high docking score is often used to rank compounds, it is not designed to directly correlate with experimental binding affinities or IC50 values.[6] A more realistic expectation is to see an enrichment of active compounds among the top-ranked predictions.
-
Enrichment Factor: Calculate the proportion of active compounds found in the top 1% or 5% of the screened library compared to the overall hit rate. A high enrichment factor validates the model's ability to prioritize true hits.
-
Receiver Operating Characteristic (ROC) curves: These plots can be used to evaluate the model's ability to distinguish between active and inactive compounds.[9]
A successful validation does not require a perfect linear correlation between scores and activity. Rather, it demonstrates that the computational model provides a tangible advantage in identifying potent compounds compared to random screening.[16]
Logical Flow of Assay Validation Parameters
The trustworthiness of your experimental data hinges on a set of key validation parameters.
Caption: The logical relationship of key assay validation parameters.
Challenges and Best Practices
The path from prediction to validation is not without its challenges. Awareness of these potential pitfalls is key to a successful outcome.
-
Challenge: Poor Data Quality. The adage "garbage in, garbage out" is particularly true for computational models. Models trained on inaccurate or poorly curated data will yield unreliable predictions.[6][7]
-
Best Practice: Prioritize high-quality, curated datasets for model training. Ensure experimental data used for validation is robust and reproducible.
-
-
Challenge: Misuse of Scoring Functions. As mentioned, docking scores are best used for rank-ordering compounds, not for predicting exact binding affinities.[6] Expecting a perfect correlation can lead to disappointment.
-
Best Practice: Focus on enrichment metrics. Use multiple scoring functions or different docking programs to see if a consensus emerges, which can increase confidence in the predictions.[8]
-
-
Challenge: In Vitro Artifacts. Compounds can interfere with assay technologies (e.g., auto-fluorescence) or behave poorly in aqueous buffers (e.g., aggregation), leading to false positives.
-
Best Practice: Run counter-screens without the target protein to identify assay interferers. Use orthogonal assays (assays that measure the same endpoint via a different technology) to confirm hits.
-
-
Challenge: Disconnect Between Biochemical and Cellular Activity. A compound may be potent against a purified enzyme but show no activity in a cell-based assay due to poor cell permeability or high efflux.
-
Best Practice: Follow up biochemical hits with cell-based target engagement assays (e.g., Cellular Thermal Shift Assay - CETSA) to confirm the compound is reaching its target within the cell.
-
Conclusion
The cross-validation of in silico predictions with in vitro results is a dynamic and essential process in modern research. It is not a simple, linear progression but an iterative cycle of learning and refinement.[2] By embracing a workflow grounded in sound scientific principles, from the careful design of computational models to the rigorous, self-validating execution of laboratory experiments, we can dramatically enhance the efficiency and success rate of drug discovery and biological inquiry. This integrated approach ensures that computational power is effectively translated into tangible biological insights, bridging the crucial gap between prediction and reality.[4]
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A Senior Application Scientist's Guide to Indole Synthesis: A Head-to-Head Comparison of Methodologies
The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The development of efficient and versatile methods for its synthesis is, therefore, a critical endeavor for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of classical indole synthesis routes against modern transition-metal-catalyzed approaches, supported by experimental data and field-proven insights.
The Enduring Classics: Time-Tested Routes to the Indole Core
Classical methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. While sometimes demanding harsh conditions, their reliability and the low cost of starting materials ensure their continued relevance.
The Fischer Indole Synthesis: The Workhorse of the Field
Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis.[3][4][5] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[3][4][5][6]
Mechanism and Causality: The reaction proceeds through a[7][7]-sigmatropic rearrangement of the enehydrazine tautomer of the phenylhydrazone.[3][6] This key step is followed by the loss of ammonia to form the aromatic indole ring. The choice of acid catalyst (Brønsted or Lewis acids) is crucial and can significantly impact the reaction's success and regioselectivity, especially with unsymmetrical ketones.[3][5] Polyphosphoric acid is a common choice for its dehydrating and acidic properties.
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis.
Scope and Limitations: The Fischer synthesis is versatile, tolerating a wide range of substituents on both the phenylhydrazine and the carbonyl component.[6] However, the harsh acidic conditions and high temperatures required can be incompatible with sensitive functional groups.[8] Regioselectivity can also be an issue with unsymmetrical ketones, often leading to mixtures of isomers.
The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-ketone with an excess of an aniline to form a 2-arylindole.[9][10] Historically, this reaction was plagued by low yields and harsh conditions, but modern modifications, such as the use of microwave irradiation, have improved its practicality.[10][11][12]
Mechanism and Causality: The reaction proceeds through the initial N-alkylation of the aniline by the α-halo-ketone to form an α-aminoketone. A second molecule of aniline then acts as a base and a cyclization precursor. The mechanism is complex and can be influenced by reaction conditions, sometimes leading to unpredictable regiochemical outcomes.[9][12]
The Reissert Indole Synthesis
The Reissert synthesis offers a route to indole-2-carboxylic acids, which are valuable intermediates for further functionalization.[13] The classical approach involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid ester.[13][14]
Mechanism and Causality: The initial condensation is a base-catalyzed Claisen condensation. The subsequent reductive cyclization is typically achieved using a reducing agent like zinc in acetic acid or through catalytic hydrogenation.[11][13] The choice of reducing agent is critical to selectively reduce the nitro group without affecting other functionalities. Modern continuous-flow hydrogenation methods have been shown to improve the efficiency and safety of this step.[15]
The Modern Era: Palladium-Catalyzed Indole Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and greater control over regioselectivity.[16]
The Larock Indole Synthesis
Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed annulation of an o-haloaniline with an internal alkyne.[7][17][18] It is a highly versatile and convergent approach to 2,3-disubstituted indoles.
Mechanism and Causality: The catalytic cycle begins with the oxidative addition of the o-haloaniline to a Pd(0) complex. This is followed by coordination and migratory insertion of the alkyne, and subsequent intramolecular C-N bond formation via reductive elimination to furnish the indole ring and regenerate the Pd(0) catalyst.[17] The choice of palladium precursor, ligand, and base are all critical parameters that can be tuned to optimize the reaction for specific substrates.
Catalytic Cycle: Larock Indole Synthesis
Caption: Catalytic cycle of the Larock Indole Synthesis.
Scope and Limitations: The Larock synthesis exhibits excellent functional group tolerance and allows for the preparation of a wide variety of polysubstituted indoles.[7] However, the cost of the palladium catalyst and the availability of substituted alkynes can be limiting factors for large-scale synthesis.[19]
The Heck-Mizoroki Reaction in Indole Synthesis
The intramolecular Heck-Mizoroki reaction provides a powerful route for the synthesis of indoles and other heterocyclic systems.[20] This reaction typically involves the palladium-catalyzed cyclization of an N-alkenyl- or N-allyl-o-haloaniline.
Mechanism and Causality: The mechanism follows the standard Heck catalytic cycle of oxidative addition, migratory insertion, and β-hydride elimination. The regioselectivity of the β-hydride elimination step can be controlled to generate either the indole or indoline product. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and has been widely applied to indole synthesis.[21][22] This reaction involves the palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate.[22] It can be used to construct the indole ring through an intramolecular cyclization or to N-arylate an existing indole core.[21]
Mechanism and Causality: The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[22] The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction.[22]
Head-to-Head Comparison of Indole Synthesis Methodologies
| Methodology | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages | Typical Yields |
| Fischer | Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis acids (e.g., PPA, ZnCl₂) | High temperature (100-200 °C) | Inexpensive starting materials, well-established, versatile | Harsh conditions, limited functional group tolerance, potential regioselectivity issues | 60-90% |
| Bischler-Möhlau | α-Halo-ketone, Aniline | Excess aniline, often acid-catalyzed | High temperature, microwave irradiation | Access to 2-arylindoles | Harsh conditions, often low yields, potential for side products | 30-70% |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Base (e.g., NaOEt), Reducing agent (e.g., Zn/AcOH) | Varies with step | Access to indole-2-carboxylic acids | Multi-step, use of nitro compounds | 50-80% |
| Larock | o-Haloaniline, Alkyne | Pd(0) catalyst, Ligand, Base | Mild to moderate temperature (60-110 °C) | High functional group tolerance, excellent regioselectivity, convergent | Cost of catalyst and ligands, availability of alkynes | 70-95% |
| Heck (Intramolecular) | N-alkenyl-o-haloaniline | Pd(0) catalyst, Ligand, Base | Mild to moderate temperature | Good functional group tolerance, atom economical | Substrate synthesis required | 60-90% |
| Buchwald-Hartwig | o-Haloaniline with a tethered amine or an existing indole and an aryl halide | Pd(0) catalyst, Ligand, Base | Mild to moderate temperature | Excellent for C-N bond formation, broad scope | Cost of catalyst and ligands | 70-95% |
Detailed Experimental Protocols
Representative Classical Protocol: Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from reported procedures and is provided for illustrative purposes.[11]
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a round-bottom flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq).
-
Heat the mixture on a steam bath for 1 hour.
-
Dissolve the hot mixture in a minimal amount of hot 95% ethanol.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry to yield acetophenone phenylhydrazone.
Step 2: Cyclization to 2-Phenylindole
-
Thoroughly mix the acetophenone phenylhydrazone (1.0 eq) with powdered anhydrous zinc chloride (5.0 eq) in a beaker.
-
Heat the mixture in an oil bath at 170 °C with vigorous stirring. The mixture will become liquid.
-
After 5 minutes, remove the beaker from the heat and continue stirring.
-
Before the mixture solidifies, add sand and mix to create a friable solid.
-
Grind the solid and extract the product with hot ethanol.
-
Decolorize the ethanol solution with activated carbon and filter.
-
Cool the filtrate to crystallize the 2-phenylindole. Collect the product by filtration.
Representative Modern Protocol: Larock Indole Synthesis of a 2,3-Disubstituted Indole
This protocol is a generalized representation based on typical conditions reported in the literature.[7][17]
-
To an oven-dried Schlenk tube, add the o-iodoaniline (1.0 eq), the internal alkyne (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand (e.g., PPh₃, 0.1 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., DMF or acetonitrile) and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
Conclusion
The synthesis of the indole core remains a vibrant area of chemical research, driven by the importance of this heterocycle in a multitude of applications. While classical methods like the Fischer indole synthesis offer cost-effective and reliable routes, modern palladium-catalyzed reactions such as the Larock, Heck, and Buchwald-Hartwig syntheses provide unparalleled efficiency, milder conditions, and broader functional group tolerance. The choice of synthetic methodology ultimately depends on the specific target molecule, the availability and cost of starting materials, the desired scale of the reaction, and the functional groups present in the substrates. A thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, is paramount for the successful design and execution of a synthetic route to a desired indole derivative.
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A Senior Application Scientist's Guide to Confirming the Molecular Weight of 2-(4-Chlorophenyl)-1H-indole
Introduction: The Imperative of Identity in Drug Discovery
In the landscape of drug development and molecular research, the unambiguous confirmation of a compound's identity is the bedrock upon which all subsequent data rests. The compound 2-(4-Chlorophenyl)-1H-indole, a heterocyclic moiety of interest in medicinal chemistry, is no exception. Its potential biological activity is intrinsically linked to its precise molecular structure and, by extension, its molecular weight. The theoretical molecular weight of this compound (C₁₄H₁₀ClN) is calculated to be 227.69 g/mol , with a monoisotopic mass of approximately 227.05 Da .[1][2][3][4]
However, theoretical calculation is merely a starting point. Rigorous experimental verification is essential to rule out impurities, structural isomers, or synthesis byproducts. This guide provides a comparative analysis of common analytical techniques for molecular weight determination, culminating in a detailed, field-proven protocol for the most accurate and reliable method: Electrospray Ionization Mass Spectrometry (ESI-MS).
Comparative Analysis of Molecular Weight Determination Techniques
The choice of an analytical method is a critical decision driven by the nature of the analyte and the required precision. While several techniques exist for determining molecular weight, they offer varying degrees of accuracy, sample compatibility, and informational depth. For a small organic molecule like this compound, the choice is clear, as illustrated below.
| Technique | Principle | Accuracy | Suitability for this compound | Key Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio (m/z) of ionized molecules in the gas phase.[5][6] | Extremely High (to <5 ppm) | Excellent. The gold standard for small molecules, providing highly accurate mass and structural confirmation. | High initial instrument cost. |
| Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Separates molecules based on their hydrodynamic volume as they pass through a porous gel matrix.[6][7] | Low to Moderate | Poor. Primarily designed for polymers and large macromolecules; lacks the resolution for small molecules.[8] | Provides an average molecular weight, not a precise mass; requires calibration with standards. |
| Diffusion-Ordered NMR Spectroscopy (DOSY-NMR) | Separates NMR signals based on the diffusion coefficient of molecules in solution, which correlates to size.[9][10] | Moderate | Viable, but overly complex. Can estimate molecular weight but is less direct and precise than MS.[9][10] | Indirect measurement; accuracy can be affected by molecular shape and solvent interactions. |
| Dynamic Light Scattering (DLS) | Measures size by analyzing light scattering fluctuations from particles undergoing Brownian motion.[6] | Low | Not Suitable. Designed for nanoparticles, colloids, and large protein aggregates, not for small molecules in solution.[6] | Highly sensitive to dust and aggregates; provides size, not direct molecular weight. |
As evidenced, Mass Spectrometry, particularly a high-resolution implementation, is unequivocally the superior technique for this application. It directly measures the intrinsic property of mass, rather than inferring it from a physical property like size or diffusion rate.
The Gold Standard: High-Resolution Mass Spectrometry (HRMS) by ESI
Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal energy to the analyte.[2] This is crucial as it prevents the molecule from fragmenting, ensuring that the primary ion observed is the intact molecular ion (or a pseudo-molecular ion), which directly corresponds to the compound's molecular weight.[1][2]
The Causality of Method Choice: Why ESI-MS is Self-Validating for This Compound
Our choice of ESI-MS is not merely for its precision. For this compound, the technique provides a self-validating system due to a key feature of the molecule: the chlorine atom.
-
Natural Isotopic Abundance: Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[11] This creates a predictable isotopic signature.
-
The M and M+2 Pattern: A mass spectrometer can easily resolve the 2 Dalton mass difference between these isotopes.[11] Consequently, any ion containing a single chlorine atom will appear as a pair of peaks: the 'M' peak corresponding to the molecule with ³⁵Cl, and an 'M+2' peak for the molecule with ³⁷Cl.[12] The key diagnostic is that the M+2 peak will have an intensity approximately one-third that of the M peak, reflecting the natural 3:1 isotopic ratio.[12][13]
This distinctive pattern is a powerful internal confirmation. Observing this 3:1 M to M+2 ratio provides unequivocal evidence that the detected ion contains one chlorine atom, dramatically increasing confidence in the compound's identification.
Experimental Workflow for HRMS Analysis
The workflow for confirming the molecular weight of this compound is a systematic process designed to ensure data integrity and accuracy.
Caption: Experimental workflow for molecular weight confirmation by HRMS.
Detailed Step-by-Step Protocol
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Appropriate calibration solution for the mass spectrometer
2. Sample Preparation:
-
Causality: The goal is to create a dilute, fully dissolved solution to facilitate efficient ionization. The solvent system (Acetonitrile/Water) is a common mobile phase that promotes stable electrospray. Formic acid is added to provide a source of protons (H⁺), encouraging the formation of the desired [M+H]⁺ ion in positive ion mode.
-
Protocol:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid.
-
3. Instrument Setup and Calibration:
-
Causality: Instrument calibration is a cornerstone of trustworthy data. By analyzing a solution of known masses immediately before the sample, any minor drift in the mass analyzer is corrected, ensuring the high mass accuracy required for formula determination.
-
Protocol:
-
Set up the High-Resolution Mass Spectrometer (e.g., an Orbitrap or TOF instrument).
-
Perform a routine mass calibration according to the manufacturer's protocol. Ensure the mass accuracy is within the acceptable range (typically < 5 ppm).
-
Set the ionization source to ESI in positive ion mode.
-
Set the mass analyzer to scan a relevant range, for example, m/z 100 to 500, in high-resolution mode.
-
4. Data Acquisition:
-
Causality: Direct infusion is a simple and rapid method for pure compounds. A slow, steady flow rate ensures a stable spray and consistent ion generation, leading to a high-quality, reproducible mass spectrum.
-
Protocol:
-
Load the working solution into a syringe and place it in a syringe pump connected to the ESI source.
-
Infuse the sample at a constant flow rate (e.g., 5-10 µL/min).
-
Begin data acquisition. Average the signal over 1-2 minutes to obtain a representative spectrum with a good signal-to-noise ratio.
-
5. Data Analysis and Interpretation:
-
Expected Results: The chemical formula C₁₄H₁₀ClN yields a monoisotopic mass of 227.0502 Da. In positive mode ESI, the molecule will accept a proton (H⁺, mass ≈ 1.0078 Da).
-
Analysis Steps:
-
Identify the most abundant ion in the relevant region of the spectrum. This should correspond to the protonated molecule, [M+H]⁺.
-
Primary Confirmation: The expected accurate mass for the [M(³⁵Cl)+H]⁺ ion is 228.0576 m/z . The measured mass should be within 5 ppm of this value.
-
Self-Validation: Look for the corresponding M+2 peak. The expected accurate mass for the [M(³⁷Cl)+H]⁺ ion is 230.0547 m/z .
-
Measure the relative intensity of the M+2 peak compared to the M peak. The intensity should be approximately 33% of the M peak, confirming the presence of a single chlorine atom.
-
Conclusion
The experimental confirmation of a compound's molecular weight is a non-negotiable step in scientific research. While various methods exist, High-Resolution Mass Spectrometry via Electrospray Ionization offers an unparalleled combination of accuracy, sensitivity, and, in the case of halogenated compounds like this compound, a built-in, self-validating isotopic signature. Adherence to a rigorous, calibrated protocol ensures that the identity of this molecule can be confirmed with the highest degree of scientific confidence, providing a solid foundation for all future research and development efforts.
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A Senior Application Scientist's Guide to FT-IR Analysis of Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the indole scaffold stands as a cornerstone of countless therapeutic agents and functional materials. Its unique electronic properties and versatile reactivity make it a privileged structure in drug design. Consequently, the precise and unambiguous identification of indole-containing molecules and their functional group modifications is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative technique for this purpose. This guide provides an in-depth comparison and practical workflow for leveraging FT-IR to elucidate the structural nuances of indole compounds, grounded in established scientific principles and field-proven insights.
The Vibrational Signature of Indole: A Primer
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its constituent bonds. Each type of bond (e.g., N-H, C-H, C=C) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." An FT-IR spectrum plots the intensity of absorbed light versus its wavenumber (cm⁻¹), providing a detailed map of the functional groups present.[1]
For the indole ring system, we are primarily interested in the stretching and bending vibrations of its key bonds. Understanding these characteristic absorption bands is the first step toward confident spectral interpretation.
Deconstructing the Indole Spectrum: Characteristic Absorption Bands
The FT-IR spectrum of a simple indole molecule is rich with information. The principal absorption bands can be assigned to specific vibrational modes of the pyrrole and benzene rings.
The N-H Stretching Region (3500-3200 cm⁻¹)
The most prominent and diagnostic peak for an unsubstituted indole is the N-H stretching vibration.[2] This sharp, and typically strong, absorption band is a clear indicator of the presence of the indole nitrogen.
-
Unsubstituted Indoles: A sharp peak is generally observed in the range of 3500-3300 cm⁻¹.[2] For instance, the FT-IR spectrum of control indole shows a distinct N-H stretching vibration band at 3406 cm⁻¹.[3]
-
Hydrogen Bonding Effects: The position and shape of the N-H band are sensitive to hydrogen bonding. In concentrated samples or in the solid state, intermolecular hydrogen bonding can cause the peak to broaden and shift to a lower wavenumber (frequency).[4]
The C-H Stretching Region (3200-3000 cm⁻¹)
The C-H bonds of the aromatic rings also give rise to characteristic stretching vibrations.
-
Aromatic C-H Stretch: These absorptions typically appear in the 3100-3000 cm⁻¹ region.[5][6] Specifically for indole, symmetric and asymmetric C-H stretching vibrations can be observed around 3022 cm⁻¹ and 3049 cm⁻¹.[3] It's a useful diagnostic tool as only alkenes and aromatics show C-H stretches slightly above 3000 cm⁻¹.[5]
The "Fingerprint" Region (Below 1650 cm⁻¹)
This region is often complex, containing a multitude of overlapping peaks from various bending and stretching vibrations. However, it is also highly characteristic of the overall molecular structure.
-
C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene and pyrrole rings produce a series of sharp bands, typically in the 1620-1450 cm⁻¹ range.[7] For indole, characteristic aromatic C=C strong stretching appears at 1508 cm⁻¹ and 1577 cm⁻¹.[3] Vibrations at 1616 cm⁻¹ and 1456 cm⁻¹ are attributed to C-C (in-ring) stretching.[3]
-
C-N Stretching: The stretching of the carbon-nitrogen bond in the pyrrole ring is typically found in the 1300-1200 cm⁻¹ region.
-
C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings give rise to strong absorptions in the 900-675 cm⁻¹ region.[5] In indole, these can be seen at 609 cm⁻¹, 731 cm⁻¹, and 744 cm⁻¹.[3] The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.
Comparative Analysis: The Impact of Substitution on Indole's FT-IR Spectrum
The true power of FT-IR lies in its ability to reveal how the addition of different functional groups alters the vibrational signature of the parent indole molecule. By comparing the spectra of substituted indoles to that of the unsubstituted parent, we can confidently identify the presence and nature of these modifications.
| Functional Group | Substitution Position | Key Vibrational Band(s) | Typical Wavenumber (cm⁻¹) | Observations and Causality |
| Unsubstituted Indole | - | N-H Stretch | ~3406 | Sharp, strong peak characteristic of the pyrrole N-H.[3] |
| Aromatic C=C Stretch | ~1616, 1577, 1508, 1456 | A series of sharp bands from the benzene and pyrrole rings.[3] | ||
| Carboxylic Acid | 3-position (Indole-3-acetic acid) | O-H Stretch (H-bonded) | 3127-2730 | A very broad and strong absorption due to extensive hydrogen bonding of the carboxylic acid dimer.[8] |
| C=O Stretch | ~1701 | A strong, sharp peak characteristic of the carbonyl group.[8] | ||
| Cyano (Nitrile) | 2-position (N-Boc-2-cyanoindoline) | C≡N Stretch | ~2230 | A sharp, medium-intensity peak in a relatively uncongested region of the spectrum.[9] |
| Methyl | 1-position (1-Methylindole) | N-H Stretch | Absent | The absence of the N-H stretch is a clear indicator of N-substitution. |
| Aliphatic C-H Stretch | ~2950-2850 | New peaks appear below 3000 cm⁻¹ corresponding to the methyl group C-H bonds. | ||
| Isonitrile | 5-position (5-Isocyano-1H-indole) | N≡C Stretch | ~2121 | This group is a sensitive probe for hydrogen bonding environments, with its frequency shifting in different solvents.[10][11] |
A Validated Experimental Protocol for FT-IR Analysis of Indole Compounds
To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following steps outline a robust workflow for the FT-IR analysis of solid indole samples.
Sample Preparation: The Critical First Step
Proper sample preparation is paramount for obtaining a clear and interpretable spectrum. For solid indole compounds, two primary methods are recommended:
-
Thin Solid Film Method (Recommended for most samples):
-
Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.[12]
-
Place a drop of this solution onto a clean, dry infrared-transparent salt plate (e.g., KBr or NaCl).[12][13]
-
Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[12][13] The quality of the film is crucial; aim for a translucent, not overly thick, coating.[13]
-
Mount the salt plate in the sample holder of the FT-IR spectrometer.
-
-
Potassium Bromide (KBr) Pellet Method (For samples difficult to dissolve):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, FT-IR grade KBr powder using an agate mortar and pestle.[14] The mixture should be a fine, homogenous powder.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[14]
-
Place the KBr pellet in the sample holder for analysis.
-
Instrumental Parameters and Data Acquisition
-
Background Spectrum: Before analyzing the sample, acquire a background spectrum of the empty sample compartment (or a clean salt plate/KBr pellet). This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Spectral Range: For a comprehensive analysis, scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine identification of functional groups.
-
Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio of the resulting spectrum.
Data Interpretation: A Systematic Approach
-
Initial Assessment: Begin by examining the high-frequency region (4000-2500 cm⁻¹). Look for the characteristic N-H stretch of the indole ring and any O-H or C-H stretching bands.[1]
-
Double and Triple Bond Region: Next, inspect the 2500-1500 cm⁻¹ region for any sharp peaks corresponding to triple bonds (e.g., C≡N) or the strong absorption of carbonyl (C=O) groups.
-
Fingerprint Region Analysis: Carefully analyze the complex pattern of peaks in the fingerprint region (below 1500 cm⁻¹). Compare the positions and relative intensities of the aromatic C=C stretching bands and C-H bending bands to reference spectra of known indole compounds.[1]
-
Comparative Analysis: When analyzing a substituted indole, overlay its spectrum with that of the parent indole. The appearance of new peaks or the disappearance of existing ones provides direct evidence of the functional group modification.
Visualizing the Workflow and Key Molecular Vibrations
To further clarify the process, the following diagrams illustrate the FT-IR analysis workflow and the key vibrational modes of the indole molecule.
Caption: Workflow for FT-IR analysis of indole compounds.
Caption: Key FT-IR vibrational modes of the indole molecule.
Conclusion
FT-IR spectroscopy is an indispensable tool in the arsenal of researchers working with indole-based compounds. Its ability to provide rapid and detailed information on functional groups makes it ideal for reaction monitoring, quality control, and structural elucidation. By understanding the characteristic vibrational frequencies of the indole nucleus and how they are perturbed by various substituents, scientists can confidently interpret FT-IR spectra to accelerate their research and development efforts. This guide provides the foundational knowledge and practical protocols to achieve that proficiency, ensuring the integrity and accuracy of your analytical results.
References
- UCLA College of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR.
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole. ResearchGate.
- Shetti, N. P., & Nandibewoor, S. T. (2009). IR spectra of indole-3-acetic acid in KBr. ResearchGate.
- Chen, Y.-L., Chen, Y.-C., & Lim, M. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1412.
- LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy.
- Sundaraganesan, N., Ilakiamani, S., & Saleem, H. (2007). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. ResearchGate.
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- Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry.
- Chen, Y.-L., Chen, Y.-C., & Lim, M. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. MDPI.
- Srivastava, A., Shukla, A., & Singh, R. (2016). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. ResearchGate.
- Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Journal, 80(5), 2093–2109.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Quora. (2020). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?.
- Yoshimi, Y., Nishikawa, K., Itou, T., & Hatanaka, M. (2018). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. MDPI.
- National Institute of Standards and Technology. (n.d.). Indole.
- Soderberg, T. (2022). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. OpenStax.
- Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron.
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- Aşkın, G., Can, M., & Ates, M. (2022). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate.
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A Comparative Guide to the Quantitative Purity Analysis of 2-(4-Chlorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. For 2-(4-Chlorophenyl)-1H-indole, a versatile building block in the synthesis of various bioactive molecules, rigorous and accurate purity assessment is a critical determinant of quality, safety, and efficacy in downstream applications.[1] This guide provides an in-depth, objective comparison of three powerful analytical techniques for the quantitative analysis of this compound purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
As a Senior Application Scientist, my objective is not merely to present protocols, but to delve into the causality behind the experimental choices, ensuring that each method is a self-validating system. This guide is structured to empower researchers to select the most appropriate methodology based on their specific analytical needs, balancing factors such as sensitivity, selectivity, accuracy, and sample throughput.
The Analytical Imperative: Why Purity Matters
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1] The presence of impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can have significant consequences, including altered biological activity, increased toxicity, and reduced stability of the final product. Therefore, the ability to accurately quantify the purity of this compound and to detect and identify any potential impurities is a non-negotiable aspect of quality control in the pharmaceutical industry.
Orthogonal Approaches to Purity Determination
This guide will explore three distinct yet complementary analytical techniques. The use of orthogonal methods, which rely on different chemical and physical principles for separation and detection, provides a higher degree of confidence in the analytical results.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[2] Its versatility and robustness make it a go-to method for purity and impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[3] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.
-
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary ratio method, qNMR allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[4] Its accuracy and precision are rooted in the fundamental relationship between the NMR signal intensity and the number of atomic nuclei.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a highly versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it an excellent choice for this compound. A reverse-phase HPLC method is typically employed for indole derivatives, utilizing a nonpolar stationary phase and a polar mobile phase.
The Rationale Behind the Method
The choice of a C18 column is based on its hydrophobicity, which provides good retention and separation of moderately nonpolar molecules like this compound. The mobile phase, a gradient mixture of acetonitrile and water with a formic acid modifier, serves multiple purposes. Acetonitrile acts as the organic modifier, and its increasing concentration during the gradient elution ensures the timely elution of both the main compound and any less polar impurities. Formic acid is added to control the pH of the mobile phase, which helps to ensure consistent peak shapes and retention times by suppressing the ionization of any acidic or basic functional groups. UV detection is selected based on the chromophoric nature of the indole ring system, which exhibits strong absorbance in the UV region.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25.1-30 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and prepare it in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by the area percent method. The peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.
Caption: Workflow for HPLC Purity Analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound sample. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer provides a high degree of confidence in the results. The PubChem database entry for this compound includes a GC-MS spectrum, indicating its suitability for this analytical technique.
The Rationale Behind the Method
A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is chosen for its ability to separate compounds based on their boiling points and, to a lesser extent, their polarity. The temperature programming allows for the separation of a wide range of compounds with different volatilities. A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading. Electron ionization (EI) is a hard ionization technique that produces a reproducible fragmentation pattern, which can be compared to spectral libraries for compound identification.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Transfer Line Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Sample Preparation:
-
Prepare a solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
Data Analysis: The purity is determined by the area percent method from the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum for confirmation of identity. The mass spectra of any impurity peaks can be searched against a spectral library (e.g., NIST) for tentative identification.
Caption: Workflow for GC-MS Purity and Impurity Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR): The Primary Method for Absolute Purity
qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[4] The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.
The Rationale Behind the Method
The choice of a suitable internal standard is critical for the success of a qNMR experiment. The internal standard should be of high purity, stable, and have at least one signal that is well-resolved from the signals of the analyte.[5] Maleic acid is a good candidate as it is a stable solid and its vinylic protons give a sharp singlet in a region of the 1H NMR spectrum where this compound is unlikely to have signals. DMSO-d6 is a suitable solvent as it can dissolve both the analyte and the internal standard. The selection of specific, well-resolved proton signals for both the analyte and the internal standard is crucial for accurate integration. A long relaxation delay (D1) is essential to ensure complete relaxation of all protons, which is a prerequisite for accurate quantification.
Experimental Protocol: 1H-qNMR Analysis
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a probe capable of performing quantitative experiments.
Experimental Parameters:
| Parameter | Value |
|---|---|
| Solvent | DMSO-d6 |
| Internal Standard | Maleic Acid (certified reference material) |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (D1) | ≥ 5 x T1 (longest T1 of analyte and standard protons) |
| Number of Scans | 16 or higher for good signal-to-noise |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube.
-
Add a precise volume (e.g., 0.75 mL) of DMSO-d6 to the NMR tube.
-
Ensure both the sample and the internal standard are completely dissolved.
Data Analysis: The purity of this compound is calculated using the following equation:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Caption: Workflow for qNMR Purity Analysis.
Comparative Analysis of the Three Techniques
The choice of the most suitable analytical technique for determining the purity of this compound depends on the specific requirements of the analysis. The following table provides a comparative overview of the key performance characteristics of HPLC, GC-MS, and qNMR.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Differential partitioning | Volatility and mass-to-charge ratio | Nuclear magnetic resonance |
| Selectivity | High (for non-volatile impurities) | Very high (for volatile impurities) | High (structurally specific) |
| Sensitivity | High (ng range) | Very high (pg-fg range) | Moderate (µg-mg range) |
| Accuracy | High (with reference standard) | High (with reference standard) | Very high (primary method) |
| Precision | Excellent | Excellent | Excellent |
| Quantification | Relative (Area %) or External Standard | Relative (Area %) or External Standard | Absolute (with internal standard) |
| Impurity ID | Tentative (by retention time and UV) | Confident (by mass spectrum) | Possible (with further analysis) |
| Sample Throughput | Moderate | Moderate | High |
| Destructive | Yes | Yes | No |
Conclusion and Recommendations
The quantitative analysis of this compound purity is a critical step in ensuring its quality and suitability for pharmaceutical applications. This guide has provided a detailed comparison of three powerful and orthogonal analytical techniques: HPLC, GC-MS, and qNMR.
-
For routine quality control and the analysis of non-volatile impurities, HPLC-UV is the recommended method. Its robustness, high precision, and moderate cost make it an ideal workhorse for most laboratories.
-
For the detection and identification of volatile and semi-volatile impurities, GC-MS is the superior choice. Its high sensitivity and the definitive structural information provided by the mass spectrometer are invaluable for impurity profiling.
-
For the certification of reference materials and when the highest accuracy in absolute purity determination is required, qNMR is the method of choice. As a primary ratio method, it provides a direct and highly accurate measure of purity without the need for an analyte-specific reference standard.
Ultimately, a comprehensive purity assessment of this compound is best achieved through a combination of these orthogonal techniques. By leveraging the strengths of each method, researchers and drug development professionals can have the highest level of confidence in the quality of this important pharmaceutical intermediate, thereby ensuring the safety and efficacy of the final drug product.
References
- SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]- on Newcrom R1 HPLC column.
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- ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Unknown. (n.d.). GENERAL HPLC METHODS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220463, this compound.
- Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
- Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291–301. [Link]
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- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles....
- Reddy, M. Y., et al. (2012). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 5(2), 235-240.
- El-Sayed, M. A. A., & Al-Majid, A. M. (2015). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 20(8), 13640–13670. [Link]
- Fang, J., Baker, G. B., & Coutts, R. T. (1996). Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection.
- Ma, X., et al. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu, 36(3), 268–277. [Link]
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A Senior Application Scientist's Comparative Guide to the Synthesis of 2-(4-Chlorophenyl)-1H-indole
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a privileged structure, forming the backbone of numerous pharmaceuticals and biologically active compounds. The synthesis of 2-arylindoles, such as 2-(4-chlorophenyl)-1H-indole, is of particular interest. This guide provides an in-depth, objective comparison of established and modern synthetic protocols for this target molecule. We will move beyond a simple recitation of steps to dissect the causality behind experimental choices, offering insights to guide your selection of the most appropriate method for your research or development goals.
The Classic Approach: Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, is a robust and versatile method for constructing the indole nucleus.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[4]
Mechanistic Rationale
The reaction proceeds through the formation of a phenylhydrazone from phenylhydrazine and an enolizable ketone. Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a[4][4]-sigmatropic rearrangement. This is followed by the loss of ammonia and subsequent aromatization to yield the indole core.[1] The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[1]
Experimental Protocol: Conventional Fischer Indole Synthesis (Adapted for this compound)
This protocol is adapted from a general procedure for the synthesis of 2-phenylindoles.[5]
-
Step 1: Hydrazone Formation.
-
In a round-bottom flask, combine 4-chlorophenylhydrazine hydrochloride (1.0 mmol) and 4'-chloroacetophenone (1.0 mmol).
-
Add ethanol (10 mL) and a catalytic amount of acetic acid (0.1 mL).
-
Reflux the mixture for 1-2 hours until the starting materials are consumed (monitored by TLC).
-
Allow the mixture to cool to room temperature, which should induce crystallization of the hydrazone.
-
Isolate the hydrazone by filtration and wash with cold ethanol.
-
-
Step 2: Cyclization.
-
In a separate flask, place a Lewis acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).
-
Heat the catalyst to approximately 170-180 °C.
-
Carefully add the dried hydrazone from Step 1 in portions to the hot catalyst.
-
The reaction is typically vigorous and is complete within a few minutes.
-
Allow the reaction mixture to cool and then carefully quench with ice-water.
-
Neutralize the mixture with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Performance and Considerations
The conventional Fischer indole synthesis is a workhorse reaction but often requires high temperatures and strong acids, which can limit its compatibility with sensitive functional groups. Yields can be variable, and for 2-arylindoles, are often in the moderate range. A solvent-free variation of this method has been reported to produce 2-arylindoles in good yields.[6][7]
Workflow Diagram: Fischer Indole Synthesis
Caption: Workflow of the Fischer Indole Synthesis.
An Alternative Classic: The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis provides another route to 2-arylindoles, typically by reacting an α-haloacetophenone with an excess of an aniline.[8]
Mechanistic Insights
The reaction proceeds by the initial N-alkylation of the aniline with the α-haloacetophenone to form an α-arylaminoketone intermediate. This intermediate then undergoes an acid-catalyzed cyclization and dehydration to furnish the 2-arylindole.[8] Historically, this method has been plagued by harsh reaction conditions and low yields.[8]
A Modern Enhancement: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis
Recent advancements have demonstrated that microwave irradiation can dramatically improve the efficiency of the Bischler-Möhlau synthesis, allowing for a solvent-free, one-pot procedure with significantly higher yields and shorter reaction times.[9]
Experimental Protocol: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis of this compound
This protocol is based on a general procedure for the synthesis of 2-arylindoles.[9]
-
Step 1: One-Pot Reaction Setup.
-
In a microwave-safe vessel, combine aniline (2.0 mmol) and 2-bromo-4'-chloroacetophenone (1.0 mmol). Note: An excess of aniline is used as both a reactant and a base.
-
Thoroughly mix the reactants.
-
-
Step 2: Microwave Irradiation.
-
Place the vessel in a microwave reactor and irradiate at 540 W for 45-60 seconds.
-
Monitor the reaction progress by TLC.
-
-
Step 3: Purification.
-
After cooling, dissolve the reaction mixture in a suitable solvent like ethyl acetate.
-
Purify the crude product directly by column chromatography on silica gel to obtain this compound.
-
Performance and Advantages
The microwave-assisted Bischler-Möhlau synthesis offers a significant improvement over its conventional counterpart, with reported yields for 2-arylindoles in the range of 52-75%.[9] The solvent-free conditions also align with the principles of green chemistry.
Workflow Diagram: Microwave-Assisted Bischler-Möhlau Synthesis
Caption: Workflow of the Microwave-Assisted Bischler-Möhlau Synthesis.
The Modern Approach: Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and indole synthesis is no exception. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.
Buchwald's Palladium-Catalyzed Fischer Indole Synthesis
A notable advancement is the palladium-catalyzed synthesis of N-aryl benzophenone hydrazones, which serve as stable precursors for the Fischer indole synthesis.[3][10] This approach circumvents the often-problematic isolation and handling of arylhydrazines.
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
This protocol is based on the work of Buchwald and colleagues.[3]
-
Step 1: Synthesis of N-(4-chlorophenyl)benzophenone hydrazone.
-
To an oven-dried, resealable Schlenk tube, add Pd(OAc)₂ (0.1 mol %), a suitable phosphine ligand (e.g., Xantphos, 0.11 mol %), and NaOt-Bu (1.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add a solution of benzophenone hydrazone (1.0 mmol) and 1-bromo-4-chlorobenzene (1.0 mmol) in toluene.
-
Seal the tube and heat at 80 °C until the starting materials are consumed.
-
After cooling, filter the reaction mixture through Celite and silica gel, and concentrate the filtrate.
-
-
Step 2: Fischer Indolization.
-
To the crude N-(4-chlorophenyl)benzophenone hydrazone from Step 1, add 4'-chloroacetophenone (1.5 mmol) and p-toluenesulfonic acid monohydrate (2.0 mmol) in ethanol.
-
Reflux the mixture until the hydrazone is consumed.
-
Cool the reaction, quench with a saturated aqueous solution of NaHCO₃, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.
-
Direct Palladium-Catalyzed Indole Synthesis
An even more direct palladium-catalyzed route involves an ammonia cross-coupling-alkyne cyclization, which has been successfully applied to the synthesis of this compound with a high reported yield of 84%.[1]
Performance and Advantages
Palladium-catalyzed methods generally provide high yields and proceed under relatively mild conditions. The Buchwald modification of the Fischer synthesis offers the advantage of using stable precursors, while direct palladium-catalyzed cyclizations can provide a more atom-economical route to the target molecule.
Workflow Diagram: Palladium-Catalyzed Synthesis
Caption: Workflow of the Palladium-Catalyzed Fischer Indole Synthesis.
Comparative Analysis
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Conventional Fischer Indole Synthesis | 4-Chlorophenylhydrazine, 4'-Chloroacetophenone | Strong acid (e.g., PPA, ZnCl₂) | High temperature (e.g., 170-180 °C) | Moderate | Well-established, versatile | Harsh conditions, often moderate yields |
| Microwave-Assisted Bischler-Möhlau Synthesis | Aniline, 2-Bromo-4'-chloroacetophenone | None (aniline as base) | Microwave irradiation, solvent-free | Good (52-75% for 2-arylindoles)[9] | Rapid, high-yielding, green | Requires microwave reactor |
| Palladium-Catalyzed Fischer Indole Synthesis | Benzophenone hydrazone, 1-Bromo-4-chlorobenzene, 4'-Chloroacetophenone | Pd(OAc)₂, phosphine ligand, p-TsOH | Mild to moderate temperature | High (up to 95%)[10] | High yields, mild conditions, stable precursors | Cost of catalyst and ligands |
| Direct Palladium-Catalyzed Cyclization | 2-Bromo-1-ethynylbenzene, 4-Chloroaniline, Ammonia | Palladium catalyst | Moderate temperature | High (84%)[1] | High yield, direct route | Catalyst cost, specialized starting materials |
Senior Application Scientist's Recommendation
The choice of synthetic protocol for this compound should be guided by the specific needs of your project, including scale, available equipment, and cost considerations.
-
For rapid, small-scale synthesis and methods development, the Microwave-Assisted Bischler-Möhlau Synthesis is an excellent choice. Its speed, high yields, and solvent-free nature make it ideal for generating libraries of analogues for screening.
-
For larger-scale synthesis where yield and purity are paramount, the Palladium-Catalyzed Fischer Indole Synthesis developed by Buchwald and colleagues is highly recommended. While the initial investment in the catalyst and ligand may be higher, the high yields and clean reaction profiles often translate to lower overall costs at scale due to easier purification.
-
The Conventional Fischer Indole Synthesis remains a viable option, particularly if specialized equipment like a microwave reactor is unavailable. However, be prepared for potentially lower yields and more challenging purification compared to the more modern methods.
Ultimately, the advancements in microwave-assisted and palladium-catalyzed reactions offer significant advantages in efficiency and yield for the synthesis of this compound, making them the preferred methods for most modern research and development applications.
References
- ResearchGate. (n.d.). Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole.
- Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615–637.
- Mishra, S. K., Mohanta, P. P., & Behera, A. K. (2022).
- D'yakonov, V. A., et al. (2025). A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. Organic & Biomolecular Chemistry.
- Matsumoto, K., et al. (2003). Fischer indole synthesis in the absence of a solvent.
- Sherman, E. M., et al. (2024).
- Willard, P. G., et al. (n.d.).
- Taber, D. F., & Tirunahari, P. K. (2011).
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.
- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95.
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
- ResearchGate. (2003). Fischer indole synthesis in the absence of a solvent.
- Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 249-263). John Wiley & Sons, Ltd.
- ElectronicsAndBooks. (n.d.). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Chlorophenyl)-1H-indole
As researchers and developers in the pharmaceutical and material sciences, our work with versatile building blocks like 2-(4-Chlorophenyl)-1H-indole is fundamental to innovation.[1][2] This chlorinated indole derivative is a key intermediate in synthesizing novel therapeutic agents and advanced electronic materials.[1] However, with the power of such compounds comes the profound responsibility of ensuring their safe handling and environmentally sound disposal.
This guide provides a direct, procedural framework for the proper disposal of this compound. It is designed to move beyond simple checklists, offering a deeper understanding of the causality behind these critical safety protocols. Adherence to these procedures is not merely a matter of compliance but a cornerstone of a robust and trustworthy laboratory safety culture.
Hazard Assessment and Proactive Risk Mitigation
The first step in any disposal plan is a thorough understanding of the material's hazards. While safety data for this compound can vary between suppliers, a conservative approach that accounts for all potential risks is the only responsible course of action. The presence of a chlorinated aromatic hydrocarbon structure necessitates treating this compound with a high degree of caution.[3]
Aggregated data indicates several potential hazards. The principle of trustworthiness in laboratory practice dictates that we operate based on the most stringent available safety information to ensure personnel safety.
Table 1: Summary of Potential Hazards
| Hazard Classification | Description | Supporting Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed. | PubChem |
| Skin Corrosion/Irritation | Causes skin irritation. | AK Scientific, Inc. (for a similar compound), PubChem[4] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation. | AK Scientific, Inc. (for a similar compound), PubChem[4] |
| Respiratory Irritation | May cause respiratory irritation. | AK Scientific, Inc. (for a similar compound)[4] |
Causality of Required Personal Protective Equipment (PPE)
To mitigate these risks, the use of appropriate PPE is non-negotiable. Each component is selected to counter a specific exposure route.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protective Measure | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[4][5][6] | Prevents eye contact with solid particulates or splashes, which could cause serious, irreversible damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile).[5][6] | Creates an impermeable barrier to prevent skin contact, which can lead to irritation and dermatitis.[4] |
| Body Protection | A fully buttoned laboratory coat.[5] | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood or a well-ventilated area.[4][5] | Minimizes the inhalation of airborne dust or vapors, which may cause respiratory tract irritation.[4] |
The Core Protocol: Waste Segregation
Proper segregation is the most critical step in the disposal process. This compound is a halogenated organic compound . As such, it must never be mixed with non-halogenated waste.
The Causality Behind Segregation:
-
Disposal Method: Halogenated waste requires specialized high-temperature incineration with "scrubbers" to neutralize the acidic gases (e.g., HCl) produced during combustion. Mixing it with non-halogenated waste contaminates the entire stream, making it unsuitable for other disposal methods like fuel blending and significantly increasing disposal costs and environmental complexity.[7]
-
Regulatory Compliance: Environmental regulations, such as those from the EPA, mandate the strict separation of different waste categories to ensure safe and appropriate treatment.[8]
The following workflow provides a clear decision-making process for waste generated in your laboratory.
Caption: Emergency spill response workflow.
Detailed Spill Cleanup Steps (for a small, manageable solid spill):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear, at a minimum, double nitrile gloves, chemical safety goggles, and a lab coat. [6]4. Avoid Dust: Gently cover the spill with a damp paper towel or absorbent pad to prevent the solid from becoming airborne. Do not create dust by sweeping dry powder. 5. Collect Material: Carefully sweep the contained material and any cleanup debris into a dustpan or onto a plastic sheet.
-
Package Waste: Transfer all collected material into a properly labeled "Halogenated Solid Hazardous Waste" bag or container. [4]7. Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the used cloth in the same hazardous waste container.
-
Final Disposal: Seal the container and place it in the SAA.
-
Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
Final Transfer and Regulatory Compliance
The ultimate disposal of this compound must be conducted by a licensed and certified professional waste disposal company. Your institution's EHS office manages this process. Your responsibility as a researcher is to ensure the waste is correctly identified, segregated, contained, and labeled before pickup. Never discharge this chemical into drains or dispose of it as regular trash. [4]This action is illegal and poses a significant threat to the environment.
By adhering to these detailed procedures, you are upholding the highest standards of scientific integrity and ensuring a safe and responsible research environment for yourself, your colleagues, and the community.
References
- Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals. Benchchem.
- 2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide Safety Data Sheet. AK Scientific, Inc.
- 2-(4-Chlorophenyl)indole Safety Data Sheet. Thermo Fisher Scientific.
- Navigating the Disposal of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem.
- This compound Product Information. Chem-Impex.
- N-(4-CHLOROPHENYL)-MALEIMIDE Safety Data Sheet. Sigma-Aldrich.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
- 2-Phenylindole Safety Data Sheet. Acros Organics.
- Indole Safety Data Sheet. Sigma-Aldrich.
- 1211-35-4 | this compound. A2B Chem.
- Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA).
- This compound Compound Summary. PubChem, National Center for Biotechnology Information.
- Navigating the Safe Handling of Halogenated Aromatic Compounds. Benchchem.
- Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Center for Biotechnology Information (PMC).
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Guidance Manual for the Disposal of Chlorinated Water. Vita-D-Chlor.
- Hazardous Waste Disposal Guide. Northwestern University.
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency.
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- 8. epa.gov [epa.gov]
A Researcher's Guide to Handling 2-(4-Chlorophenyl)-1H-indole: Personal Protective Equipment (PPE) and Disposal
Welcome to your essential safety and operational guide for handling 2-(4-Chlorophenyl)-1H-indole. In the dynamic landscape of drug discovery and chemical research, a profound respect for safety protocols is paramount. This document moves beyond a simple checklist, offering a detailed rationale for personal protective equipment (PPE) selection, procedural guidance for its use, and a clear plan for disposal. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your research.
While some data suggests this compound may not meet the criteria for hazard classification, the broader family of substituted indoles and chlorinated organic compounds warrants a cautious approach.[1][2] It is prudent to treat this chemical as potentially hazardous, minimizing all routes of exposure. This guide is built on the principle of "As Low As Reasonably Achievable" (ALARA) concerning chemical exposure.
Hazard Assessment: Understanding the Risks
Before handling any compound, a thorough understanding of its potential hazards is critical. For this compound and related structures, the primary concerns are:
-
Dermal Contact: Similar indole derivatives are known to cause skin irritation.[3][4][5] Prolonged or repeated contact can lead to inflammation, redness, and discomfort.
-
Ocular Exposure: The eyes are particularly sensitive. Direct contact with the solid compound or solutions can cause serious eye irritation or damage.[3][4][5]
-
Inhalation: As a solid, this compound can form dust. Inhaling these fine particles may lead to respiratory tract irritation.[3][4][5]
-
Ingestion: While less common in a laboratory setting, accidental ingestion can be harmful.[6]
Given these potential risks, a multi-layered PPE strategy is essential to create effective barriers to exposure.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. The selection of specific PPE should always be informed by a task-specific risk assessment.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield worn over goggles is recommended when there is a significant risk of splashing.[2] | Protects eyes from dust particles and splashes of solutions containing the compound. A face shield offers an additional layer of protection for the entire face.[7] |
| Skin and Body Protection | A flame-resistant lab coat is required. Long pants and closed-toe shoes must be worn to cover all exposed skin.[2] | Prevents incidental skin contact with the chemical. Natural fiber clothing is recommended over synthetic fabrics. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory. It is crucial to inspect gloves for any signs of degradation or perforation before use. For tasks with a higher risk of exposure, consider double gloving. | Protects hands from direct contact with the chemical. Proper glove removal technique is critical to prevent skin contamination.[4] |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls like a fume hood are insufficient, during spill cleanup, or when handling large quantities of the solid that may generate dust.[2][8] | Minimizes the risk of inhaling fine particles of the compound. |
Experimental Workflow and PPE Selection
The level of PPE required can vary depending on the specific laboratory operation. The following diagram illustrates a decision-making workflow for selecting appropriate PPE.
Caption: Decision workflow for PPE selection based on the experimental task.
Step-by-Step Protocols
Adherence to proper procedures for donning, doffing, and disposal of PPE is as crucial as the selection of the equipment itself.
PPE Donning Procedure
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Gloves: Select the appropriate size and type of nitrile gloves. Inspect for any visible defects before wearing.
-
Eye and Face Protection: Put on your safety goggles. If a face shield is required, place it over the goggles.
-
Respirator (if required): If a respirator is necessary, ensure you have been fit-tested. Perform a seal check each time you put it on.
PPE Doffing Procedure
The goal of the doffing procedure is to remove PPE without contaminating yourself.
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Face Shield and Goggles: Remove by handling the head strap, avoiding touching the front surface.
-
Lab Coat: Unbutton the lab coat and roll it outwards, containing any potential contaminants.
-
Respirator (if worn): Remove the respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[4]
Disposal Plan
Proper disposal of contaminated materials is a critical step in maintaining a safe laboratory environment.
-
Solid Waste: All disposable PPE (gloves, etc.) and any materials used to handle this compound (e.g., weighing paper, contaminated paper towels) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be disposed of in a properly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Professional Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SDS Manager. (n.d.). 2-(4-Chlorophenyl)indane-1,3-dione SDS.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- PubChem. (n.d.). N-(2-chlorophenyl)-1H-indole-3-carboxamide. National Center for Biotechnology Information.
- Journal of Oncological Sciences. (2025, August 10). Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells.
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- 5. aksci.com [aksci.com]
- 6. 2-(4-Chlorophenyl)indane-1,3-dione SDS - Download & Subscribe for Updates [sdsmanager.com]
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- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
